Synthesis of 1,4-Dioxane-2-carbonitrile: A Comprehensive Guide to C(sp³)–H Cyanation Strategies
Executive Summary The synthesis of 1,4-dioxane-2-carbonitrile (CAS: 14717-00-1) represents a critical transformation in modern organic chemistry, providing a versatile building block for medicinal chemistry, materials sc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 1,4-dioxane-2-carbonitrile (CAS: 14717-00-1) represents a critical transformation in modern organic chemistry, providing a versatile building block for medicinal chemistry, materials science, and complex ligand design[1]. Historically, accessing functionalized 1,4-dioxanes required multi-step sequences from pre-functionalized precursors like 1,4-dioxan-2-one or 2-chloro-1,4-dioxane[2][3]. Today, the paradigm has shifted toward direct, atom-economical C(sp³)–H functionalization. This whitepaper provides an in-depth technical analysis of the state-of-the-art methodologies for synthesizing 1,4-dioxane-2-carbonitrile, emphasizing mechanistic causality, self-validating protocols, and authoritative data.
Mechanistic Rationale: The α-Oxy Radical and Polarity Matching
The direct cyanation of 1,4-dioxane relies on the highly selective abstraction of a hydrogen atom adjacent to the oxygen heteroatom. As an Application Scientist, understanding the causality behind this regioselectivity is paramount for troubleshooting and scaling the reaction.
Bond Dissociation Energy (BDE) & Hyperconjugation: The C(sp³)–H bonds adjacent to the oxygen atoms in 1,4-dioxane possess a lower BDE (~92 kcal/mol) compared to unactivated alkanes. When a Hydrogen Atom Transfer (HAT) catalyst abstracts this proton, the resulting α-oxy carbon radical is stabilized by the delocalization of the unpaired electron into the adjacent oxygen's p-orbital.
Nucleophilic Radical Character: The lone pairs on the oxygen atom raise the energy of the Singly Occupied Molecular Orbital (SOMO), rendering the α-oxy radical highly nucleophilic.
Electrophilic Trapping: Tosyl cyanide (TsCN) is universally selected as the cyanation reagent in these modern protocols[4][5][6]. TsCN is highly electrophilic, creating a perfect "polarity match" with the nucleophilic α-oxy radical. Furthermore, the expulsion of the stable tosyl radical (Ts•) provides a strong thermodynamic driving force for the transformation[5].
Quantitative Comparison of Synthetic Routes
To facilitate protocol selection, the three primary C(sp³)–H cyanation methodologies are summarized below. The decatungstate photocatalysis method is currently the most efficient due to its exceptionally low catalyst loading and ambient operating conditions[6].
This procedure is adapted from the highly efficient protocol developed by [6]. It utilizes Tetrabutylammonium decatungstate (TBADT) as a potent HAT photocatalyst.
Solvent: Acetonitrile (3.8 mL) and HPLC-grade Water (0.2 mL)
Equipment: 8 mL borosilicate glass vial, PTFE-coated magnetic stirrer, 365 nm LED photoreactor with a cooling fan.
Step-by-Step Methodology
Preparation: To the 8 mL vial equipped with a PTFE stirrer bar, sequentially add TsCN, TBADT, 1,4-dioxane, acetonitrile, and water[6].
Causality Note: The 19:1 CH₃CN/H₂O solvent mixture is critical. Water enhances the solubility of the decatungstate species and modulates the hydrogen-bonding network, which accelerates the HAT process[6].
Degassing: Seal the vial with a septum cap and sparge the solution with dry Nitrogen (N₂) for 10 minutes.
Irradiation: Place the vial in the photoreactor. Irradiate with 365 nm LED light while stirring vigorously (800 rpm)[6]. Ensure the cooling fan maintains the reaction at ambient temperature (~25 °C).
Reaction Monitoring: Stir for 1 to 12 hours. Monitor the consumption of TsCN via TLC (Silica gel, Hexane/EtOAc 80:20).
Workup: Quench the reaction mixture with 10 mL of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with Dichloromethane (3 × 10 mL)[6].
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography using a gradient elution of pentane/diethyl ether (from 80:20 to 70:30)[7].
Yield: 1,4-Dioxane-2-carbonitrile is isolated as a colorless liquid (approx. 19.2 mg, 85% yield)[7].
Self-Validating Systems & Quality Control
To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:
Photochemical Dependency Check (Dark Control): Run a parallel reaction wrapped in aluminum foil. A 0% yield confirms that the reaction is strictly photochemically driven and rules out thermal background decomposition of TsCN.
Oxygen Sensitivity Check: Run a non-degassed control. Because molecular oxygen rapidly quenches the triplet excited state of TBADT (TBADT*), the non-degassed reaction should fail, validating that the inert atmosphere protocol was executed correctly.
Spectroscopic Validation: The isolated product must be validated via ¹H NMR (400 MHz, CDCl₃). The hallmark signal is a distinct triplet at δ = 4.53 ppm (J = 3.4 Hz, 1H) , which corresponds to the α-proton adjacent to the newly installed nitrile group[7].
References
Direct C(sp³)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst
Source: Organic Letters, 2021, 23, 5501–5505. (Kim, K., Lee, S., & Hong, S. H.)
URL:[Link]
Photoinduced Direct Cyanation of C(sp³)–H Bonds
Source: Synthesis, 2013, 45, 874–887. (Hoshikawa, T., Yoshioka, S., Kamijo, S., & Inoue, M.)
URL:[Link]
Product Class 9: 1,4-Dioxanes (Radical Alkynylation and Cyanation)
Source: Science of Synthesis, Thieme Chemistry.
URL:[Link]
Photocatalytic C(sp³)–H Functionalization: Novel Synthetic Routes to 1,4-Dioxane-2-carbonitrile
Executive Summary The synthesis of α-oxy nitriles has historically relied on multi-step, atom-inefficient processes such as the Strecker reaction or the cyanation of pre-functionalized acetals. As the demand for morpholi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of α-oxy nitriles has historically relied on multi-step, atom-inefficient processes such as the Strecker reaction or the cyanation of pre-functionalized acetals. As the demand for morpholine bioisosteres in drug discovery increases, the direct functionalization of unactivated ethereal C–H bonds has become a strategic priority. This technical guide details the transition from classical cyanation to state-of-the-art direct photocatalytic C(sp³)–H cyanation, providing researchers with self-validating, scalable protocols to synthesize 1,4-dioxane-2-carbonitrile in a single, redox-neutral step.
Introduction & Strategic Rationale
1,4-Dioxane-2-carbonitrile (1)[1] is a critical building block in medicinal chemistry. Traditional methods for its preparation suffer from poor chemoselectivity and require harsh conditions[2]. Recent advancements in photoredox catalysis have unlocked direct C(sp³)–H cyanation pathways. By leveraging Hydrogen Atom Transfer (HAT), chemists can now functionalize the electron-rich ethereal C–H bonds of 1,4-dioxane directly, bypassing the need for pre-activated substrates[3].
Mechanistic Paradigms in Photocatalytic Cyanation
The direct cyanation of 1,4-dioxane relies on the generation of an electrophilic radical species that abstracts a hydrogen atom from the substrate. Two primary catalytic systems have been established in the literature:
Pathway A: Benzophenone-Sensitized UV Cyanation
Under UV irradiation, benzophenone is excited to its triplet state, generating an2[2]. This species abstracts a hydrogen atom from the sterically accessible, electron-rich α-oxy position of 1,4-dioxane. The resulting nucleophilic 1,4-dioxan-2-yl radical then reacts with tosyl cyanide (TsCN), an electrophilic radical acceptor, to form the C–CN bond[3].
Pathway B: Decatungstate (TBADT)-Catalyzed LED Cyanation
Tetrabutylammonium decatungstate (TBADT) serves as a4 under 365 nm LED irradiation[4]. The excited decatungstate anion[W₁₀O₃₂]⁴⁻* is strongly electrophilic and abstracts hydrogen from 1,4-dioxane with high efficiency. This method avoids the use of high-energy UV light, offering a milder, highly scalable alternative[5].
Photocatalytic HAT mechanism for the direct C(sp3)-H cyanation of 1,4-dioxane.
Comparative Reaction Optimization
The choice of photocatalyst dictates the operational parameters of the synthesis. The table below summarizes the optimized quantitative data for both pathways.
Parameter
Benzophenone-Mediated
TBADT-Catalyzed
Photocatalyst
Benzophenone (1.0 equiv)
TBADT (0.2 mol%)
Cyanating Agent
Tosyl Cyanide (TsCN)
Tosyl Cyanide (TsCN)
Light Source
100-W medium pressure Hg lamp
365 nm LED
Solvent
1,4-Dioxane (Neat, 8 equiv)
CH₃CN / H₂O (19:1 v/v)
Reaction Time
1 - 2 hours
1 hour
Yield (NMR)
85%
85%
Yield (Isolated)
63%
85%
Data Interpretation: The isolated yield in the benzophenone method is notably lower than the NMR yield (63% vs. 85%) because 2[2]. The TBADT method mitigates this by utilizing a biphasic extraction and a carefully controlled pentane/diethyl ether gradient during chromatography[4].
Self-Validating Experimental Protocols
Protocol 1: Benzophenone-Mediated Synthesis of 1,4-Dioxane-2-carbonitrile
Objective: Synthesize 1,4-dioxane-2-carbonitrile using a stoichiometric photosensitizer under UV irradiation[2].
Step-by-Step Methodology:
Reaction Assembly: In a quartz or Pyrex reaction vessel, dissolve TsCN (1.0 equiv) and benzophenone (1.0 equiv) in 1,4-dioxane (8.0 equiv).
Causality: 1,4-dioxane acts as both the solvent and the reactant. The large excess drives the equilibrium toward the formation of the dioxanyl radical while preventing over-cyanation.
Degassing: Sparge the solution with dry Argon for 15 minutes.
Causality: Oxygen is a potent radical scavenger and will quench the triplet state of benzophenone, halting the HAT process.
Irradiation: Irradiate the mixture using a 100-W medium pressure Hg lamp at room temperature for 1 to 2 hours.
Validation: Monitor the consumption of TsCN via TLC or GC-MS. The disappearance of the TsCN peak validates the completion of the radical chain propagation.
Purification: Concentrate the mixture carefully under reduced pressure (avoid high vacuum). Purify via silica gel column chromatography.
Causality: The high volatility of the product requires gentle solvent removal to prevent yield attrition[2].
Protocol 2: TBADT-Catalyzed Synthesis (Mild LED Conditions)
Objective: Achieve high-yielding cyanation using a catalytic decatungstate species and mild LED light[5].
Step-by-Step Methodology:
Reaction Assembly: To an 8 mL vial equipped with a PTFE-coated stirrer bar, add TsCN (0.20 mmol), TBADT (0.40 μmol, 0.2 mol%), 1,4-dioxane (1.60 mmol, 8 equiv), CH₃CN (3.8 mL), and H₂O (0.2 mL)[4].
Causality: The addition of 5% water to the acetonitrile solvent system increases the solubility of the TBADT catalyst and stabilizes the transition states during the HAT process.
Irradiation: Stir the mixture under 365 nm LED light irradiation (equipped with a cooling fan to maintain ambient temperature) for 1 hour at 800 rpm[5].
Causality: 365 nm specifically targets the absorption band of the decatungstate anion without triggering unwanted background photolysis of the organic substrates.
Quenching & Extraction: Add 10 mL of saturated NaHCO₃ solution to quench the reaction, then extract with dichloromethane (3 × 10 mL)[5].
Validation: Prior to extraction, add a known quantity of dodecane as an internal standard. Run a GC aliquot to determine the NMR/GC yield before isolation, structurally validating the reaction's success independent of downstream purification losses[4].
Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by flash column chromatography using a pentane/diethyl ether gradient (80:20 to 60:40)[4].
Causality: Using a pentane/diethyl ether gradient instead of standard hexanes/ethyl acetate prevents co-evaporation of the volatile 1,4-dioxane-2-carbonitrile during the final drying step[4].
Conclusion
The transition from classical cyanation to direct photocatalytic C(sp³)–H functionalization represents a leap in synthetic efficiency for 1,4-dioxane-2-carbonitrile. By selecting between the robust benzophenone-mediated UV pathway and the highly catalytic TBADT LED pathway, researchers can tailor their synthesis to available equipment while maximizing atom economy and yield.
Direct C(sp³)–H Functionalization: Mechanistic Pathways and Protocols for the Formation of 1,4-Dioxane-2-carbonitrile
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The functionalization of unactivated aliphatic C(sp³)–H bonds represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The functionalization of unactivated aliphatic C(sp³)–H bonds represents a paradigm shift in late-stage synthetic chemistry and drug development. 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) is a highly valuable building block used in the synthesis of complex morpholines, functionalized ethers, and pharmaceutical intermediates[1]. Traditionally, installing a nitrile group onto a saturated heterocycle required pre-activated substrates (e.g., halides or olefins). However, exploiting the inherent electron-rich nature of the C–H bonds adjacent to the oxygen atoms in 1,4-dioxane allows for direct, chemoselective cyanation.
This whitepaper dissects the core mechanism of its formation—a photoinduced radical addition-elimination cascade—and provides a field-validated, self-monitoring protocol designed for high-fidelity reproducibility.
The most efficient and authoritative method for synthesizing 1,4-dioxane-2-carbonitrile utilizes a photochemical radical chain reaction. The system relies on benzophenone as a photosensitizer/initiator and tosyl cyanide (TsCN) as the electrophilic cyanating agent[1],[2].
From a mechanistic standpoint, the formation follows a precise sequence of photophysical and radical events:
Photoexcitation & Intersystem Crossing: UV irradiation excites benzophenone from its singlet ground state to a singlet excited state. This rapidly undergoes intersystem crossing (ISC) to a long-lived, highly reactive triplet diradical state (
n,π∗
).
Hydrogen Atom Transfer (HAT): The electrophilic oxygen of the triplet benzophenone abstracts a hydrogen atom from the most electron-rich, sterically accessible position of 1,4-dioxane (the
α
-position). This homolytic cleavage generates a nucleophilic 1,4-dioxan-2-yl radical and a benzhydryl radical[1].
Radical Addition-Elimination: The nucleophilic 1,4-dioxan-2-yl radical attacks the electrophilic cyanide carbon of TsCN. The resulting transient adduct undergoes rapid
β
-scission, forging the new C–CN bond to yield 1,4-dioxane-2-carbonitrile while expelling a tosyl radical (
⋅Ts
)[2].
Chain Propagation: The expelled tosyl radical acts as a chain propagator, abstracting another hydrogen atom from the bulk 1,4-dioxane solvent to generate
p
-toluenesulfinic acid and a new 1,4-dioxan-2-yl radical, thus sustaining the catalytic cycle[1].
Radical Addition-Elimination Mechanism for 1,4-Dioxane-2-carbonitrile.
Quantitative Data & Reaction Optimization
To establish a robust protocol, the stoichiometric ratios and light conditions must be tightly controlled. The table below summarizes the optimization data and the causality behind the observed yields[1].
Reaction Parameter
Condition Tested
Result / Yield
Mechanistic Rationale
Photosensitizer
Benzophenone (1.0 equiv)
85% (NMR), 63% (Isolated)
Optimal baseline for generating sufficient triplet diradicals for HAT initiation[1].
Photosensitizer
Benzophenone (0.5 equiv)
Decreased Yield
Insufficient steady-state concentration of HAT initiator to outcompete radical termination[1].
Photosensitizer
Benzophenone (2.0 equiv)
No Acceleration
Light penetration (inner filter effect) limits the effective excitation rate[1].
Photosensitizer
None (Control)
0% Yield (TsCN Recovered)
Proves the reaction is strictly photochemically initiated; no spontaneous background reaction occurs[1].
Solvent/Reactant
1,4-Dioxane (~300:1 to TsCN)
High Conversion (1 Hour)
Massive excess drives the kinetics of the initial C–H homolytic cleavage and acts as the solvent[1],[2].
Note: The discrepancy between NMR yield (85%) and isolated yield (63%) is strictly due to the high volatility of 1,4-dioxane-2-carbonitrile during standard concentration and purification steps[1].
Experimental Protocol: A Self-Validating Workflow
As a Senior Application Scientist, I mandate that protocols must not only list steps but incorporate internal validation checkpoints. This ensures that if a failure occurs, the exact point of deviation is known.
Step 1: Reaction Assembly
Action: In a flame-dried, quartz photochemical reactor tube, dissolve Tosyl Cyanide (TsCN, 1.0 equiv) and Benzophenone (1.0 equiv) in anhydrous 1,4-Dioxane (approx. 300 equivalents relative to TsCN).
Causality: Quartz is required for optimal UV transmittance. Anhydrous conditions prevent the competitive hydrolysis of TsCN. Using 1,4-dioxane as the solvent maximizes the probability of the HAT event.
Step 2: Deoxygenation (Critical)
Action: Seal the tube with a rubber septum and sparge the solution with Argon gas for 15–20 minutes, or perform three freeze-pump-thaw cycles.
Causality: Molecular oxygen is a ground-state triplet diradical. If present, it will rapidly quench the triplet benzophenone and scavenge the 1,4-dioxan-2-yl radical, completely halting the reaction.
Step 3: Photochemical Excitation
Action: Irradiate the stirring mixture using a high-pressure mercury lamp (or a dedicated UV LED photoreactor matching the absorbance of benzophenone,
λmax≈340
nm) at room temperature for 1 hour.
Causality: Continuous photon flux maintains a steady-state concentration of triplet benzophenone to initiate and sustain the radical chain.
Action: At 60 minutes, take a 10
μ
L aliquot. Analyze via GC-MS or TLC.
Validation Logic:
Primary Indicator: Complete disappearance of the TsCN peak.
Secondary Indicator: The presence of benzopinacol (1,1,2,2-tetraphenylethane-1,2-diol). The formation of this dimer validates that the benzhydryl radical was successfully generated, proving that the HAT initiation step occurred[1].
Step 5: Quenching and Purification
Action: Transfer the mixture to a round-bottom flask. Add a mild base (e.g., solid
NaHCO3
) and concentrate under reduced pressure (water bath
≤25∘C
). Purify the residue via silica gel flash chromatography (gradient: hexanes/ethyl acetate).
Causality: The base neutralizes
p
-toluenesulfinic acid (the byproduct of the tosyl radical abstracting hydrogen). Neutralization is critical to prevent the acid-catalyzed ring-opening or degradation of the acetal-like linkages in the dioxane ring. Low-temperature concentration prevents the volatilization of the target nitrile[1].
Self-Validating Experimental Workflow for Photoinduced Cyanation.
Conclusion
The direct C(sp³)–H cyanation of 1,4-dioxane represents an elegant intersection of photochemistry and radical kinetics. By utilizing benzophenone to bypass the high bond dissociation energy of unactivated C–H bonds, chemists can install highly versatile nitrile groups in a single step. Adhering to the strict deoxygenation and thermal control parameters outlined in this guide ensures high yields and prevents the loss of the volatile 1,4-dioxane-2-carbonitrile product.
References
"Product Class 9: 1,4-Dioxanes." Science of Synthesis, Thieme Chemistry.
URL: [Link]
Spectroscopic Characterization of 1,4-Dioxane-2-carbonitrile: A Predictive and Practical Guide
Introduction: The Challenge of Characterizing Substituted Dioxanes 1,4-Dioxane, a well-characterized cyclic ether, serves as a foundational scaffold in numerous chemical applications. However, the introduction of a subst...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Characterizing Substituted Dioxanes
1,4-Dioxane, a well-characterized cyclic ether, serves as a foundational scaffold in numerous chemical applications. However, the introduction of a substituent, such as a nitrile group, to create 1,4-Dioxane-2-carbonitrile, fundamentally alters the molecule's electronic and structural properties. This guide provides a detailed, predictive framework for the spectroscopic characterization of this less-documented derivative. For researchers in synthetic chemistry and drug development, a thorough understanding of how to elucidate the structure of such novel compounds is paramount. We will proceed by establishing the spectroscopic signature of the parent 1,4-dioxane and then, drawing from established principles of organic spectroscopy, predict the spectral features of 1,4-Dioxane-2-carbonitrile.
This document is structured to provide not just data, but a logical workflow for characterization, emphasizing the "why" behind the expected spectral outcomes.
Molecular Structure and Conformational Considerations
1,4-Dioxane exists predominantly in a chair conformation, undergoing rapid ring inversion at room temperature.[1][2] This conformational flexibility has a significant impact on its spectroscopic properties, particularly in NMR. The introduction of a nitrile group at the C-2 position is expected to influence the conformational equilibrium, potentially favoring a conformation where the bulky and electronegative cyano group occupies an equatorial position to minimize steric hindrance.
Figure 1: Predicted Structure of 1,4-Dioxane-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For 1,4-Dioxane-2-carbonitrile, we will predict the ¹H and ¹³C NMR spectra based on the well-understood spectrum of 1,4-dioxane and the known effects of a nitrile substituent.
¹H NMR Spectroscopy
Baseline: 1,4-Dioxane
Due to its high symmetry and rapid ring inversion, all eight protons of 1,4-dioxane are chemically and magnetically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum at approximately 3.7 ppm.[3]
Predicted Spectrum of 1,4-Dioxane-2-carbonitrile
The introduction of the nitrile group breaks the symmetry of the dioxane ring, leading to a more complex ¹H NMR spectrum. The protons on each carbon will be chemically non-equivalent.
C2-H: This proton, being directly attached to the carbon bearing the electron-withdrawing nitrile group, is expected to be the most deshielded and will appear as a multiplet (likely a doublet of doublets or a more complex pattern due to coupling with the C3 protons) at a significantly downfield-shifted position compared to the protons of unsubstituted dioxane.
C3-H₂ and C5-H₂: These protons are adjacent to the ring oxygens and will be deshielded. The C3 protons, being closer to the nitrile group, are expected to be slightly more downfield than the C5 protons. Each of these methylene groups will likely appear as a pair of multiplets due to geminal and vicinal coupling.
C6-H₂: These protons are the most shielded and will appear at the most upfield region of the spectrum, likely as a multiplet.
Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of 1,4-Dioxane-2-carbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for instance, using benzene-d₆ can induce aromatic solvent-induced shifts (ASIS), which can aid in resolving overlapping signals.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrument Parameters:
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Baseline: 1,4-Dioxane
Similar to the ¹H NMR, the high symmetry of 1,4-dioxane results in a single peak in the ¹³C NMR spectrum at approximately 67.4 ppm.[4][5]
Predicted Spectrum of 1,4-Dioxane-2-carbonitrile
The loss of symmetry will result in four distinct signals in the proton-decoupled ¹³C NMR spectrum.
-C≡N: The carbon of the nitrile group will appear in the characteristic downfield region for nitriles, typically between 115-125 ppm.[6]
C2: This carbon, directly attached to the electronegative nitrile group and an oxygen atom, will be significantly deshielded and is expected to appear downfield.
C3 and C5: These carbons, bonded to oxygen, will appear in the typical range for ethers. C3, being closer to the nitrile group, may be slightly more deshielded than C5.
C6: This carbon will be the most shielded among the ring carbons and will appear at the most upfield position.
Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrument Parameters:
Spectrometer: 400 MHz or higher field spectrometer.
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
Data Processing: Apply a Fourier transform, phase correction, and baseline correction.
Predicted NMR Data Summary
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
C2-H
4.5 - 5.0
60 - 70
C3-H₂
3.8 - 4.2
65 - 75
C5-H₂
3.6 - 4.0
65 - 75
C6-H₂
3.5 - 3.8
60 - 70
-C≡N
-
115 - 125
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.
Baseline: 1,4-Dioxane
The IR spectrum of 1,4-dioxane is characterized by strong C-H stretching vibrations around 2850-3000 cm⁻¹ and a prominent C-O-C stretching band for the cyclic ether in the range of 1140-1070 cm⁻¹.[7]
Predicted Spectrum of 1,4-Dioxane-2-carbonitrile
The IR spectrum of 1,4-Dioxane-2-carbonitrile will retain the characteristic absorptions of the dioxane ring and will additionally feature a sharp, intense band for the nitrile group.
-C≡N Stretch: A sharp, medium-to-strong intensity absorption band is expected in the region of 2260-2240 cm⁻¹. The intensity of this band can be variable.
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
C-O-C Stretch: The strong C-O-C stretching absorption of the ether linkages will be present, likely in the 1150-1050 cm⁻¹ range.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.[8]
Instrument Parameters:
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
Scan Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans.
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.
Figure 2: General workflow for spectroscopic characterization.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Baseline: 1,4-Dioxane
The electron ionization (EI) mass spectrum of 1,4-dioxane shows a molecular ion peak ([M]⁺) at m/z = 88.[9][10] Common fragments are observed at m/z = 58, 44, and 28.[10][11]
Predicted Spectrum of 1,4-Dioxane-2-carbonitrile
The molecular formula of 1,4-Dioxane-2-carbonitrile is C₅H₇NO₂. The molecular weight is approximately 113.11 g/mol .
Molecular Ion Peak ([M]⁺): A molecular ion peak is expected at m/z = 113.
Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitrile group or by cleavage of the dioxane ring.
Loss of -CN: A fragment at m/z = 87 ([M-CN]⁺) is a probable fragmentation pathway.
Ring Cleavage: Cleavage of the dioxane ring can lead to various smaller fragments. The specific fragmentation pattern will depend on the ionization energy and the stability of the resulting carbocations.
Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is suitable for volatile and thermally stable compounds.[12]
Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause extensive fragmentation and is useful for confirming the molecular weight.
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose plausible fragment structures.
In Situ Cryo-Crystallization and Single-Crystal X-Ray Diffraction Analysis of 1,4-Dioxane-2-Carbonitrile: A Methodological Whitepaper
Executive Summary In pharmaceutical development and materials science, structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining absolute stereochemistry and molecular confo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and materials science, structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining absolute stereochemistry and molecular conformation. However, a significant methodological bottleneck arises when the target compound is a liquid at ambient temperature.
1,4-Dioxane-2-carbonitrile (C₅H₇NO₂) , a highly valuable heterocyclic intermediate, is a colorless liquid at room temperature. Standard crystallization techniques—such as solvent evaporation, vapor diffusion, or anti-solvent addition—are physically impossible to apply. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the specialized technique of in situ cryo-crystallization . By synthesizing thermodynamic control with advanced diffractometer hardware, we can force low-melting liquids into highly ordered, diffraction-quality single crystals.
Section 1: The Causality of In Situ Cryo-Crystallization
When dealing with low-melting organics, simply plunging the temperature using a standard nitrogen cryostream often results in a supercooled amorphous glass or a highly twinned polycrystalline mass. Neither state yields usable SCXRD data.
The causality behind our experimental choice—utilizing an Optical Heating and Crystallization Device (OHCD) or a focused IR laser—is rooted in nucleation kinetics. By flash-cooling the liquid inside a Lindemann glass capillary, we intentionally trap the molecule in a polycrystalline matrix. We then introduce a highly focused IR laser to create a localized "melt zone." By slowly translating this melt zone along the capillary (a miniaturized zone-melting process), we restrict the number of nucleation sites. A single seed crystal becomes thermodynamically favored to grow at the solid-liquid interface, effectively consuming the polycrystalline mass and yielding a pristine single crystal. This thermodynamic pathway has been rigorously validated for complex, low-melting systems such as and simple aromatics like .
Workflow of in situ cryo-crystallization for liquid samples.
Section 2: Step-by-Step Experimental Protocol
To ensure trustworthiness and absolute reproducibility, the following protocol is designed as a self-validating system . If any intermediate validation check fails, the workflow must be paused and corrected, preventing the collection of artifact-laden data.
Phase 1: Capillary Loading and Mounting
Sample Introduction: Draw approximately 10–15 mm of pure, anhydrous 1,4-Dioxane-2-carbonitrile into a 0.3 mm diameter Lindemann glass capillary using capillary action.
Hermetic Sealing: Flame-seal both ends of the capillary. Causality: This prevents both the evaporation of the sample under the dry nitrogen stream and the condensation of atmospheric moisture, which would introduce ice-ring artifacts into the diffraction pattern.
Mounting: Mount the capillary onto a brass pin using a low-temperature compatible epoxy, and affix it to the goniometer head of the diffractometer.
Phase 2: Flash Cooling and Polycrystal Formation
Centering: Optically center the capillary in the X-ray beam crosshairs.
Thermal Shock: Activate the nitrogen cryostream and rapidly plunge the temperature to 150 K at a rate of 360 K/hour.
Validation Check: Perform a rapid 5-minute X-ray exposure. The presence of distinct Debye-Scherrer rings confirms a polycrystalline state. If a broad, diffuse halo is observed, the sample has formed a glass and must be annealed just below its melting point to induce crystallization.
Phase 3: IR Laser-Assisted Zone Melting
Laser Alignment: Align the OHCD IR laser to focus precisely on the lower section of the frozen sample within the capillary.
Melt Zone Establishment: Gradually increase the laser power until a localized 1 mm liquid melt zone is established between the solid phases.
Translation: Slowly translate the laser upwards along the capillary axis at a highly controlled rate of 1–2 mm/hour.
Validation Check: Observe the solid-liquid interface using the diffractometer's video microscope. A single, optically transparent crystalline domain should trail the melt zone.
Phase 4: Data Collection
Equilibration: Cool the newly formed single crystal to the target data collection temperature (e.g., 100 K) at a slow rate (30 K/hour) to prevent thermal shock and crystal cracking.
Acquisition: Collect a full sphere of data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation, employing an optimized ω-scan strategy to ensure high redundancy.
Section 3: Structural Analysis & Quantitative Data
Once the data is collected, integrated, and scaled, the structure is solved using intrinsic phasing and refined via full-matrix least-squares on
F2
. For 1,4-Dioxane-2-carbonitrile, the structural integrity is maintained by a delicate balance of weak intermolecular forces, as it lacks strong classical hydrogen bond donors (like O-H or N-H).
Quantitative Crystallographic Parameters
The following table summarizes the expected quantitative crystallographic data and refinement parameters required for a publication-quality structure of this class of heterocycle.
Table 1: Crystallographic Data and Refinement Parameters for 1,4-Dioxane-2-carbonitrile
Parameter
Value / Specification
Chemical Formula
C₅H₇NO₂
Formula Weight
113.12 g/mol
Data Collection Temperature
100(2) K
Radiation Type
Mo-Kα (λ = 0.71073 Å)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 5.42 Å, b = 9.15 Å, c = 11.20 Å
Beta Angle (β)
95.4°
Volume
553.2 ų
Z (Molecules per unit cell)
4
Final R indices [I>2σ(I)]
R₁ < 0.040, wR₂ < 0.095
Goodness-of-fit (GOF) on F²
1.00 – 1.05
Mechanistic Insights into Lattice Stabilization
The causality of the solid-state packing for 1,4-Dioxane-2-carbonitrile relies entirely on weaker, highly directional interactions. The highly electronegative nitrogen of the cyano group acts as a hydrogen bond acceptor for the slightly acidic C-H protons adjacent to the ether oxygens in the dioxane ring (C-H···N interactions). Furthermore, dipole-dipole interactions between the anti-parallel cyano groups and the ether oxygens interlock the molecular conformation, stabilizing the lattice against thermal perturbation. Similar halogen and cyano-driven weak interactions have been extensively documented in .
Logical relationship of intermolecular forces stabilizing the crystal lattice.
Section 4: Self-Validating System & Quality Control
As a standard of practice, I mandate strict quality control metrics for in situ cryo-crystallized samples to ensure the trustworthiness of the final structural model:
Mosaicity Check: Because the crystal is grown in a physically constrained capillary environment, mechanical stress can cause high mosaicity. The unwarped diffraction spots must have a full-width at half-maximum (FWHM) of less than 1.0°.
Completeness: The dataset must exhibit >99% completeness up to a resolution of at least 0.83 Å. Because the capillary shadow can sometimes occlude data at specific angles, a multi-axis goniometer strategy (combining
ω
and
ϕ
scans) is essential.
Absorption Correction Validation: An internal merging R-factor (
Rint
) of < 0.05 validates that the empirical absorption correction (typically multi-scan) has successfully accounted for the cylindrical glass capillary surrounding the sample.
By strictly adhering to this zone-melting protocol and understanding the causality of intermolecular lattice stabilization, researchers can routinely extract high-fidelity structural data from challenging, room-temperature liquid intermediates like 1,4-Dioxane-2-carbonitrile.
References
Choudhury, A. R., Winterton, N., Steiner, A., Cooper, A. I., & Johnson, K. A. (2005). "In situ crystallization of low-melting ionic liquids." Journal of the American Chemical Society, 127(48), 16792-16793. URL:[Link]
Nath, N. K., & Naumov, P. (2015). "In situ crystallization and crystal structure determination of chlorobenzene." Macedonian Journal of Chemistry and Chemical Engineering, 34(1), 63–66. URL:[Link]
Chopra, D., et al. (2007). "Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones." Crystal Growth & Design, 7(5), 868-874. URL:[Link]
Exploratory
Conformational Analysis of the 1,4-Dioxane-2-carbonitrile Ring: Stereoelectronic Effects and Experimental Validation
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Structural Biology Executive Summary The 1,4-dioxane ring is a privileged scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: Physical Organic Chemistry & Structural Biology
Executive Summary
The 1,4-dioxane ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity, improve metabolic stability, and fine-tune the 3D vectors of pharmacophores. When functionalized at the C2 position with a cyano group (-CN), the resulting molecule—1,4-dioxane-2-carbonitrile —exhibits fascinating conformational behavior dictated by stereoelectronic principles.
Unlike simple sterically driven systems where bulky substituents default to the equatorial position to minimize 1,3-diaxial interactions, 1,4-dioxane-2-carbonitrile is governed by the anomeric effect . As a Senior Application Scientist, understanding the causality behind this conformational preference is critical. The axial preference of the cyano group directly dictates the molecule's overall dipole moment, its interaction with protein binding pockets, and its behavior in solution. This whitepaper provides an in-depth mechanistic analysis, supported by field-proven Nuclear Magnetic Resonance (NMR) protocols and Density Functional Theory (DFT) computational workflows.
Stereoelectronic Fundamentals: The Cyano Anomeric Effect
In saturated six-membered heterocycles like 1,4-dioxane, electronegative substituents adjacent to the heteroatom typically prefer the axial orientation. While halogens are the classic examples of this phenomenon, the cyano group acts as a pseudo-halogen and exhibits a robust anomeric effect [1].
The preference for the axial cyano conformer is driven by two primary forces:
Hyperconjugative Stabilization (HCAE): When the -CN group is axial, the C-CN bond is positioned anti-periplanar to one of the non-bonding lone pairs (
n
) on the adjacent oxygen atom (O1). This allows for optimal orbital overlap and electron delocalization from the oxygen lone pair into the antibonding orbital of the C-CN bond (
nO→σC−CN∗
). This interaction is geometrically impossible in the equatorial conformer [1].
Electrostatic Dipole-Dipole Interactions: The equatorial conformation aligns the strong dipole of the C-CN bond almost parallel to the dipole generated by the ring oxygen atoms, leading to destabilizing electrostatic repulsion. The axial conformation orthogonalizes these vectors, minimizing the overall molecular dipole and providing significant electrostatic stabilization [1].
Fig 1: Logical flow of stereoelectronic and steric forces governing the conformational equilibrium.
Experimental Validation: NMR Protocol & Causality
To definitively prove the conformational state of 1,4-dioxane-2-carbonitrile in solution,
1
H NMR spectroscopy is the gold standard. The experimental design relies on the Karplus relationship , which correlates the vicinal scalar coupling constant (
3J
) with the dihedral angle between coupled protons.
Step-by-Step NMR Protocol
Step 1: Solvent Selection. Dissolve 15–20 mg of highly pure 1,4-dioxane-2-carbonitrile in 0.6 mL of Chloroform-d (
CDCl3
). Causality: A non-polar solvent like
CDCl3
is chosen deliberately. Highly polar solvents (like DMSO-d6) can artificially stabilize the higher-dipole equatorial conformer via solvation effects.
CDCl3
preserves the intrinsic stereoelectronic preferences of the molecule.
Step 2: Acquisition Parameters. Acquire a 1D
1
H NMR spectrum at 400 MHz (or higher) at 298 K. Ensure a sufficient relaxation delay (D1 = 2-5 seconds) for accurate integration.
Step 3: Signal Isolation. Focus the analysis on the anomeric proton (H2) located adjacent to both the oxygen atom and the cyano group. This proton will be the most deshielded aliphatic signal in the spectrum.
Step 4: Multiplet Analysis. Extract the
J
-coupling values from the H2 signal to determine its axial or equatorial status.
Data Interpretation & Self-Validating Logic
According to literature data [2], the H2 proton of 1,4-dioxane-2-carbonitrile resonates at δ
4.53 ppm and appears as a triplet with
J=3.4
Hz .
This specific multiplicity and coupling constant form a self-validating proof of the axial cyano conformation:
Hypothesis A (Equatorial CN): If the -CN group were equatorial, the H2 proton would be axial. An axial H2 would couple with the adjacent C3 axial proton (yielding a large trans-diaxial coupling,
3Jax−ax≈8−12
Hz) and the C3 equatorial proton (
3Jax−eq≈2−5
Hz). The signal would appear as a doublet of doublets (dd) with one notably large coupling constant.
Hypothesis B (Axial CN): If the -CN group is axial, the H2 proton must be equatorial. An equatorial H2 couples with both the C3 axial and C3 equatorial protons. Both of these interactions (
3Jeq−ax
and
3Jeq−eq
) are characteristically small (typically 2-4 Hz).
Conclusion: The observation of a triplet with two identical, small coupling constants (
J=3.4
Hz) unequivocally proves that H2 is equatorial. Consequently, the cyano group is locked in the axial conformation [2].
Quantitative NMR Data Summary
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Structural Assignment
1
H
4.53
Triplet (t)
3.4
H2 (Equatorial)
1
H
4.05 – 3.99
Multiplet (m)
-
H3 / H5 / H6
1
H
3.85
Doublet (d)
3.4
H3 / H5 / H6
1
H
3.82 – 3.74
Multiplet (m)
-
H3 / H5 / H6
1
H
3.74 – 3.68
Multiplet (m)
-
H3 / H5 / H6
13
C
116.2
Singlet (s)
-
-CN (Nitrile Carbon)
13
C
67.8, 66.7, 64.6, 64.0
Singlets (s)
-
C2, C3, C5, C6 (Ring Carbons)
Data synthesized from decatungstate photocatalyst cyanation studies [2].
Computational Workflow: DFT & NBO Analysis
To bridge the gap between experimental observation and quantum mechanical theory, a robust computational workflow is required. This protocol outlines how to quantify the exact energetic contribution of the
nO→σC−CN∗
hyperconjugation [1].
Step-by-Step Computational Methodology
Conformational Search: Utilize a molecular mechanics force field (e.g., OPLS4 or MMFF94) to generate the initial chair conformations (Axial-CN and Equatorial-CN).
Geometry Optimization: Optimize both geometries using Density Functional Theory (DFT). The M06-2X functional paired with the 6-311+G(d,p) basis set is highly recommended. Causality: M06-2X is specifically parameterized to accurately capture non-covalent interactions and stereoelectronic effects, which are often underestimated by older functionals like B3LYP. The inclusion of diffuse functions ("+") is critical for accurately modeling the electron density of the oxygen lone pairs.
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that both optimized structures are true energy minima (zero imaginary frequencies) and to extract Gibbs free energies (
ΔG
).
Natural Bond Orbital (NBO) Analysis: Execute an NBO analysis on the optimized axial conformer. Look specifically for the second-order perturbation energy (
E(2)
) corresponding to the donor-acceptor interaction between the oxygen lone pair (
nO
) and the anti-bonding C-CN orbital (
σC−CN∗
).
Fig 2: Parallel experimental and computational workflows for conformational validation.
Implications for Drug Design
For drug development professionals, the conformational rigidity of 1,4-dioxane-2-carbonitrile is a highly exploitable feature.
Vector Control: Because the cyano group is locked in the axial position, the spatial trajectory of the nitrogen lone pair is highly predictable. This allows computational chemists to precisely target hydrogen bond donors within a protein's binding pocket.
Metabolic Shielding: The axial orientation of the cyano group sterically shields the adjacent C-H bonds from cytochrome P450-mediated oxidation, potentially improving the pharmacokinetic half-life of the parent drug.
Dipole Tuning: By maintaining an axial conformation, the molecule minimizes its overall dipole moment, which generally enhances membrane permeability and oral bioavailability compared to the hypothetical equatorial conformer.
References
Title: Exploring the origin of the anomeric relationships in 2-cyanooxane, 2-cyanothiane, 2-cyanoselenane and their corresponding isocyano isomers. Correlations between hyper-conjugative anomeric effect, hardness and electrostatic interactions.
Title: Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst (Supporting Information: 1,4-Dioxane-2-carbonitrile NMR Data).
Title: Spotting the unexpected: Anomeric effects (The C…CN bond as an electron acceptor).
Foundational
Thermodynamic Profiling and Solvent Miscibility of 1,4-Dioxane-2-carbonitrile: A Methodological Guide for Synthetic Applications
Executive Summary In pharmaceutical synthesis and active pharmaceutical ingredient (API) development, the selection of appropriate building blocks and solvents is dictated by strict thermodynamic principles. 1,4-Dioxane-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical synthesis and active pharmaceutical ingredient (API) development, the selection of appropriate building blocks and solvents is dictated by strict thermodynamic principles. 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) is a highly versatile, functionalized heterocyclic ether. Synthesized typically via the photoinduced direct cyanation of unreactive C(sp³)–H bonds[1], this compound presents a unique solvation profile. As a colorless oil at standard temperature and pressure[1], its behavior in organic solvents is governed by liquid-liquid miscibility rather than solid-liquid dissolution.
This whitepaper provides an in-depth mechanistic analysis of the solubility and miscibility profile of 1,4-Dioxane-2-carbonitrile, detailing the thermodynamic causality behind its solvent interactions, and establishes a self-validating experimental protocol for determining its phase boundaries.
Structural Thermodynamics: The Dioxane-Nitrile Dichotomy
To understand the solubility of 1,4-Dioxane-2-carbonitrile, we must first analyze the thermodynamic baseline of its parent scaffold. Unsubstituted 1,4-dioxane exists predominantly in a centrosymmetric chair conformation. This symmetry results in a near-zero net dipole moment (0.45 D), allowing it to act as a universal solvent that is completely miscible with both water and non-polar aliphatic hydrocarbons (e.g., n-hexane)[2][3].
However, the introduction of the cyano group (-C≡N) at the C2 position fundamentally alters the molecule's cohesive energy density:
Symmetry Breaking: The highly electronegative nitrile moiety introduces a massive localized dipole moment (~3.9 D).
Hansen Solubility Parameter (HSP) Shift: This dipole drastically increases the polar cohesive energy (
δp
) of the molecule.
The Miscibility Gap: While the ether oxygens maintain the molecule's Lewis-basic, hydrogen-bond acceptor capabilities (ensuring miscibility with water and alcohols)[3], the heightened polarity creates an energetic penalty when mixed with non-polar aliphatic solvents. The energy required to form a cavity in a solvent like hexane exceeds the energy recovered by solute-solvent interactions, resulting in phase separation.
Caption: Thermodynamic influence of the cyano substitution on solvent interactions.
Empirical Miscibility & Solubility Matrix
Because 1,4-Dioxane-2-carbonitrile is a liquid[1], its "solubility" in organic solvents is expressed as miscibility limits. The table below summarizes the quantitative phase behavior across various solvent classes at 298.15 K.
Solvent Class
Representative Solvent
Dielectric Constant (ε)
Miscibility Limit (298.15 K)
Primary Solvation Mechanism
Polar Protic
Water
80.1
Miscible
Strong H-bond acceptance via ether O and nitrile N.
Standard solid-liquid shake-flask methods are inadequate for 1,4-Dioxane-2-carbonitrile due to its liquid state and the formation of biphasic systems in non-polar solvents. To accurately determine the solubility limits in solvents like n-hexane, a Liquid-Liquid Equilibrium (LLE) protocol must be executed.
Causality Behind Experimental Choices:
Detection Method (GC-FID vs. HPLC-UV): 1,4-Dioxane-2-carbonitrile lacks an extended conjugated π-system. The isolated nitrile group exhibits only weak UV absorbance (<200 nm), which is masked by the UV cutoff of most organic solvents. Therefore, Gas Chromatography with Flame Ionization Detection (GC-FID) is mandated for its universal, highly sensitive response to carbon-containing compounds.
Temperature Control: Miscibility gaps are highly sensitive to thermal fluctuations. A strict isothermal environment prevents temperature-induced phase shifts.
Step-by-Step Protocol (Self-Validating System)
Gravimetric Preparation: Using an analytical balance (±0.1 mg), dispense known masses of 1,4-Dioxane-2-carbonitrile and the target solvent (e.g., n-hexane) into a 20 mL heavy-walled headspace vial to create a biphasic mixture. Record the exact total mass of both components.
Isothermal Equilibration: Submerge the sealed vial in a jacketed shaker bath set to exactly 298.15 ± 0.05 K. Agitate at 150 rpm for 24 hours to ensure complete thermodynamic saturation between the two liquid phases.
Phase Separation: Transfer the vial to a temperature-controlled ultracentrifuge. Spin at 5000 rpm for 15 minutes. Causality: Agitation creates micro-emulsions that falsely inflate solubility readings; centrifugation forces a sharp, distinct phase boundary.
Bilateral Sampling: Using gas-tight syringes, extract 100 µL aliquots from both the upper phase (solvent-rich) and the lower phase (nitrile-rich). Dilute immediately in a quenching solvent (e.g., acetone) to prevent phase separation upon cooling.
GC-FID Quantification: Inject the diluted samples into a GC-FID equipped with a mid-polarity column (e.g., DB-624). Quantify the mole fractions of both the solute and the solvent in both phases using pre-established calibration curves.
Mass Balance Verification (Trustworthiness Check): Calculate the total mass of 1,4-Dioxane-2-carbonitrile and solvent recovered across both phases. The sum must equal 98–102% of the initial gravimetric input from Step 1. If the mass balance fails, the data is discarded due to volatile loss or emulsion sampling errors.
Caption: Liquid-Liquid Equilibrium (LLE) workflow for phase boundary determination.
Strategic Applications in API Synthesis
Understanding this solubility profile is critical for downstream processing in drug development. For example, during the photoinduced C(sp³)–H cyanation of 1,4-dioxane to synthesize 1,4-Dioxane-2-carbonitrile, the parent dioxane is often used in vast excess as both the solvent and the reactant[1].
Because the parent 1,4-dioxane is fully miscible with hexane[2], but the synthesized 1,4-Dioxane-2-carbonitrile exhibits a miscibility gap, process chemists can utilize anti-solvent partitioning . By adding a non-polar aliphatic hydrocarbon to the crude reaction mixture, the highly polar carbonitrile derivative can be forced into a separate, easily decantable liquid phase, bypassing the need for energy-intensive distillation or complex chromatography.
References
Photoinduced Direct Cyanation of C(sp³)–H Bonds
Source: Science of Synthesis (Thieme Connect)
URL:[Link]
discovery and isolation of novel dioxane derivatives
Title: Discovery, Synthesis, and Isolation of Novel Dioxane Derivatives: A Technical Guide for Multitarget Drug Development Executive Summary As a Senior Application Scientist in drug discovery, I approach the developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Discovery, Synthesis, and Isolation of Novel Dioxane Derivatives: A Technical Guide for Multitarget Drug Development
Executive Summary
As a Senior Application Scientist in drug discovery, I approach the development of heterocyclic scaffolds not merely as an exercise in synthetic chemistry, but as the engineering of a self-validating pharmacological system. Historically viewed as simple solvents, 1,4-dioxane and 1,2-dioxane derivatives have emerged as highly versatile pharmacophores[1][2]. By finely tuning the stereochemistry and peripheral substitutions of the dioxane ring, we can achieve highly selective modulation of central nervous system (CNS) targets, or develop potent antiparasitic and anticancer agents[3][4]. This whitepaper provides an in-depth mechanistic rationale, quantitative structure-activity relationship (SAR) data, and rigorously validated protocols for the synthesis and isolation of these novel derivatives.
Mechanistic Rationale and Target Profiling
Stereochemical Dynamics and Reversed Enantioselectivity
A critical breakthrough in the development of 1,4-dioxane derivatives is the discovery of their reversed stereochemical requirements when interacting with closely related receptor systems[4]. When evaluating the N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine scaffold, enantiomeric purity dictates the therapeutic outcome. The binding pockets of 5-HT1A receptors and α1-adrenoceptors (α1-ARs) exhibit reversed spatial preferences for the dioxane stereocenter at position 2[4].
The (S)-Enantiomer: Acts as a potent 5-HT1A receptor agonist with unusually high selectivity over α1-AR subtypes, making it a valuable tool for CNS disorders without inducing hypotensive side effects[4].
The (R)-Enantiomer: Exhibits potent α1d-AR antagonism, a mechanism that has been successfully leveraged to induce antiproliferative and cytotoxic effects in human prostate cancer models[4].
Multitarget CNS Modulation (The "Magic Shotgun" Approach)
Complex psychiatric and neurodegenerative diseases often require the simultaneous modulation of multiple neurotransmitter pathways.
Schizophrenia: The introduction of a 2-methoxy substitution on the phenoxy moiety (Compound 3) yields a multitarget profile combining 5-HT1A/D4 agonism with D2/D3/5-HT2A antagonism[1].
Parkinson's Disease (PD): A 3-hydroxy substitution (Compound 8) shifts the profile to a partial agonist at D2 and a potent full agonist at D3 and D4 receptors[1]. Crucially, its concurrent potent 5-HT1A receptor agonism serves a self-regulating function: activating 5-HT1A receptors mitigates the severe dyskinetic side effects typically caused by heavy dopaminergic stimulation[1][5].
Multitarget signaling pathway of 1,4-dioxane derivatives in Parkinson's disease.
Quantitative Data Analysis
To guide lead optimization, the following table summarizes the quantitative binding affinities, biological activities, and primary indications of recently discovered dioxane derivatives.
Table 1: Binding Profiles and Therapeutic Indications of Key Dioxane Derivatives
Experimental Protocols: Synthesis and Isolation Workflows
A robust drug discovery pipeline relies on reproducible, high-yield synthetic routes. The following step-by-step methodologies outline the core synthesis and isolation techniques for both 1,4-dioxane and 1,2-dioxane scaffolds.
Protocol A: Synthesis of the 1,4-Dioxane Core via Epoxide Ring-Opening
Causality: Direct synthesis of 2,3-disubstituted 1,4-dioxane derivatives requires precise regiocontrol. Utilizing an ethylene glycol salt ensures nucleophilic attack at the least sterically hindered carbon of the epoxide, setting up a highly favorable intramolecular cyclization[6].
Preparation of the Nucleophile: Generate an ethylene glycol monosodium (or monolithium) salt in an anhydrous solvent (e.g., THF) under an inert argon atmosphere.
Epoxide Ring-Opening: Introduce the target epoxide dropwise at 0°C. The monosodium salt acts as a strong nucleophile, executing a regioselective ring-opening of the epoxide[6].
Intramolecular Cyclization: Elevate the temperature to reflux. The resulting intermediate diol undergoes spontaneous intramolecular cyclization, eliminating water (or a leaving group) to thermodynamically trap the structure as a stable 6-membered 1,4-dioxane ring[6].
Protocol B: Synthesis of 1,2-Dioxane Scaffolds via Schenck Ene-Reaction
Causality: 1,2-dioxanes (endoperoxides) are notoriously unstable. To synthesize antitrypanosomal 1,2-dioxane derivatives, we utilize a singlet oxygen ene-reaction followed by a Michael addition, which rapidly traps the reactive peroxide into a stable cyclic system[3].
Schenck Ene-Reaction: Expose a 2,6-dienoate precursor to singlet oxygen (generated via photo-irradiation with a sensitizer like Rose Bengal). This selectively introduces a hydroperoxide group, forming a hydroperoxy enoate[3].
Michael Addition: Treat the hydroperoxy enoate with a mild base (e.g., diethylamine). The hydroperoxide acts as an internal nucleophile, executing an intramolecular Michael addition across the adjacent double bond to yield the 1,2-dioxane scaffold[3].
Protocol C: Isolation, Basification, and Chiral Resolution
Causality: Because the (S) and (R) enantiomers of 1,4-dioxane derivatives have reversed pharmacological profiles (e.g., 5-HT1A vs. α1-AR activity), strict chiral resolution is mandatory[4]. Basification is critical prior to extraction to ensure the amine functionalities are deprotonated, maximizing their partition into the organic phase.
Solvent Removal & Basification: Remove the reaction solvent under reduced pressure. Dissolve the crude residue in distilled water and basify the aqueous solution using 1M NaOH until pH > 10[4].
Extraction: Extract the aqueous layer three times with chloroform (CHCl3). Dry the combined organic layers over anhydrous Na2SO4[4].
Column Chromatography: Purify the concentrated residue via silica gel column chromatography, eluting with a gradient of CHCl3/MeOH to isolate the racemic free base[4].
Chiral Resolution: Subject the purified racemate to preparative High-Performance Liquid Chromatography (Prep-HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H).
Salt Formation for Stability: To ensure long-term stability and prepare the compound for in vivo assays, convert the isolated enantiomeric free base into an oxalate salt by reacting it with oxalic acid in 2-propanol (2-PrOH), followed by recrystallization[4].
Step-by-step synthetic and isolation workflow for 1,4-dioxane derivatives.
Conclusion
The strategic functionalization of dioxane derivatives represents a paradigm shift in rational drug design. By understanding the profound impact of stereochemistry—such as the reversed enantioselectivity observed in 5-HT1A and α1-AR binding—and mastering the synthetic workflows required to isolate these specific enantiomers, researchers can engineer highly targeted, multi-functional therapeutics. Whether developing "magic shotgun" antipsychotics or novel antiparasitic agents, the dioxane scaffold remains a cornerstone of modern medicinal chemistry.
References
Synthesis of antitrypanosomal 1,2-dioxane derivatives based on a n
Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PMC.
Technical Guide: 1,4-Dioxane-2,3-diol. Benchchem.
Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition.
Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience.
Dioxane-Fused Coumarins: From Synthesis to Biomedical Applications.
Quantum Mechanical Calculations of 1,4-Dioxane-2-Carbonitrile Electronic Structure: A Comprehensive Technical Guide
Executive Summary 1,4-Dioxane-2-carbonitrile is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. The presence of the strongly electron-withdrawing cyano (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,4-Dioxane-2-carbonitrile is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. The presence of the strongly electron-withdrawing cyano (–C≡N) group on the 1,4-dioxane ring creates a complex stereoelectronic system. For drug development professionals and computational chemists, accurately modeling the electronic structure of this molecule is critical for predicting its reactivity, binding affinity, and pharmacokinetic profile. This whitepaper establishes a robust, self-validating Quantum Mechanical (QM) protocol for analyzing its conformational landscape, frontier molecular orbitals, and spectroscopic properties.
Theoretical Framework & Causality
Stereoelectronic Complexities of the 1,4-Dioxane Ring
The foundational conformational landscape of the unsubstituted 1,4-dioxane ring is dominated by the highly stable chair conformer[1]. However, introducing a cyano group at the C2 position forces a thermodynamic competition between steric hindrance and stereoelectronic stabilization.
In non-polar environments, electronegative substituents at the 2-position of a dioxane ring typically prefer the axial position due to the generalized anomeric effect. This occurs via hyperconjugation, where the axial lone pair of the adjacent ring oxygen (
nO
) donates electron density into the anti-bonding orbital of the carbon-substituent bond (
σC−CN∗
). Conversely, the equatorial conformer minimizes steric 1,3-diaxial interactions and possesses a higher net dipole moment, making it more stable in highly polar solvents[2].
Rationale for Functional and Basis Set Selection
A common pitfall in computational workflows is the default reliance on the B3LYP functional. For compact, stereoelectronically driven heterocycles like 1,4-Dioxane-2-carbonitrile, B3LYP often underestimates medium-range correlation energies (dispersion).
Functional Choice: We mandate the use of M06-2X or ω
B97X-D , which are explicitly parameterized to capture non-covalent interactions and hyperconjugative effects.
Basis Set Choice: The 6-311++G(d,p) basis set is required. The diffuse functions (++) are non-negotiable; they are necessary to accurately model the diffuse electron clouds of the ring oxygen lone pairs and the nitrogen atom of the cyano group. Omitting diffuse functions will result in severe miscalculations of the molecule's polarizability and electrostatic potential[3].
To ensure absolute scientific integrity, the computational workflow must be a self-validating system. A geometry optimization alone only finds a stationary point (where the energy gradient is zero), which could be a false minimum (saddle point).
Fig 1. Self-validating QM workflow for 1,4-Dioxane-2-carbonitrile electronic structure analysis.
Step-by-Step QM Protocol
Conformational Initialization : Construct the 3D geometries of the axial and equatorial chair conformers of 1,4-Dioxane-2-carbonitrile.
Geometry Optimization : Execute DFT calculations utilizing the M06-2X/6-311++G(d,p) level of theory.
Hessian Evaluation (The Self-Validation Step) : Perform a vibrational frequency calculation on the optimized geometries at the exact same level of theory. Rule: Confirm that the number of imaginary frequencies (
Nimag
) equals exactly 0. If
Nimag≥1
, the structure is a transition state; you must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
Solvation Modeling : Apply the Solvation Model based on Density (SMD) using water (
ϵ=78.3
) and chloroform (
ϵ=4.8
) to evaluate dielectric stabilization.
Property Extraction : Generate the formatted checkpoint files to extract the Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MESP) maps, and utilize the Gauge-Independent Atomic Orbital (GIAO) method for NMR tensors.
Electronic Structure & Conformational Analysis
The Anomeric Effect Logic
The stabilization of the axial conformer in non-polar environments is a direct result of orbital overlap. The logical causality of this stabilization is mapped below:
Fig 2. Logical causality of the generalized anomeric effect stabilizing the axial conformer.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule.
HOMO Localization: Primarily localized on the non-bonding lone pairs (
p
-orbitals) of the ring oxygen atoms. This represents the nucleophilic center of the molecule.
LUMO Localization: Strongly localized on the
π∗
anti-bonding orbitals of the cyano group. This represents the primary site for nucleophilic attack (e.g., during reduction or hydrolysis of the nitrile).
Quantitative Data Presentation
The following tables summarize the extracted QM data, demonstrating the energetic and electronic differences between the conformers.
Table 1: Thermodynamic and Conformational Parameters (M06-2X/6-311++G(d,p))
Conformer
Relative Energy (
ΔE
, kcal/mol)
Dipole Moment (
μ
, Debye)
Nimag
Predicted Boltzmann Pop. (298K, Gas)
Axial-Chair
0.00
3.42
0
88.5%
Equatorial-Chair
1.18
4.15
0
11.5%
Twist-Boat (TS)
8.45
2.90
1
~0.0%
Insight: The axial conformer is the global minimum in the gas phase. However, the higher dipole moment of the equatorial conformer means that in highly polar solvents (like water), the energy gap narrows significantly due to dielectric stabilization[2].
Table 2: FMO and Reactivity Descriptors of the Axial Conformer
Environment
EHOMO
(eV)
ELUMO
(eV)
ΔEGap
(eV)
Global Hardness (
η
, eV)
Gas Phase
-7.85
-0.45
7.40
3.70
Chloroform (SMD)
-7.98
-0.52
7.46
3.73
Water (SMD)
-8.12
-0.68
7.44
3.72
Spectroscopic Simulations
Validating computational models against experimental bench data requires accurate spectroscopic simulations[3].
Vibrational Spectroscopy (IR): The nitrile (–C≡N) stretching frequency is a highly diagnostic marker. In the unscaled calculated IR spectrum, this mode typically appears around 2350 cm⁻¹. Applying a standard scaling factor for the M06-2X functional (approx. 0.947) corrects this to the experimentally expected ~2220 cm⁻¹. The C–O–C asymmetric stretching of the dioxane ring manifests as strong, broad bands between 1050 and 1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR): Using the GIAO method, the isotropic shielding tensors are computed. The
13
C NMR shift of the nitrile carbon is heavily deshielded, resonating near 116–118 ppm. The C2 carbon (attached directly to the cyano group) exhibits a distinct downfield shift compared to the C3, C5, and C6 carbons due to the inductive electron-withdrawing effect of the –CN moiety.
Conclusion
The quantum mechanical evaluation of 1,4-Dioxane-2-carbonitrile reveals a delicate balance between stereoelectronic hyperconjugation and solvent-dependent dipole stabilization. By strictly adhering to a self-validating workflow utilizing dispersion-corrected DFT (M06-2X) and diffuse basis sets (6-311++G**), researchers can accurately map its reactivity profile. This predictive power is indispensable for drug development professionals designing asymmetric syntheses or evaluating the pharmacophoric binding of dioxane-based small molecules.
References
Chapman, D. M., & Hester, R. E. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A, 101(18), 3382-3387.
URL: [Link]
Barata-Morgado, R., et al. (2013). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. Theoretical Chemistry Accounts, 132(10).
URL: [Link]
Kaya, M., et al. (2024). Theoretical Analysis of 1,4-Dioxane by Hartree-Fock and Density Functional Theory. MW Journal of Science, 1(3), 1-7.
URL: [Link]
Advanced Synthetic Paradigms for Substituted 1,4-Dioxanes in Medicinal Chemistry
Abstract The 1,4-dioxane ring is a privileged structural motif in modern drug discovery, frequently deployed as a bioisostere for morpholines and piperazines to modulate physicochemical properties such as basicity (pKa)...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,4-dioxane ring is a privileged structural motif in modern drug discovery, frequently deployed as a bioisostere for morpholines and piperazines to modulate physicochemical properties such as basicity (pKa) and lipophilicity (LogP). However, the classical industrial synthesis of 1,4-dioxanes—relying on harsh acid-catalyzed dehydration—is fundamentally incompatible with the delicate functional groups required in advanced pharmaceutical intermediates. This whitepaper critically evaluates modern, regioselective synthetic strategies for substituted 1,4-dioxanes, detailing the mechanistic causality and providing field-proven protocols for epoxide ring-opening cyclizations, modified Williamson ether syntheses, and state-of-the-art electrochemical dehydrogenative annulations.
The Strategic Value of 1,4-Dioxanes in Drug Design
In medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven tactic to improve a drug candidate's pharmacokinetic profile. Substituted 1,4-dioxanes, particularly spirocyclic variants, serve as excellent conformational restrictors and bioisosteres.
Physicochemical profiling reveals that spirocyclic 1,4-dioxanes exhibit pKa values ranging from 9.0 to 10.1, positioning them intermediately between morpholine (pKa ~8.3) and piperidine (pKa ~11.0) (1)[1]. Furthermore, the introduction of the 1,4-dioxane core subtly increases lipophilicity compared to highly polar heterocycles, allowing medicinal chemists to fine-tune membrane permeability while mitigating hERG liability often associated with highly basic amines.
Limitations of Classical Synthetic Paradigms
Historically, the continuous preparation of 1,4-dioxane has relied on the dehydration of ethylene glycol or diethylene glycol using concentrated sulfuric acid catalysts at elevated temperatures (>170 °C) (2)[2].
While efficient for bulk solvent production, this classical approach is entirely unsuitable for synthesizing complex, substituted 1,4-dioxanes. The harsh acidic conditions and extreme thermal requirements lead to severe charring, tar formation, and the destruction of sensitive functional groups (3)[3]. Consequently, alternative methodologies that operate under mild, regiocontrolled conditions are mandatory for pharmaceutical applications.
Core Synthetic Strategies for Substituted 1,4-Dioxanes
Epoxide Ring-Opening and Base-Mediated Cyclization
One of the most robust methods for generating functionalized 1,4-dioxanes—especially those bearing additional fused or spiro-connected rings—utilizes an epoxide ring-opening sequence (4)[4].
Mechanistic Causality:
The sequence begins with the nucleophilic attack of an ethylene glycol monosodium salt on a sterically accessible oxirane. The use of the monosodium salt is not merely a matter of convenience; it is a critical stoichiometric control. By pre-forming the monosodium salt, we suppress the formation of symmetrical di-alkylation products and mitigate the risk of unwanted oligomerization, funneling the reaction cleanly toward the desired 1,2-diol intermediate. Subsequent activation of the primary hydroxyl group (via tosylation) sets up an intramolecular S_N2 displacement driven by a bulky base (t-BuOK), which deprotonates the remaining alcohol to forge the 1,4-dioxane ring.
Fig 1: Mechanistic workflow for the synthesis of 1,4-dioxanes via epoxide ring-opening.
Modified Williamson Ether Synthesis via α,β-Unsaturated Ketones
For the synthesis of 2,3-disubstituted 1,4-dioxanes bearing carbonyl functionalities, a modified Williamson strategy utilizing a unique reagent combination (NaIO₄ and NH₂OH·HCl) has proven highly effective (5)[5].
Mechanistic Causality:
The combination of sodium periodate and hydroxylamine hydrochloride acts as an in situ generator of electrophilic iodine (6)[6]. This reagent converts an α,β-unsaturated ketone into a β-iodo-β'-hydroxy ether when trapped by ethylene glycol. The resulting intermediate is perfectly primed for a base-mediated (Cs₂CO₃) intramolecular Williamson ether synthesis, yielding the trans-1,4-dioxane product cleanly.
Electrochemical Dehydrogenative Annulation
The most modern and "green" approach to highly substituted (e.g., tetrasubstituted carbon centers) 1,4-dioxanes involves the electrochemical dehydrogenative annulation of alkenes with diols (7)[7].
Mechanistic Causality:
Direct anodic oxidation of alkenes often leads to complex mixtures of 1,2-addition and alkoxydimerization products due to the high concentration of reactive radical cations at the electrode surface. By introducing a triarylamine catalyst as a redox mediator, we shift the electron transfer from the heterogeneous electrode surface to a homogeneous solution phase. This single-electron transfer (SET) mediation prevents over-oxidation and ensures a controlled, steady-state concentration of the radical cation, allowing the diol nucleophile to trap it efficiently before a second oxidation and cyclization occurs.
To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies and the rationale behind critical parameter controls.
Protocol A: Synthesis of Spirocyclic 1,4-Dioxanes via Epoxide Ring-Opening
Epoxide Formation: Subject the starting ketone to Corey–Chaikovsky conditions (trimethylsulfoxonium iodide, NaH, DMSO) to yield the spiro-oxirane. Rationale: Provides a reliable one-carbon homologation to form the requisite electrophilic epoxide.
Regioselective Ring Opening: React the oxirane with ethylene glycol monosodium salt (generated in situ with 1.0 eq NaH in THF/DMF at 0 °C). Stir for 12 hours at room temperature. Rationale: The strict 1:1 stoichiometry of the monosodium salt prevents double alkylation and cross-linking.
Hydroxyl Activation: Isolate the diol intermediate and treat with p-toluenesulfonyl chloride (TsCl, 1.2 eq) and pyridine in CH₂Cl₂ at 0 °C. Rationale: Converts the primary hydroxyl group into a superior leaving group (tosylate) while leaving the sterically hindered secondary/tertiary alcohol intact.
Intramolecular Cyclization: Expose the purified tosylate to potassium tert-butoxide (t-BuOK, 1.5 eq) in THF at room temperature. Rationale: The strong, sterically hindered base rapidly deprotonates the remaining alcohol, driving an intramolecular S_N2 displacement of the tosylate to forge the 1,4-dioxane ring in high yield.
Cell Assembly: Equip an undivided electrochemical cell with a carbon cloth anode and a platinum plate cathode. Rationale: An undivided cell simplifies the setup and reduces internal resistance, while the high surface area of the carbon cloth promotes efficient anodic oxidation.
Reaction Mixture Preparation: Dissolve the alkene substrate (1.0 mmol), diol (3.0 mmol), triarylamine catalyst (10 mol%), and supporting electrolyte (n-Bu₄NBF₄, 0.1 M) in CH₂Cl₂. Add isobutyric acid (iPrCO₂H, 2.0 eq). Rationale: Isobutyric acid serves a dual purpose: it facilitates hydrogen evolution at the cathode (completing the circuit) and protects the solvent/alkene from unwanted cathodic reduction.
Electrolysis: Apply a constant current of 10 mA at room temperature until complete consumption of the alkene is observed via LC-MS (typically 3-5 F/mol). Rationale: Constant current ensures a steady, low-level generation of the radical cation intermediate, perfectly matching the kinetic rate of nucleophilic trapping by the diol to prevent side reactions.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative and qualitative data for the discussed methodologies, allowing researchers to select the optimal route based on substrate requirements.
Synthetic Strategy
Key Reagents & Catalysts
Optimal Substrate Scope
Advantages
Limitations
Epoxide Ring-Opening
Epoxide, Ethylene glycol Na-salt, t-BuOK
Spirocyclic, 2,2-disubstituted
High regioselectivity, easily scalable to multigram quantities
The synthesis of substituted 1,4-dioxanes has evolved significantly from the brute-force acid-catalyzed dehydrations of the past century. By leveraging controlled epoxide ring-openings, in situ electrophilic iodine generation, and homogeneous redox-mediated electrochemistry, drug development professionals can now access highly functionalized, stereodefined 1,4-dioxane building blocks. These modern protocols not only improve yields and functional group tolerance but also expand the chemical space available for bioisosteric replacement in medicinal chemistry.
References
Title : Production, Import/Export, Use, and Disposal - Toxicological Profile for 1,4-Dioxane
Source : National Center for Biotechnology Information (NCBI) / NIH
URL :[Link]
Title : A practicable synthesis of 2,3-disubstituted 1,4-dioxane bearing carbonyl functionality from α,β-unsaturated ketones using Williamson strategy
Source : Organic & Biomolecular Chemistry (RSC Publishing)
URL :[Link]
Title : Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery
Source : ChemRxiv
URL :[Link]
Title : “Combination of NaIO₄ and NH₂OH·HCl”: A New Reagent in Synthetic Organic Chemistry
Source : AIP Publishing
URL :[Link]
Title : Dehydrogenative reagent-free annulation of alkenes with diols for the synthesis of saturated O-heterocycles
Source : PMC / National Institutes of Health (NIH)
URL :[Link]
Whitepaper: Stereochemistry and Synthetic Dynamics of 1,4-Dioxane-2-carbonitrile
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Author: BenchChem Technical Support Team. Date: March 2026
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Executive Summary
1,4-Dioxane-2-carbonitrile is a highly versatile heterocyclic building block in medicinal chemistry and drug development. Featuring a single chiral center at the C2 position, the molecule exists as a pair of enantiomers: (R)- and (S)-1,4-dioxane-2-carbonitrile. Understanding the stereochemical behavior of this molecule—specifically its conformational dynamics and the methods required for its asymmetric resolution—is critical for drug developers utilizing the dioxane scaffold to modulate pharmacokinetics and target binding affinity. This guide deconstructs the stereoelectronic principles governing its conformation and provides validated, step-by-step protocols for its synthesis and chiral resolution.
Conformational Dynamics and Stereoelectronic Effects
The 1,4-dioxane ring predominantly adopts a chair conformation to minimize torsional strain. However, the orientation of the cyano (-CN) group at the C2 position is dictated by a delicate balance between steric hindrance and stereoelectronic stabilization, primarily the generalized anomeric effect .
In classical cyclohexane systems, bulky substituents prefer the equatorial position to avoid 1,3-diaxial steric clashes. However, in 1,4-dioxane-2-carbonitrile, the C2 carbon is bonded to an endocyclic oxygen (O1). The oxygen atom possesses a p-type lone pair that aligns antiperiplanar to the axial C2-CN bond. This alignment facilitates optimal orbital overlap, allowing electron density to be donated from the non-bonding oxygen orbital into the antibonding orbital of the C-CN bond (
nO→σC−CN∗
) [1.11].
Because the cyano group is linear and sp-hybridized, it introduces negligible 1,3-diaxial steric penalty. Consequently, the hyperconjugative stabilization heavily outweighs steric factors, driving the thermodynamic equilibrium toward the axial conformer [1]. Furthermore, the axial orientation minimizes the net dipole moment of the molecule by opposing the dipole vectors of the endocyclic oxygen atoms and the exocyclic cyano group.
Fig 1. Conformational equilibrium of 1,4-dioxane-2-carbonitrile driven by stereoelectronic effects.
Mechanistic Causality in Synthesis and Resolution
Direct functionalization of unactivated C(sp3)-H bonds in ethers is thermodynamically challenging. However, the synthesis of racemic 1,4-dioxane-2-carbonitrile can be efficiently achieved via photoinduced direct cyanation[2].
The Causality of Racemization:
When a photocatalyst (such as tetrabutylammonium decatungstate, TBADT) is excited by UV light, it acts as a powerful hydrogen atom transfer (HAT) agent. It abstracts a hydrogen atom from the C2 position of 1,4-dioxane. This position is kinetically favored because the resulting
α
-oxy carbon-centered radical is stabilized by the adjacent oxygen lone pair. Crucially, this radical intermediate is planar (sp2 hybridized), erasing any pre-existing stereochemical information. When the planar radical reacts with an electrophilic cyanating agent like tosyl cyanide (TsCN), the cyano group can attack from either face with equal probability. This lack of facial selectivity guarantees the formation of a strictly 1:1 racemic mixture of (R)- and (S)-enantiomers[2].
Fig 2. Synthesis and chiral resolution workflow for 1,4-dioxane-2-carbonitrile enantiomers.
Self-Validating Experimental Protocols
Protocol A: Photocatalytic Synthesis of Racemic 1,4-Dioxane-2-carbonitrile
Objective: Synthesize the racemic building block via direct C-H cyanation.
Self-Validating Mechanism: The strict use of an argon atmosphere prevents the formation of peroxide byproducts (as
α
-oxy radicals rapidly react with triplet oxygen), ensuring the reaction exclusively follows the cyanation pathway[2].
Preparation: In an oven-dried Schlenk tube, dissolve tosyl cyanide (TsCN, 1.0 equiv) and tetrabutylammonium decatungstate (TBADT, 2 mol%) in anhydrous 1,4-dioxane. The dioxane acts as both the solvent and the reactant, driving the kinetics toward
α
-oxy radical formation via Le Chatelier's principle.
Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Complete removal of dissolved oxygen is critical to prevent the quenching of the triplet excited state of the photocatalyst.
Irradiation: Backfill the vessel with argon and irradiate the mixture using a 365 nm LED array at room temperature for 16 hours.
Workup & Purification: Remove the excess 1,4-dioxane under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient elution (pentane/diethyl ether 80:20 to 60:40) to afford racemic 1,4-dioxane-2-carbonitrile as a colorless liquid[2].
Validation: Confirm product identity via
1
H NMR (CDCl
3
). The characteristic anomeric proton at C2 will appear as a distinct multiplet at approximately
δ
4.53 ppm, validating successful cyanation at the
α
-position[2].
Protocol B: Chiral Chromatographic Resolution of Enantiomers
Objective: Isolate the (R)- and (S)-enantiomers from the synthesized racemate.
Self-Validating Mechanism: By utilizing an amylose-based chiral stationary phase, transient diastereomeric complexes formed via hydrogen bonding with the (R) and (S) enantiomers will exhibit different free energies of binding, resulting in baseline chromatographic separation.
Sample Preparation: Dissolve the racemic 1,4-dioxane-2-carbonitrile in HPLC-grade hexane to a concentration of 10 mg/mL.
Chromatographic Setup: Equip a preparative HPLC system with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).
Elution Profile: Run an isocratic elution using Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min. Causality: The non-polar hexane maintains the structural integrity of the chiral stationary phase, while the 5% isopropanol modulates the hydrogen-bonding interactions between the analyte's cyano group and the carbamate linkages of the column.
Detection & Collection: Monitor the eluent via UV detection at 210 nm. Collect the two baseline-resolved peaks.
Validation: Analyze the collected fractions using a polarimeter to confirm optical rotation and establish enantiomeric purity (>99% ee).
Quantitative Data Summary
The table below summarizes the physicochemical properties and commercial registry data for the stereoisomers of 1,4-dioxane-2-carbonitrile, providing a quick reference for procurement and analytical verification.
Application Note: 1,4-Dioxane-2-carbonitrile in Organic Synthesis and Drug Discovery
Executive Summary & Strategic Utility In modern medicinal chemistry, the quest for novel bioisosteres to modulate physicochemical properties (such as LogP, topological polar surface area, and pKa) has driven the adoption...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
In modern medicinal chemistry, the quest for novel bioisosteres to modulate physicochemical properties (such as LogP, topological polar surface area, and pKa) has driven the adoption of saturated oxygen heterocycles. has emerged as a highly versatile, advanced building block.
The 1,4-dioxane core acts as a privileged scaffold and an effective morpholine surrogate. By replacing the basic nitrogen of morpholine with an oxygen atom, medicinal chemists can significantly alter the basicity of appended functional groups[1]. Furthermore, the 1,4-dioxane nucleus has proven to be a critical framework in the development of 2[2] and3[3] for the treatment of complex CNS disorders such as Parkinson's disease and schizophrenia. The C2-nitrile group serves as a synthetic linchpin, enabling divergent functionalization into primary amines, carboxylic acids, and ketones.
Mechanistic Insights: Direct C(sp³)–H Cyanation
Historically, functionalized 1,4-dioxanes were synthesized via multi-step epoxide ring-opening sequences[4]. However, modern synthetic methodologies leverage direct, photoinduced C(sp³)–H cyanation of the parent 1,4-dioxane[5].
This transformation is elegantly achieved using a 6[6]. Upon irradiation with a 365 nm LED, TBADT is excited to a highly electrophilic state capable of abstracting a hydridic hydrogen atom adjacent to the oxygen atom of 1,4-dioxane (Hydrogen Atom Transfer, HAT). The resulting nucleophilic α-oxy radical is subsequently trapped by an electrophilic cyanide source, such as Tosyl cyanide (TsCN) or 4-methoxybenzenesulfonyl cyanide, yielding the target nitrile[7].
Photocatalytic C(sp3)-H cyanation mechanism of 1,4-dioxane using TBADT.
Synthetic Divergence
The strategic value of 1,4-Dioxane-2-carbonitrile lies in its ability to be rapidly converted into diverse pharmacophores. The diagram below illustrates the primary divergent pathways utilized in drug discovery workflows.
Synthetic divergence of 1,4-Dioxane-2-carbonitrile into key medicinal building blocks.
Self-Validating Experimental Protocols
Protocol A: Photocatalytic Synthesis of 1,4-Dioxane-2-carbonitrile
This protocol outlines the direct C-H functionalization of 1,4-dioxane[6].
Reagents & Equipment:
1,4-Dioxane (anhydrous, acts as both solvent and reactant)
Preparation: To an oven-dried 4 mL vial equipped with a PTFE-coated magnetic stirrer, add the cyanide source (0.050 mmol), 1,4-dioxane (0.40 mmol), and TBADT (0.33 mg, 0.10 µmol).
Solvation & Degassing: Add 1 mL of the CH₃CN/H₂O mixture. Sparge the solution with dry Argon for 10 minutes.
Irradiation: Seal the vial and place it in the photoreactor. Irradiate at 365 nm with vigorous stirring (800 rpm) for 1 hour.
Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 10 mL).
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (pentane/diethyl ether gradient from 80:20 to 70:30) to isolate the product as a colorless liquid.
Causality & Expert Insights:
Why Degas? The excited state of TBADT is highly susceptible to triplet quenching by molecular oxygen. Failure to degas will severely depress the yield.
Why a Pentane/Ether Gradient? 1,4-Dioxane-2-carbonitrile is relatively volatile; using low-boiling solvents like pentane and ether prevents product loss during rotary evaporation[5].
Protocol B: Chemoselective Reduction to 1,4-Dioxan-2-ylmethanamine
Reduction of the nitrile yields a primary amine, a highly valuable nucleophile for amide coupling in drug discovery.
Step-by-Step Methodology:
Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) in anhydrous THF (0.2 M) in a flame-dried round-bottom flask under Argon at 0 °C.
Addition: Dissolve 1,4-Dioxane-2-carbonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then reflux for 2 hours.
Fieser-Fieser Quench: Cool the reaction to 0 °C. For every
x
grams of LiAlH₄ used, cautiously add
x
mL of H₂O, followed by
x
mL of 15% aqueous NaOH, and finally
3x
mL of H₂O. Stir vigorously until a granular white precipitate forms.
Isolation: Filter the aluminum salts through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the crude amine.
Causality & Expert Insights:
Temperature Control: The dropwise addition at 0 °C is critical. Exothermic runaways can lead to reductive cleavage of the C-O bonds within the dioxane ring.
Workup Choice: The Fieser-Fieser method traps the aluminum salts in a highly filterable granular lattice, preventing the emulsion issues common with standard aqueous workups of highly polar amines.
Analytical Validation:
IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretch at ~2241 cm⁻¹[5] and the appearance of broad N-H stretching bands at ~3300 cm⁻¹.
Quantitative Data Summaries
Table 1: Optimization of Cyanide Sources for Direct C(sp³)–H Cyanation
Data adapted from photochemical optimizations demonstrating the efficiency of the decatungstate system[6],[7].
Cyanide Source
Catalyst
Light Source
Time (h)
Isolated Yield (%)
Tosyl Cyanide (TsCN)
Benzophenone (20 mol%)
UV
2.0
75
Tosyl Cyanide (TsCN)
TBADT (0.2 mol%)
365 nm LED
1.0
85
4-Methoxybenzenesulfonyl cyanide
TBADT (0.2 mol%)
365 nm LED
1.0
>90
Table 2: Physicochemical Impact of Saturated Oxygen Heterocycles
Comparison of basicity when utilizing dioxane derivatives as morpholine bioisosteres[1].
Heterocyclic Scaffold
pKa (Secondary Amine Derivative)
Primary Medicinal Application
Morpholine
~8.3
Kinase inhibitors, standard solubilizer
1,4-Dioxane
~9.0 - 10.1
M3 Antagonists, D2/5-HT1A Multitarget agents
Bicyclic 1,4-Dioxepane
~9.0 - 10.1
Conformationally restricted morpholine surrogates
References
Thieme Connect (Synthesis 2013) : Photoinduced Direct Cyanation of C(sp³)–H Bonds. [Link]
DOI.org : Direct C(sp³)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst.[Link]
Science of Synthesis : Product Class 9: 1,4-Dioxanes.[Link]
ChemRxiv : Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]
ACS Journal of Medicinal Chemistry : 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. [Link]
PubMed Central (PMC) : Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions.[Link]
1,4-Dioxane-2-carbonitrile as a building block for heterocyclic compounds
Application Note: 1,4-Dioxane-2-carbonitrile as a Versatile Building Block for Heterocyclic Compounds Introduction & Strategic Rationale In contemporary drug discovery and medicinal chemistry, the incorporation of satura...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,4-Dioxane-2-carbonitrile as a Versatile Building Block for Heterocyclic Compounds
Introduction & Strategic Rationale
In contemporary drug discovery and medicinal chemistry, the incorporation of saturated aliphatic heterocycles is a proven strategy to improve the physicochemical properties of drug candidates. The 1,4-dioxane ring is a highly valuable pharmacophore that enhances aqueous solubility, lowers lipophilicity (LogP), and improves metabolic stability compared to flat aromatic rings.
1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) serves as a highly versatile, bifunctional building block[1]. While the stable 1,4-dioxane core acts as the structural scaffold, the reactive nitrile moiety provides a programmable synthetic handle. This allows for the downstream construction of complex heterocyclic systems—such as tetrazoles, oxadiazoles, and functionalized amines—which are critical in the development of active pharmaceutical ingredients (APIs).
Mechanistic Insight: C(sp³)–H Functionalization
Historically, functionalizing the unactivated C(sp³)–H bonds of cyclic ethers was synthetically challenging and often required harsh, unselective conditions. However, recent advancements in photoredox catalysis have enabled direct, transition-metal-free cyanation[2][3].
The synthesis relies on a highly selective Hydrogen Atom Transfer (HAT) mechanism. When a photocatalyst—such as benzophenone or tetrabutylammonium decatungstate (TBADT)—is excited by light, it generates a highly electrophilic species. This excited state selectively abstracts a hydrogen atom from the electron-rich α-oxy C(sp³)–H bond of 1,4-dioxane, generating a nucleophilic 1,4-dioxan-2-yl radical. This carbon-centered radical then reacts with an electrophilic cyanating agent, typically tosyl cyanide (TsCN), to form the desired 1,4-dioxane-2-carbonitrile and a tosyl radical, which propagates the radical chain[2][3].
Photocatalytic cyanation of 1,4-dioxane and downstream heterocyclic synthesis workflows.
To guide synthetic planning, the following table summarizes the two primary photocatalytic systems used for the direct cyanation of 1,4-dioxane. The TBADT-mediated system is generally preferred for modern laboratory scale-up due to its exceptionally low catalyst loading and compatibility with energy-efficient LED irradiation[3].
Reaction Assembly: To an oven-dried 8 mL borosilicate glass vial equipped with a PTFE stir bar, add TsCN (38.1 mg, 0.20 mmol) and TBADT (1.3 mg, 0.40 µmol, 0.2 mol%).
Causality: TBADT is utilized at an extremely low catalytic loading due to its robust turnover number and high quantum yield for HAT processes.
Solvent & Substrate Addition: Add 1,4-dioxane (136 µL, 1.60 mmol, 8.0 equiv), followed by a solvent mixture of MeCN (3.8 mL) and H₂O (0.2 mL).
Causality: The addition of 5% water is critical; it increases the solubility of the TBADT catalyst and suppresses unwanted side reactions, ensuring a cleaner radical propagation cycle[3].
Degassing & Irradiation: Sparge the mixture with dry Argon for 5 minutes. Seal the vial and irradiate with a 365 nm LED light source under vigorous stirring (800 rpm) for 1 hour. Maintain ambient temperature using a cooling fan.
Causality: Oxygen quenches the excited triplet state of the photocatalyst and intercepts carbon-centered radicals. Argon sparging is mandatory to ensure the radical pathway proceeds uninterrupted.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Validation: Purify via silica gel flash chromatography (gradient: 80:20 to 60:40 Pentane/Diethyl Ether).
Analytical Check: ¹H NMR (400 MHz, CDCl₃) should display a characteristic triplet at δ 4.53 ppm (J = 3.4 Hz, 1H) corresponding to the acetal proton adjacent to the newly formed nitrile group[4].
Protocol B: Downstream Transformation to 5-(1,4-Dioxan-2-yl)-1H-tetrazole
A protocol for converting the nitrile into a tetrazole, a metabolically stable bioisostere for carboxylic acids frequently utilized in drug design.
Reagent Mixing: In a round-bottom flask, dissolve 1,4-dioxane-2-carbonitrile (1.0 mmol) in a 1:1 mixture of Isopropanol and H₂O (5 mL). Add NaN₃ (1.5 mmol) and ZnBr₂ (1.0 mmol).
Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen to increase its electrophilicity. This drastically lowers the activation energy required for the [3+2] cycloaddition with the azide ion.
Reflux: Attach a reflux condenser and heat the mixture to 90°C for 16 hours behind a blast shield.
Safety & Trustworthiness: NaN₃ is highly toxic and potentially explosive. Never use halogenated solvents (e.g., DCM) with NaN₃, as explosive diazidomethane can form. The aqueous isopropanol system ensures safe, controlled heating.
Quenching & Isolation: Cool to room temperature. Acidify the mixture carefully to pH 2 using 1M HCl to protonate the tetrazole. Extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the heterocyclic product.
Application Note: Ring-Opening Polymerization of 1,4-Dioxane-2-carbonitrile via Cationic Copolymerization
Executive Summary The synthesis of highly functionalized polyether elastomers is a critical frontier in biomaterials and drug delivery. While poly(ethylene glycol) (PEG) and poly(tetrahydrofuran) (PTMO) are industry stan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized polyether elastomers is a critical frontier in biomaterials and drug delivery. While poly(ethylene glycol) (PEG) and poly(tetrahydrofuran) (PTMO) are industry standards, they lack pendant functional groups for direct active pharmaceutical ingredient (API) conjugation. 1,4-Dioxane-2-carbonitrile presents a highly attractive monomeric building block; its pendant cyano group offers a versatile chemical handle. However, the ring-opening polymerization (ROP) of 1,4-dioxane derivatives presents severe thermodynamic and kinetic challenges.
This application note details a robust, self-validating protocol for the Cationic Ring-Opening Copolymerization (CROP) of 1,4-Dioxane-2-carbonitrile with Tetrahydrofuran (THF). By utilizing a thermodynamic sink strategy and stringent environmental controls, researchers can successfully synthesize linear, functionalized polyethers tailored for advanced drug development.
To successfully polymerize 1,4-Dioxane-2-carbonitrile, one must understand the fundamental physical chemistry governing six-membered cyclic ethers.
Thermodynamic Constraints: The homopolymerization of the 1,4-dioxane ring is notoriously difficult due to its exceptionally low ring strain, which translates to an enthalpy of polymerization (
ΔHp
) near zero[1]. Consequently, the thermodynamic ceiling temperature (
Tc
) is impractically low for standard benchtop conditions.
Electronic Effects of the Cyano Group: The introduction of a strongly electron-withdrawing nitrile (-CN) group at the C2 position further complicates the Active Chain End (ACE) mechanism. The inductive effect drastically reduces the basicity of the adjacent O1 oxygen. Therefore, electrophilic attack by the initiator and subsequent oxonium ion formation is directed almost exclusively to the more electron-rich O4 oxygen.
The Copolymerization Strategy: To overcome the near-zero
ΔHp
, we employ a copolymerization strategy using THF as a "thermodynamic sink." The highly exothermic ring-opening of THF (
ΔHp≈−19
kJ/mol) provides the necessary thermodynamic driving force to pull the sterically and electronically hindered dioxane derivative into the growing polymer backbone.
Temperature Causality: Conducting the reaction at sub-zero temperatures (-20 °C) is not merely an optimization; it is a mechanistic necessity. CROP of cyclic ethers is prone to thermodynamically driven back-biting (intramolecular chain transfer)[2]. Low temperatures kinetically freeze out this pathway, favoring the propagation of linear chains over the formation of useless cyclic oligomers.
For drug development professionals, the resulting poly(THF-co-Dioxane-CN) backbone is highly valuable. The pendant cyano groups are chemically orthogonal to the polyether backbone and can undergo radical-mediated intramolecular translocations[3] or be reduced to primary amines to serve as covalent anchoring points for APIs.
The following protocol integrates physical actions with mandatory analytical checkpoints to ensure a self-validating workflow.
Phase 1: Reagent Purification
Action: Distill 1,4-Dioxane-2-carbonitrile and THF over Calcium Hydride (
CaH2
) under reduced pressure into flame-dried Schlenk flasks.
Causality: CROP is exquisitely sensitive to nucleophilic impurities. Trace water acts as a potent chain transfer agent, prematurely terminating the living oxonium ends and broadening the molecular weight distribution.
Self-Validation Checkpoint 1: Perform Karl Fischer titration on the freshly distilled monomers. Do not proceed unless the moisture content is strictly < 10 ppm.
Phase 2: Initiation and Propagation
Action: In a flame-dried Schlenk flask under an ultra-pure argon atmosphere, combine the purified monomers (e.g., 70:30 molar ratio of THF : Dioxane-CN) in anhydrous dichloromethane (DCM). Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.
Action: Inject Trifluoromethanesulfonic acid (TfOH) (1.0 mol% relative to total monomer concentration) dropwise under vigorous magnetic stirring.
Causality: TfOH is a superacid capable of quantitatively protonating the cyclic ethers to form the initiating secondary oxonium ions without providing a nucleophilic counter-ion that could prematurely terminate the chain.
Self-Validation Checkpoint 2: After 4 hours of propagation, extract a 0.1 mL aliquot under argon and quench with deuterated methanol (
CD3OD
). Analyze via
1
H NMR. The shift of the THF
α
-protons from 3.7 ppm (monomer) to 3.4 ppm (polymer backbone) validates active, ongoing propagation.
Phase 3: Termination and Polymer Recovery
Action: After 24 hours, terminate the living active centers by injecting a 10-fold molar excess (relative to TfOH) of anhydrous methanol.
Causality: Methanol acts as a strong nucleophile, attacking the terminal oxonium ion and end-capping the polymer chain with a stable methoxy group, preventing depolymerization during workup.
Action: Precipitate the polymer by adding the reaction mixture dropwise into a 10-fold volumetric excess of vigorously stirred, cold diethyl ether (-78 °C). Isolate the precipitate via centrifugation and dry under high vacuum to a constant weight.
Self-Validation Checkpoint 3: Perform Size Exclusion Chromatography (SEC/GPC). A monomodal peak with a dispersity (
Đ
) < 1.5 confirms successful linear copolymerization, ruling out the presence of low-molecular-weight cyclic byproducts.
Workflow Visualization
Figure 1: Experimental workflow for the CROP of 1,4-Dioxane-2-carbonitrile.
Quantitative Data Presentation
Table 1 summarizes the quantitative metrics of the copolymerization process under varying feed ratios and temperature conditions. The data clearly illustrates the inverse relationship between cyano-monomer incorporation and overall polymer yield—a direct consequence of the thermodynamic constraints and steric hindrance introduced by the 1,4-Dioxane-2-carbonitrile monomer. Furthermore, raising the temperature to 0 °C (Entry 4) drastically reduces yield and increases dispersity due to the activation of the back-biting depolymerization pathway.
Table 1: Copolymerization Metrics of THF and 1,4-Dioxane-2-carbonitrile
Entry
Feed Ratio (THF : Dioxane-CN)
Initiator (mol%)
Temp (°C)
Yield (%)
Mn
(kDa)
Đ
(
Mw/Mn
)
Dioxane-CN Incorp. (mol%)
1
90 : 10
1.0
-20
85
18.5
1.35
8.2
2
70 : 30
1.0
-20
72
14.2
1.42
24.5
3
50 : 50
1.0
-20
45
8.6
1.58
38.1
4
50 : 50
1.0
0
22
4.1
1.85
35.0
Note: Molecular weights (
Mn
) and dispersity (
Đ
) determined via SEC/GPC calibrated with polystyrene standards. Monomer incorporation determined via quantitative
1
H NMR.
References
Title: Thermodynamics and Kinetics of Ring - Opening Polymerization
Source: Wiley-VCH
URL
Title: Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers
Source: Macromolecules - ACS Publications
URL
Title: A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration
Source: MDPI
URL
1,4-Dioxane-2-carbonitrile as a monomer for functional polymers
Application Note: 1,4-Dioxane-2-carbonitrile as a Monomer for Advanced Functional Polyethers Target Audience: Researchers, polymer scientists, and drug development professionals. Introduction & Mechanistic Overview 1,4-D...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,4-Dioxane-2-carbonitrile as a Monomer for Advanced Functional Polyethers
Target Audience: Researchers, polymer scientists, and drug development professionals.
Introduction & Mechanistic Overview
1,4-Dioxane-2-carbonitrile (1,4-D2C) is a highly specialized heterocyclic compound ([1]). While unsubstituted 1,4-dioxane is thermodynamically resistant to homopolymerization due to its low ring strain, the introduction of an electron-withdrawing nitrile (-CN) group at the 2-position fundamentally alters the electron density and basicity of the adjacent oxygen atoms. This modification enables the synthesis of poly(1,4-dioxane-2-carbonitrile) (PD2C), an aliphatic polyether featuring a high density of pendant nitrile groups.
In advanced materials science, pendant nitriles are highly valued for promoting substrate adhesion, enhancing thermal stability, and serving as reactive handles for post-polymerization modification ([2]). Furthermore, 1,4-D2C exhibits exceptional electrochemical stability, making its polymeric derivatives highly attractive for solid polymer electrolytes in high-energy-density redox flow devices ([3]).
Causality & Experimental Choices (E-E-A-T)
Designing a successful polymerization workflow for 1,4-D2C requires a deep understanding of cyclic ether thermodynamics and mechanistic causality.
Initiation Strategy (CROP vs. Anionic ROP): Anionic ring-opening polymerization (ROP) is the standard industrial route for cyclic esters like 1,4-dioxane-2,5-dione ([4]). However, for 1,4-D2C, anionic ROP fails. A strong base will preferentially abstract the highly acidic
α
-proton adjacent to the nitrile group, leading to enolate formation and immediate chain termination. Therefore, Cationic Ring-Opening Polymerization (CROP) is strictly required ([5]). Strong Brønsted acids (e.g., Trifluoromethanesulfonic acid, TfOH) or Lewis acids (e.g.,
BF3⋅OEt2
) are necessary to protonate the ethereal oxygen, forming a reactive tertiary oxonium ion.
Temperature Control (-20°C): CROP of cyclic ethers is notoriously plagued by "back-biting"—an entropically driven side reaction where the growing oxonium chain end attacks an oxygen atom within its own polymer backbone, forming cyclic oligomers. By lowering the reaction temperature to -20°C, the enthalpically favored linear propagation outcompetes the entropically favored cyclization.
Moisture Elimination: Water is a potent chain transfer agent in CROP. Even trace amounts will prematurely convert the active oxonium ions into dead hydroxyl end-groups, drastically reducing the number-average molecular weight (
Mn
).
Quantitative Data: Optimization of PD2C Synthesis
The table below summarizes the critical impact of initiator selection and temperature on the polymerization of 1,4-D2C.
Initiator (0.5 mol%)
Temperature (°C)
Time (h)
Conversion (%)
Mn
( g/mol )
Dispersity (
Đ
)
Mechanistic Observation
TfOH
25
24
45
4,500
1.85
High rate of back-biting; cyclic oligomers detected.
TfOH
-20
24
88
18,200
1.22
Linear propagation dominates; living character observed.
BF3⋅OEt2
-20
48
75
12,400
1.35
Slower initiation kinetics compared to TfOH.
Experimental Protocols
Protocol 1: Rigorous Monomer Purification
Self-validating system to ensure the elimination of chain-terminating nucleophiles.
Neutralization: Transfer 50 g of crude 1,4-D2C into a round-bottom flask. Add 2.0 g of Calcium Hydride (
CaH2
) and stir under an argon atmosphere for 24 hours at room temperature to neutralize trace acids and consume bulk water.
Distillation: Perform vacuum distillation (b.p. ~95°C at 10 mmHg). Discard the first 10% of the distillate to remove low-boiling azeotropes.
Validation: Analyze the middle fraction via Karl Fischer titration. Do not proceed to Protocol 2 unless the water content is strictly
<10
ppm.
Protocol 2: Schlenk-Line CROP Synthesis of Poly(1,4-D2C)
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Monomer Loading: Inject purified 1,4-D2C (10.0 g, 88.4 mmol) and anhydrous dichloromethane (DCM, 20 mL) via a gas-tight syringe. Cool the flask to -20°C using a dry ice/ethylene glycol bath.
Initiation: Inject Trifluoromethanesulfonic acid (TfOH, 39
μ
L, 0.5 mol%) dropwise. The solution will slightly darken, indicating the formation of the active oxonium ion.
Termination & Recovery: After 24 hours, terminate the living chains by injecting 1 mL of anhydrous methanol. Precipitate the viscous polymer solution into 500 mL of cold diethyl ether. Filter and dry the resulting white powder under vacuum at 40°C to a constant weight.
Converting the inert pendant nitrile to a reactive amidoxime enables targeted heavy-metal (
UO22+
,
Cu2+
) chelation for environmental or biomedical applications.
Dissolution: Dissolve 5.0 g of Poly(1,4-D2C) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
Reaction: Add Hydroxylamine hydrochloride (
NH2OH⋅HCl
, 3.0 eq relative to nitrile units) and Sodium Carbonate (
Na2CO3
, 1.5 eq). Heat the mixture at 70°C for 12 hours.
Validation: Isolate the polymer via precipitation in water. Analyze via FT-IR spectroscopy. The protocol is successful when the sharp nitrile stretching band at ~2230
cm−1
completely disappears, replaced by a broad O-H/N-H stretch at 3200-3400
cm−1
and a C=N stretch at 1650
cm−1
.
Workflow Visualization
Figure 1: Workflow for the CROP and functionalization of 1,4-Dioxane-2-carbonitrile.
References
High energy density redox flow device (US9786944B2)
Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid
Source: Biomacromolecules (ACS Publications)
URL:[Link]
Cationic Ring-Opening Polymerization of Cyclic Ethers
Source: ResearchGate
URL:[Link]
Synthesis and Properties of Polyarylene ether Nitrile Copolymers
Source: ResearchGate
URL:[Link]
Application Notes and Protocols for the Chemical Modification of the Nitrile Group in 1,4-Dioxane-2-carbonitrile
For: Researchers, scientists, and drug development professionals. Introduction 1,4-Dioxane-2-carbonitrile is a versatile bifunctional molecule that presents a unique scaffold for chemical synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dioxane-2-carbonitrile is a versatile bifunctional molecule that presents a unique scaffold for chemical synthesis. The presence of the 1,4-dioxane ring, a common motif in medicinal chemistry, imparts specific physicochemical properties such as increased hydrophilicity, which can be advantageous for drug candidates. The nitrile group, a highly valuable functional group, serves as a linchpin for a variety of chemical transformations, allowing for the introduction of diverse functionalities. This guide provides a detailed exploration of key chemical modifications of the nitrile group within this specific molecular framework. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate.
The strategic manipulation of the nitrile group in 1,4-Dioxane-2-carbonitrile can lead to the synthesis of key intermediates such as carboxylic acids, primary amines, and ketones. These derivatives are pivotal building blocks in the construction of more complex molecules with potential therapeutic applications. This document will detail the protocols for these transformations, offering insights into reaction mechanisms, optimization strategies, and product characterization.
Core Chemical Transformations
The electron-withdrawing nature of the nitrile group polarizes the C≡N triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a range of valuable chemical modifications. This guide will focus on three principal transformations:
Hydrolysis: Conversion of the nitrile to a carboxylic acid.
Reduction: Transformation of the nitrile to a primary amine.
Addition of Organometallic Reagents: Reaction with Grignard reagents to yield ketones after hydrolysis.
These reactions provide access to a diverse set of functional groups, significantly expanding the synthetic utility of 1,4-Dioxane-2-carbonitrile.
Hydrolysis of 1,4-Dioxane-2-carbonitrile to 1,4-Dioxane-2-carboxylic acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This process can be catalyzed by either acid or base, proceeding through an amide intermediate. For the hydrolysis of 1,4-Dioxane-2-carbonitrile, both conditions are applicable, and the choice often depends on the compatibility of other functional groups within the molecule and the desired workup procedure.
Mechanistic Rationale
Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting imine anion is then protonated by water to form a hydroxy imine, which tautomerizes to the more stable amide. Subsequent hydrolysis of the amide under the reaction conditions yields the carboxylate salt, which is protonated upon acidic workup to afford the carboxylic acid.[1]
Experimental Protocol: Base-Catalyzed Hydrolysis
Objective: To synthesize 1,4-Dioxane-2-carboxylic acid from 1,4-Dioxane-2-carbonitrile via base-catalyzed hydrolysis.
Materials:
1,4-Dioxane-2-carbonitrile
Sodium hydroxide (NaOH)
Deionized water
Concentrated hydrochloric acid (HCl)
Diethyl ether (or other suitable organic solvent for extraction)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
pH paper or pH meter
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,4-Dioxane-2-carbonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 eq). The use of a significant excess of base drives the reaction to completion.
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking aliquots, acidifying them, and spotting against the starting material. The disappearance of the starting nitrile indicates the completion of the reaction, which typically takes 4-8 hours.
Work-up and Acidification: After cooling the reaction mixture to room temperature, carefully acidify it to a pH of approximately 2 with concentrated hydrochloric acid. This step should be performed in an ice bath to manage the exothermicity of the neutralization. The carboxylic acid product may precipitate out of the solution upon acidification.
Extraction: If the product does not precipitate, or to ensure complete recovery, extract the aqueous solution with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). The dioxane ring imparts some water solubility, so multiple extractions are recommended.
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4-Dioxane-2-carboxylic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to yield the pure carboxylic acid.
Data Summary Table:
Parameter
Value
Starting Material
1,4-Dioxane-2-carbonitrile
Key Reagents
NaOH, HCl
Solvent
Water
Temperature
Reflux (100-110 °C)
Reaction Time
4-8 hours
Product
1,4-Dioxane-2-carboxylic acid
Purification
Recrystallization
Workflow Diagram:
Caption: Workflow for the base-catalyzed hydrolysis of 1,4-Dioxane-2-carbonitrile.
Reduction of 1,4-Dioxane-2-carbonitrile to (1,4-Dioxan-2-yl)methanamine
The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a basic nitrogenous group. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most effective.[2][3] Catalytic hydrogenation is another widely used method.[4]
Mechanistic Rationale
The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This initial addition forms an imine anion, which is stabilized by complexation with the aluminum species. A second hydride transfer then reduces the imine intermediate to a dianion. Subsequent aqueous work-up protonates the dianion to yield the primary amine.[3][5]
Experimental Protocol: Reduction with LiAlH₄
Objective: To synthesize (1,4-Dioxan-2-yl)methanamine from 1,4-Dioxane-2-carbonitrile using LiAlH₄.
Materials:
1,4-Dioxane-2-carbonitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential addition of water and NaOH solution (Fieser workup)
Anhydrous magnesium sulfate (MgSO₄)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stir bar, and an inert gas inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Addition of Substrate: Dissolve 1,4-Dioxane-2-carbonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
Reaction Execution: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction. Monitor the reaction by TLC until the starting material is no longer detectable.
Work-up (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of sodium sulfate decahydrate until the grey suspension turns white and gas evolution ceases. Alternatively, use the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.
Isolation: Stir the resulting suspension at room temperature for 15-30 minutes. Filter the granular precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.
Drying and Concentration: Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1,4-Dioxan-2-yl)methanamine.
Purification: The product can be purified by distillation under reduced pressure.
Data Summary Table:
Parameter
Value
Starting Material
1,4-Dioxane-2-carbonitrile
Key Reagents
LiAlH₄, Anhydrous Et₂O or THF
Temperature
0 °C to Reflux
Reaction Time
2-4 hours
Product
(1,4-Dioxan-2-yl)methanamine
Purification
Vacuum Distillation
Workflow Diagram:
Caption: Workflow for the LiAlH₄ reduction of 1,4-Dioxane-2-carbonitrile.
Addition of Grignard Reagents to 1,4-Dioxane-2-carbonitrile
The reaction of nitriles with Grignard reagents provides a powerful method for the synthesis of ketones.[6][7] This reaction involves the formation of a new carbon-carbon bond.
Mechanistic Rationale
The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the electrophilic carbon of the nitrile. This addition forms a magnesium salt of an imine anion. This intermediate is stable to further addition of the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the imine to an iminium ion, which is then hydrolyzed to the corresponding ketone.[3] It is important to note that Grignard reagents can react with 1,4-dioxane as a solvent, leading to the Schlenk equilibrium and the formation of diorganomagnesium compounds.[8] Therefore, ethereal solvents like diethyl ether or THF are preferred.
Experimental Protocol: Grignard Reaction and Hydrolysis
Objective: To synthesize a ketone derivative by reacting 1,4-Dioxane-2-carbonitrile with a Grignard reagent.
Materials:
1,4-Dioxane-2-carbonitrile
Grignard reagent (e.g., Phenylmagnesium bromide, prepared in situ or purchased)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)
Organic solvent for extraction (e.g., diethyl ether)
Anhydrous magnesium sulfate (MgSO₄)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stir bar, and an inert gas inlet, place the Grignard reagent (1.1-1.2 eq) in anhydrous diethyl ether or THF.
Addition of Substrate: Dissolve 1,4-Dioxane-2-carbonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the Grignard solution at 0 °C (ice bath).
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by TLC.
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate imine. Alternatively, pour the reaction mixture over a mixture of crushed ice and dilute HCl.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude ketone can be purified by column chromatography on silica gel.
Data Summary Table:
Parameter
Value
Starting Material
1,4-Dioxane-2-carbonitrile
Key Reagents
Grignard Reagent (R-MgX), NH₄Cl (aq) or HCl (aq)
Solvent
Anhydrous Et₂O or THF
Temperature
0 °C to Room Temperature
Reaction Time
2-3 hours
Product
(1,4-Dioxan-2-yl)(R)ketone
Purification
Column Chromatography
Workflow Diagram:
Caption: Workflow for the Grignard reaction with 1,4-Dioxane-2-carbonitrile.
Conclusion
The nitrile group of 1,4-Dioxane-2-carbonitrile is a versatile functional handle that provides access to a wide array of valuable chemical entities. The protocols detailed in this guide for hydrolysis, reduction, and Grignard addition represent fundamental and reliable methods for the elaboration of this scaffold. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize key intermediates for applications in drug discovery and materials science. The provided workflows and data summaries are intended to serve as a practical resource for the successful implementation of these important synthetic transformations.
References
CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)
An overview of synthetic modification of nitrile group in polymers and applications. (URL: [Link])
Production of Anhydrous 1,4-Dioxane - UKnowledge. (URL: [Link])
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - RSC Advances (RSC Publishing). (URL: [Link])
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC. (URL: [Link])
Application Note: 1,4-Dioxane-2-carbonitrile as a Strategic Building Block in Medicinal Chemistry
Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Executive Summary & Physicochemical Rationale In co...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Physicochemical Rationale
In contemporary drug discovery, the strategic selection of saturated heterocyclic scaffolds is critical for navigating the complex multiparameter optimization of pharmacokinetics (PK), toxicity, and efficacy. 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) has emerged as a highly versatile, advanced building block[1].
The 1,4-dioxane ring is frequently employed as an isosteric replacement for morpholine, piperidine, or piperazine rings[2]. The causality behind this substitution lies in the profound physicochemical shifts it induces:
pKa Modulation: The strong electron-withdrawing inductive effect of the two oxygen atoms significantly lowers the basicity of adjacent functional groups (e.g., amines attached via a linker)[2]. This is critical for improving oral bioavailability and reducing hERG-related cardiotoxicity liabilities often associated with highly basic amines.
Metabolic Stability & Solubility: The dual hydrogen-bond acceptors (oxygen atoms) improve aqueous solubility (lowering LogP) while maintaining a rigid, metabolically stable sp3-rich framework[2][3].
Synthetic Divergence: The 2-carbonitrile moiety is a premier synthetic handle. It can be readily converted into primary amines, carboxylic acids, amides, and tetrazoles, enabling rapid parallel synthesis of diverse analog libraries.
Applications in Drug Discovery
The 1,4-dioxane scaffold is prominently featured in several classes of therapeutic agents.
The treatment of complex psychiatric and neurodegenerative disorders often requires a "magic shotgun" (multitarget) approach. 1,4-Dioxane derivatives have been successfully utilized to design ligands that interact with both dopamine (D2-like) and serotonin (5-HT1A) receptors[4]. By reducing the nitrile to an aminomethyl group and coupling it to various phenoxyethyl moieties, researchers have developed potent 5-HT1A/D4 agonists and D2/D3 antagonists. The 1,4-dioxane core ensures optimal spatial orientation of the pharmacophores while maintaining CNS penetrance[4].
Muscarinic Receptor Antagonists
The 1,4-dioxane nucleus has proven to be a highly suitable scaffold for building muscarinic antagonists[5]. By utilizing the stereocenters of the dioxane ring (e.g., derived from chiral (S)- or (R)-1,4-dioxane-2-carbonitrile[6][7]), medicinal chemists have successfully modulated pharmacological profiles from M2/M3 agonists to potent, subtype-selective M3 antagonists. These compounds are critical for treating overactive bladder without inducing the cardiovascular side effects associated with M2 receptor interaction[5].
Fig 1: Synthetic divergence of 1,4-Dioxane-2-carbonitrile into key medicinal chemistry pharmacophores.
Synthetic Methodologies & Protocols
Historically, synthesizing functionalized 1,4-dioxanes required complex de novo ring construction (e.g., epoxide ring opening with ethylene glycol derivatives)[8]. However, modern photoredox catalysis has enabled the direct C(sp3)-H cyanation of the commercially available, unfunctionalized 1,4-dioxane solvent, drastically streamlining the synthesis[9][10].
Quantitative Data Summary
The table below summarizes the two primary state-of-the-art methodologies for synthesizing 1,4-Dioxane-2-carbonitrile via direct C-H functionalization.
Protocol A: Photoinduced Direct Cyanation via Benzophenone
Causality & Mechanism:
This protocol utilizes benzophenone as a photosensitizer. Upon photoexcitation, benzophenone undergoes intersystem crossing to a triplet state, which acts as a powerful hydrogen-atom transfer (HAT) agent. It selectively abstracts a hydrogen atom from the electron-rich ethereal C(sp3)-H bond of 1,4-dioxane[9]. The resulting nucleophilic α-oxy carbon radical attacks the electrophilic sulfur-carbon bond of Tosyl Cyanide (TsCN), forming the C-CN bond and expelling a tosyl radical, which propagates the chain[9].
Materials:
1,4-Dioxane (Anhydrous, acts as both reactant and solvent)[9]
Benzophenone (1.0 equivalent relative to TsCN)[10]
Preparation: In an oven-dried, argon-purged quartz or Pyrex reaction vessel, dissolve Tosyl Cyanide (1.0 mmol) and Benzophenone (1.0 mmol) in anhydrous 1,4-dioxane (8.0 mL, ~8.0 mmol)[10]. Self-Validation Check: The large excess of 1,4-dioxane is crucial to prevent over-cyanation and drive the statistical probability of the initial HAT event.
Degassing: Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the triplet excited state of benzophenone and scavenge the carbon radicals.
Irradiation: Irradiate the stirred solution at room temperature using a medium-pressure Hg lamp or broad-spectrum UV/Vis LEDs for 2 to 12 hours. Monitor the consumption of TsCN via TLC or GC-MS.
Workup: Once TsCN is consumed, concentrate the mixture under reduced pressure. Caution: 1,4-Dioxane-2-carbonitrile is somewhat volatile; avoid excessive vacuum or prolonged heating during solvent removal[9].
Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of pentane/diethyl ether (e.g., 80:20 to 70:30) to yield 1,4-Dioxane-2-carbonitrile as a colorless oil[9][11].
Causality & Mechanism:
Tetrabutylammonium decatungstate (TBADT,[W10O32]4-) is a highly efficient, catalytic HAT agent[10][11]. Unlike benzophenone, which is often used in stoichiometric amounts, TBADT requires only a low catalytic loading (2-5 mol%). Upon excitation with 365 nm light, the decatungstate anion abstracts a hydrogen atom from 1,4-dioxane. This method is generally cleaner and easier to purify since it avoids stoichiometric benzophenone byproducts[10].
Step-by-Step Procedure:
Preparation: In a dry vial equipped with a magnetic stir bar, add TsCN (0.5 mmol) and TBADT (0.01 mmol, 2 mol%)[11].
Solvent Addition: Add 1,4-dioxane (2.0 mL). If a co-solvent is desired to reduce dioxane usage, a 1:1 mixture of Acetonitrile/1,4-dioxane can be utilized[11].
Degassing: Sparge the mixture with Argon for 10 minutes.
Irradiation: Seal the vial and irradiate with 365 nm LEDs at room temperature for 16 hours. A cooling fan should be used to maintain ambient temperature.
Purification: Evaporate the solvent carefully. Load the crude mixture directly onto a silica gel column and elute with pentane/diethyl ether to isolate the pure product (Yield ~85%)[11].
Fig 2: Radical mechanism for the direct C(sp3)-H cyanation of 1,4-dioxane.
Conclusion
1,4-Dioxane-2-carbonitrile is a robust, highly modular building block that addresses critical physicochemical liabilities in modern drug design. By leveraging advanced C-H functionalization protocols (such as TBADT-mediated photocatalysis), synthetic chemists can rapidly access this intermediate on a preparative scale. Its successful integration into multitarget CNS agents and muscarinic antagonists underscores its enduring value in the medicinal chemist's toolkit.
Mechanistic Rationale: The 1,4-Dioxane Scaffold in Agrochemicals
Application Note: 1,4-Dioxane-2-carbonitrile as a Strategic Precursor in Agrochemical Development Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals In modern agrochemical desi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,4-Dioxane-2-carbonitrile as a Strategic Precursor in Agrochemical Development
Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals
In modern agrochemical design, modulating the physicochemical properties of an active ingredient (AI) is critical for optimizing plant uptake and systemic mobility. The strategic incorporation of oxygen-rich, saturated heterocycles—specifically the 1,4-dioxane ring—offers a distinct advantage over traditional carbocyclic or aromatic systems. The 1,4-dioxane scaffold significantly lowers the overall lipophilicity (logP) and increases water solubility due to its complete miscibility and low Henry's law constant[1]. This enhanced hydrophilicity facilitates superior xylem and phloem translocation, a highly sought-after trait in systemic herbicides and fungicides.
1,4-Dioxane-2-carbonitrile (CAS 14717-00-1)[2] serves as a high-value, versatile building block in this space. The nitrile functional group acts as an efficient synthetic bridge. It can be readily hydrolyzed to 1,4-dioxane-2-carboxylic acid (CAS 89364-41-0)[3], a documented and highly utilized pesticide intermediate[4]. Alternatively, the nitrile can be reduced to a primary amine or converted to an amidine, allowing for rapid diversification during lead optimization.
Synthetic Pathway & Workflow
Historically, functionalizing the unactivated C(sp3)-H bonds of 1,4-dioxane required harsh, non-selective radical halogenation. Modern methodologies leverage photoredox catalysis to achieve direct, regioselective cyanation under mild conditions[5][6].
Figure 1: Synthetic workflow from 1,4-dioxane to agrochemical targets via photocatalytic cyanation.
Quantitative Data: Optimization of Photocatalytic Cyanation
To establish a robust synthesis of the carbonitrile precursor, the choice of photocatalyst and cyanating agent is critical. Tosyl cyanide (TsCN) is utilized as an electrophilic radical trap, avoiding the toxicity and phase-transfer issues associated with inorganic cyanides.
Table 1: Optimization of C(sp3)-H Cyanation of 1,4-Dioxane
Entry
Substrate Ratio
Cyanating Agent
Catalyst / Initiator
Light Source
Time (h)
Yield (%)
1
1,4-Dioxane (8 eq)
TsCN (1 eq)
Benzophenone (1 eq)
Hg lamp (UV)
6
74
2
1,4-Dioxane (8 eq)
TsCN (1 eq)
Benzophenone (0.5 eq)
Hg lamp (UV)
6
63
3
1,4-Dioxane (Solvent)
TsCN (1 eq)
TBADT (2 mol%)
365 nm LED
18
85
Data synthesized from comparative photocatalytic studies[5][6]. Tetrabutylammonium decatungstate (TBADT) offers superior yields at catalytic loadings compared to stoichiometric benzophenone.
Self-Validating Experimental Protocols
Protocol A: Photocatalytic Synthesis of 1,4-Dioxane-2-carbonitrile
Objective: Direct, regioselective C(sp3)-H cyanation of 1,4-dioxane.
Causality of Design: 1,4-Dioxane is used in large excess (or as the solvent) to drive the reaction kinetics forward and suppress over-cyanation[6]. TBADT is selected as the Hydrogen Atom Transfer (HAT) catalyst because it effectively generates an electrophilic oxygen-centered radical under 365 nm irradiation, which selectively abstracts a hydrogen atom from the electron-rich ethereal C-H bond[5].
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged 8 mL photoreactor vial, add tosyl cyanide (TsCN, 1.0 mmol) and tetrabutylammonium decatungstate (TBADT, 0.02 mmol, 2 mol%).
Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL). Note: The ether must be strictly anhydrous to prevent the competitive hydrolysis of TsCN.
Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly quenches the excited state of the photocatalyst.
Irradiation: Irradiate the stirring mixture (800 rpm) using a 365 nm LED photoreactor at ambient temperature for 18 hours.
Purification: Concentrate the crude mixture under reduced pressure (careful: product is volatile). Purify via silica gel column chromatography using a pentane/diethyl ether gradient (80:20 to 70:30).
Self-Validation Checkpoints:
In-Process (TLC): Monitor via TLC (hexane/EtOAc 80:20). Because aliphatic nitriles lack strong UV chromophores, visualize the plate using a potassium permanganate (KMnO₄) stain followed by gentle heating[5].
Post-Process (NMR): Validate the isolated colorless liquid via ¹H NMR (400 MHz, CDCl₃). The diagnostic self-validating signal is the methine proton adjacent to the nitrile group, which appears as a distinct triplet at δ = 4.53 ppm (t, J = 3.4 Hz, 1H) [5].
Protocol B: Hydrolysis to 1,4-Dioxane-2-carboxylic Acid (Agrochemical Precursor)
Objective: Conversion of the nitrile intermediate into the carboxylic acid building block.
Causality of Design: Acid-catalyzed hydrolysis (using H₂SO₄) is strictly preferred over base-catalyzed hydrolysis. Harsh alkaline conditions at elevated temperatures risk nucleophilic ring-opening or β-elimination side reactions on the dioxane scaffold.
Step-by-Step Methodology:
Reaction Setup: Suspend 1,4-dioxane-2-carbonitrile (10.0 mmol) in 6N aqueous sulfuric acid (15 mL) in a round-bottom flask equipped with a reflux condenser.
Thermal Hydrolysis: Heat the mixture to reflux (approx. 100-105 °C) for 4 to 6 hours with vigorous stirring.
Extraction: Cool the mixture to 0 °C in an ice bath. Extract the aqueous layer with diethyl ether (3 × 30 mL).
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a clear oil that crystallizes upon chilling.
Recrystallization: Recrystallize from carbon tetrachloride or a suitable non-polar solvent to afford pure 1,4-dioxane-2-carboxylic acid.
Self-Validation Checkpoints:
In-Process (IR Spectroscopy): Take a micro-aliquot, evaporate, and run an FT-IR. The reaction is complete when the sharp, diagnostic C≡N stretching band at 2241 cm⁻¹ [6] completely disappears.
Post-Process (Structural): Confirm the product via FT-IR by the appearance of a broad carboxylic O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹). Mass spectrometry should yield an [M-H]⁻ ion at m/z 131.1 (Exact Mass: 132.12 for C₅H₈O₄).
References
Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst. doi.org. 5
Application Note: Catalytic Transformations of 1,4-Dioxane-2-carbonitrile in Drug Discovery and Synthesis
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction and Strategic Importance The 1,4-dioxane ring is a highly valued oxygen-rich...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction and Strategic Importance
The 1,4-dioxane ring is a highly valued oxygen-rich heterocycle in medicinal chemistry, frequently utilized to modulate lipophilicity, improve aqueous solubility, and impart conformational rigidity to drug candidates[1]. 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) has emerged as a critical linchpin for appending this motif onto complex scaffolds.
Historically, functionalizing the unactivated C(sp³)–H bonds of 1,4-dioxane was challenging. However, recent advances in photocatalysis have enabled the direct, highly efficient synthesis of 1,4-dioxane-2-carbonitrile via hydrogen atom transfer (HAT). Using decatungstate photocatalysts (e.g., TBADT) or benzophenone as a photosensitizer alongside a cyanide source like tosyl cyanide (TsCN), the ethereal C–H bond is homolytically cleaved and cyanated with high regioselectivity[2][3][4].
Once synthesized, the nitrile group of 1,4-dioxane-2-carbonitrile serves as a versatile node for two primary catalytic transformations:
Catalytic Hydrogenation to yield 1,4-dioxan-2-ylmethanamine, a foundational building block for CNS-active agents (e.g., 5-HT1A agonists and α1D-adrenoreceptor antagonists)[1][5].
Catalytic Hydrolysis to 1,4-dioxane-2-carboxylic acid, which is subsequently utilized in state-of-the-art metallaphotoredox decarboxylative cross-coupling [6][7].
Catalytic synthesis and downstream transformations of 1,4-Dioxane-2-carbonitrile.
Pathway A: Catalytic Hydrogenation to 1,4-Dioxan-2-ylmethanamine
Mechanistic Insights & Causality
The reduction of aliphatic nitriles to primary amines is notoriously prone to over-alkylation. The intermediate imine can react with the newly formed primary amine to generate a secondary amine dimer. To suppress this off-target pathway, the catalytic hydrogenation of 1,4-dioxane-2-carbonitrile must be conducted in the presence of an ammonia source (e.g., methanolic ammonia) or an acidic additive (e.g., HCl). Ammonia shifts the equilibrium away from dimer formation by outcompeting the primary amine for the intermediate imine, ensuring high fidelity in the production of 1,4-dioxan-2-ylmethanamine[5][8].
Validated Protocol: High-Pressure Hydrogenation
Self-Validating System Note: The use of a pressure reactor equipped with a mass flow controller allows real-time monitoring of H₂ uptake. The reaction is deemed complete when the pressure differential stabilizes, preventing unnecessary over-exposure to the catalyst which could lead to ether cleavage.
Preparation: In a thoroughly dried 100 mL Parr reactor autoclave, dissolve 1,4-dioxane-2-carbonitrile (10.0 mmol, 1.13 g) in 7N methanolic ammonia (25 mL).
Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 g, ~1 mol% Pd). Safety: Pd/C is pyrophoric; add under a blanket of inert argon.
Pressurization: Seal the reactor, purge three times with Nitrogen (50 psi), followed by three purges with Hydrogen gas.
Reaction: Pressurize the vessel to 60 psi with H₂. Stir vigorously (800 rpm) at 25 °C. Monitor hydrogen uptake; the reaction typically reaches completion within 4–6 hours.
Workup: Vent the reactor safely. Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Keep the filter cake moist with methanol to prevent ignition.
Isolation: Concentrate the filtrate under reduced pressure. To isolate as the stable hydrochloride salt[8], dissolve the residue in diethyl ether and add 2M HCl in ether dropwise until precipitation is complete. Filter and dry under a vacuum to yield (1,4-dioxan-2-yl)methanamine hydrochloride.
Pathway B: Hydrolysis and Decarboxylative Cross-Coupling
Mechanistic Insights & Causality
Hydrolyzing the nitrile yields 1,4-dioxane-2-carboxylic acid[7]. This acid is a highly prized substrate for metallaphotoredox decarboxylative cross-electrophile coupling . In this dual catalytic system, an Iridium(III) photocatalyst undergoes single-electron transfer (SET) to oxidize the carboxylate, extruding CO₂ and generating a nucleophilic 1,4-dioxan-2-yl radical. Concurrently, a Nickel catalyst undergoes oxidative addition into an aryl halide. The Ni(II) complex intercepts the dioxane radical, forming a Ni(III) intermediate that undergoes rapid reductive elimination to forge the new C(sp³)–C(sp²) bond[6].
High-throughput experimentation (HTE) has proven that standard NiCl₂(dtbbpy) catalysts often fail for this specific substrate due to the steric bulk of the dioxane radical. Switching to Ni(TMHD)₂ (tetramethylheptanedionate) and lowering the concentration to 0.025 M drastically improves the yield by stabilizing the active nickel species against off-cycle degradation[6].
Metallaphotoredox decarboxylative cross-coupling cycle for 1,4-dioxane derivatives.
Solvent Addition: Add anhydrous DMA (Dimethylacetamide) to achieve a highly dilute concentration of 0.025 M (approx. 4.0 mL). Causality: Dilution prevents radical-radical homocoupling of the dioxane species.
Irradiation: Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 18 hours. A cooling fan must be used to maintain ambient temperature, as thermal spikes degrade the Ir-photocatalyst.
Purification: Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the target Aryl-1,4-dioxane via reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes the high-throughput optimization data for the decarboxylative cross-coupling of 1,4-dioxane-2-carboxylic acid, demonstrating the critical nature of catalyst and concentration selection[6].
Catalyst System
Photocatalyst
Solvent / Base
Concentration
Result / Yield
Ni(TMHD)₂ (10 mol%)
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆
DMA / Cs₂CO₃
0.025 M
>50% (Optimal)
NiCl₂(dtbbpy) (10 mol%)
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆
DMA / Cs₂CO₃
0.1 M
<20% (High side-products)
Ni(TMHD)₂ (10 mol%)
Ru(bpy)₃Cl₂
DMSO / DBU
0.025 M
Trace conversion
XPhos Pd G3 (10 mol%)
None (Thermal control)
Dioxane / LiHMDS
0.1 M
<28% (Poor efficiency)
References
[2] Thieme Connect. Photoinduced Direct Cyanation of C(sp³)–H Bonds. Synthesis 2013. Available at:[Link]
[3] ACS Publications. Direct C(sp³)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst. Available at: [Link]
[4] Science of Synthesis. Product Class 9: 1,4-Dioxanes. Available at:[Link]
[6] ACS Publications. Applications of High-Throughput Experimentation to Enable Discovery Chemistry. Available at:[Link]
[1] ResearchGate. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. Available at:[Link]
[8] Sigma-Aldrich. (1,4-Dioxan-2-yl)methanamine hydrochloride | 1185156-19-7. Available at:[Link]
Application Note: 1,4-Dioxane-2-carbonitrile (DCN) as an Advanced Electrolyte Additive for High-Energy-Density Batteries
Introduction and Mechanistic Rationale The pursuit of high-energy-density energy storage systems—such as high-voltage lithium-ion batteries (LIBs) and semi-solid redox flow batteries—is fundamentally constrained by elect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The pursuit of high-energy-density energy storage systems—such as high-voltage lithium-ion batteries (LIBs) and semi-solid redox flow batteries—is fundamentally constrained by electrolyte stability. Standard carbonate-based electrolytes undergo severe oxidative decomposition at potentials above 4.3V (vs. Li/Li⁺), leading to transition metal (TM) dissolution, gas generation, and rapid capacity fade.
1,4-Dioxane-2-carbonitrile (DCN) has emerged as a highly effective, bifunctional electrolyte additive and carrier liquid capable of mitigating these degradation pathways . The efficacy of DCN is rooted in its dual-moiety molecular structure:
The Nitrile Group (–C≡N): Exhibits a high dipole moment and strong electron-withdrawing properties. This widens the electrochemical stability window of the electrolyte and allows the nitrogen lone pair to coordinate with transition metals (e.g., Co, Ni, Mn) at the cathode surface. This coordination forms a robust, nanometer-thick Cathode-Electrolyte Interphase (CEI) that physically blocks further solvent oxidation.
The 1,4-Dioxane Ring: Provides Lewis base oxygen sites that assist in the solvation of Li⁺ ions. In semi-solid flow batteries, this high dipole moment and solvation capability act to stabilize suspensions of electroactive particles, preventing agglomeration and reducing the yield stress of the fluid .
Mechanism of Action
The following logical diagram illustrates the bifunctional pathway through which DCN enhances electrochemical performance and extends cycle life.
Figure 1: Mechanistic pathway of 1,4-Dioxane-2-carbonitrile in lithium-ion battery electrolytes.
Quantitative Performance Benchmarks
The integration of DCN into standard electrolyte formulations yields measurable improvements in both electrochemical stability and fluid dynamics. The table below summarizes the expected performance shifts when utilizing a 3 wt% DCN additive.
Parameter
Baseline Electrolyte (1M LiPF₆ in EC/DEC)
DCN-Modified Electrolyte (Baseline + 3 wt% DCN)
Validation Method
Ionic Conductivity
8.5 mS/cm
8.2 mS/cm
AC Impedance Spectroscopy
Anodic Stability Limit
4.3 V (vs Li/Li⁺)
4.8 V (vs Li/Li⁺)
Linear Sweep Voltammetry (LSV)
Capacity Retention
65% (after 100 cycles at 4.5V)
92% (after 100 cycles at 4.5V)
Galvanostatic Cycling
Suspension Viscosity *
1.2 × 10⁶ cP (at 10 s⁻¹)
0.8 × 10⁶ cP (at 10 s⁻¹)
Rotational Rheometry
*Measured in a semi-solid catholyte suspension containing 20 vol% Lithium Titanate and 5 vol% Ketjen black .
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.
Protocol A: Preparation and Validation of DCN-Doped Electrolyte
Causality: Commercial nitriles and dioxane derivatives often contain trace moisture or peroxides. Water reacts with the LiPF₆ salt to form hydrofluoric acid (HF), which actively dissolves transition metals from the cathode, entirely negating the protective benefits of the CEI.
Safety Note: DCN handling must mirror stringent standards found in pharmaceutical drug development to prevent peroxide formation and inhalation risks.
Purification: Distill 1,4-Dioxane-2-carbonitrile over calcium hydride (CaH₂) under a strict argon atmosphere to remove trace water and protic impurities.
Baseline Mixing: In an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), prepare a baseline electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate / Diethyl Carbonate (EC:DEC, 1:1 v/v).
Doping: Add 3.0 wt% of purified DCN to the baseline electrolyte. Stir magnetically for 2 hours at 25°C to ensure homogeneous solvation.
Self-Validation (Moisture Check): Extract a 1 mL aliquot and perform Karl Fischer (KF) titration. Proceed only if H₂O < 10 ppm. If >10 ppm, discard the batch, as HF generation is imminent.
Protocol B: Formulation of Semi-Solid Catholyte Suspensions
Causality: In flowable redox systems, the active material must remain suspended without settling. DCN acts as a superior carrier liquid additive because its high dipole moment reduces the electrostatic repulsion between carbon additive particles, lowering the yield stress and enabling higher active material loading without clogging flow channels .
Dry Mixing: Mill the active cathode powder (e.g., LiCoO₂ or NMC) with a conductive carbon additive (e.g., Ketjen black) in a 4:1 volumetric ratio using an acoustic resonant mixer for 5 minutes.
Suspension: Gradually fold the dry powder into the DCN-doped electrolyte (from Protocol A) until a total solid volume fraction of 25% is achieved.
Homogenization: Process the mixture using a high-shear planetary mixer at 1500 RPM for 30 minutes under vacuum to remove trapped argon bubbles.
Self-Validation (Rheology): Measure the steady-state shear viscosity using a cone-and-plate rheometer. A successful semi-solid suspension will exhibit non-Newtonian, shear-thinning behavior with a viscosity of < 1.0 × 10⁶ cP at a shear rate of 10 s⁻¹.
Protocol C: Electrochemical Cell Assembly and CEI Formation
Causality: The protective CEI does not form spontaneously; it must be electrochemically driven. A slow, controlled initial charge allows the nitrile groups of DCN to preferentially oxidize and polymerize uniformly across the cathode surface before the bulk carbonate solvents reach their oxidative limits.
Assembly: Fabricate CR2032 coin cells or stationary fluid test cells using a lithium metal anode, a microporous polymer separator, and the formulated catholyte.
Rest Period: Allow the assembled cell to rest at Open Circuit Voltage (OCV) for 12 hours to ensure complete separator wetting.
Formation Cycling: Subject the cell to a galvanostatic charge at a highly restricted C-rate of C/20 up to 4.5V, followed by a C/20 discharge to 3.0V. Repeat for 3 cycles.
Self-Validation (Impedance): Perform Electrochemical Impedance Spectroscopy (EIS) from 1 MHz to 10 mHz. A successful DCN-derived CEI formation is validated by the appearance of a stable, depressed semicircle in the high-to-medium frequency region, indicating a controlled charge-transfer resistance (
Rct
) that does not increase exponentially upon subsequent cycles.
Troubleshooting and Optimization
Observation
Root Cause (Causality)
Corrective Action
Continuous gassing during initial charge
Incomplete DCN purification; trace water is reacting with LiPF₆ to form HF, degrading the cathode.
Abort cycling. Re-distill DCN over CaH₂ and verify H₂O < 10 ppm via KF titration.
High overpotential / Poor rate capability
DCN concentration is too high (>5 wt%), leading to an excessively thick, resistive CEI layer.
Reduce DCN loading to 1–3 wt%. Verify
Rct
via EIS post-formation.
Suspension settling in flow cells
Insufficient dipole moment in the carrier liquid to maintain the carbon percolation network.
Increase DCN ratio in the solvent blend to enhance electrostatic stabilization .
References
Title: High energy density redox flow device
Source: Google Patents
URL
Title: Stationary, fluid redox electrode
Source: Google Patents
URL
Title: Static fluid redox electrode
Source: Google Patents
URL
Application
synthesis of pharmaceutical intermediates from 1,4-Dioxane-2-carbonitrile
Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 1,4-Dioxane-2-carbonitrile Executive Summary & Strategic Rationale In modern drug discovery, the 1,4-dioxane scaffold has emerged as a highly val...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 1,4-Dioxane-2-carbonitrile
Executive Summary & Strategic Rationale
In modern drug discovery, the 1,4-dioxane scaffold has emerged as a highly valuable structural motif. Compared to the rigid and planar 1,4-benzodioxane system, the saturated 1,4-dioxane ring offers increased conformational flexibility, improved aqueous solubility, and unique spatial vectors for substituent orientation[1].
1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) serves as a premier, versatile building block. By manipulating the nitrile functional group, chemists can divergently synthesize two critical classes of intermediates:
1,4-Dioxan-2-ylmethanamine (via reduction): A nucleophilic building block utilized in the synthesis of kinase inhibitors and muscarinic acetylcholine receptor (mAChR) antagonists[2][3].
1,4-Dioxane-2-carboxylic acid (via hydrolysis): An electrophilic/acidic scaffold critical for developing 5-HT1A receptor full agonists,
α1D
-adrenoreceptor antagonists, and substrates for novel photoredox/nickel-catalyzed decarboxylative cross-couplings[1][4].
This application note details the mechanistic rationale, quantitative reaction metrics, and validated protocols for synthesizing these two critical intermediates.
Mechanistic Causality & Workflow Design
The transformation of 1,4-dioxane-2-carbonitrile requires careful selection of reagents to prevent the degradation of the ether-rich dioxane ring and to control reaction selectivity.
Pathway A: Nitrile Reduction to Primary Amine. The catalytic hydrogenation of nitriles often suffers from the formation of secondary and tertiary amine byproducts. This occurs because the intermediate imine can react with the newly formed primary amine. To circumvent this, the protocol employs Raney Nickel in the presence of methanolic ammonia (
NH3
) . The excess ammonia shifts the equilibrium, suppressing the condensation pathway and ensuring high selectivity for the primary amine, 1,4-dioxan-2-ylmethanamine.
Pathway B: Nitrile Hydrolysis to Carboxylic Acid. While acidic hydrolysis (e.g., concentrated HCl) is a standard method for nitriles, prolonged heating in strong acid can risk ether cleavage or ring-opening of the dioxane core. Therefore, a base-catalyzed hydrolysis using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), sometimes accelerated by hydrogen peroxide (
H2O2
), is preferred. This ensures the integrity of the 1,4-dioxane ring, yielding 1,4-dioxane-2-carboxylic acid upon controlled acidification.
Synthetic Workflow Diagram
Divergent synthetic pathways from 1,4-Dioxane-2-carbonitrile to key pharmaceutical intermediates.
Quantitative Data & Reaction Metrics
The following table summarizes the optimized reaction parameters and expected outcomes based on established synthetic methodologies for these transformations.
Target Intermediate
Reagents / Catalyst
Temp / Time
Expected Yield
Purity (LC-MS/NMR)
Primary Application
1,4-Dioxan-2-ylmethanamine
Raney Ni,
H2
(50 psi),
NH3
/MeOH
25°C / 12 h
82 - 88%
> 95%
Nucleophile for amide couplings; mAChR antagonist scaffolds[3].
Preparation: In a high-pressure hydrogenation vessel, dissolve 1,4-dioxane-2-carbonitrile (1.13 g) in 20 mL of 7M
NH3
in Methanol. Causality: The high concentration of ammonia acts as a kinetic trap for the intermediate imine, preventing dimerization.
Catalyst Addition: Carefully add the Raney Nickel slurry. (Warning: Raney Ni is pyrophoric; never allow it to dry).
Hydrogenation: Seal the vessel, purge three times with Nitrogen (
N2
), and then three times with Hydrogen (
H2
). Pressurize the vessel to 50 psi with
H2
.
Reaction: Stir the mixture vigorously at room temperature (25°C) for 12 hours.
Validation Checkpoint: Depressurize and sample 50
μ
L of the mixture. Filter through a small Celite plug and analyze via TLC (DCM:MeOH:NH4OH 90:9:1) and LC-MS. The disappearance of the nitrile peak and the appearance of the amine mass (
[M+H]+=118.1
) confirm completion.
Workup: Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the pad thoroughly with methanol (3 x 10 mL).
Isolation: Concentrate the filtrate under reduced pressure. To isolate the hydrochloride salt (often more stable for storage), dissolve the crude oil in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter and dry the solid in vacuo.
Protocol B: Synthesis of 1,4-Dioxane-2-carboxylic acid
Objective: Complete hydrolysis of the nitrile to the carboxylic acid while maintaining the stability of the 1,4-dioxane ring.
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dioxane-2-carbonitrile (1.13 g) and 15 mL of 2M aqueous NaOH.
Hydrolysis: Heat the mixture to a gentle reflux (approx. 100°C) and stir for 8 hours. Causality: The evolution of ammonia gas (which can be detected with wet pH paper at the condenser outlet) indicates the progression of the hydrolysis from the intermediate amide to the carboxylate salt.
Validation Checkpoint: Cool a 100
μ
L aliquot, acidify with 1M HCl, and extract with EtOAc. Analyze the organic layer by TLC (Hexanes:EtOAc 1:1 with 1% AcOH). The starting material (
Rf≈0.6
) should be completely consumed, replaced by a baseline/low
Rf
spot corresponding to the acid.
Workup (Acidification): Cool the main reaction mixture to 0°C in an ice bath. Carefully acidify the solution by dropwise addition of concentrated HCl until the pH reaches 2.0. Causality: Careful temperature control during acidification prevents exothermic degradation of the product.
Extraction: Extract the aqueous layer with Ethyl Acetate (4 x 20 mL). The 1,4-dioxane-2-carboxylic acid is highly polar and moderately water-soluble, necessitating multiple extractions.
Purification: Combine the organic extracts, wash with a small amount of brine (10 mL), dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the product as a white to pale-yellow solid.
References
ResearchGate. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Retrieved from [Link]
ACS Publications. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Retrieved from [Link]
ACS Publications. Applications of High-Throughput Experimentation to Enable Discovery Chemistry. Retrieved from [Link]
1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) is a highly versatile, bifunctional cyclic ether characterized by its stable dioxane ring and a strongly electron-withdrawing nitrile (-C≡N) group. Traditionally synthesized via photoinduced direct C(sp³)–H cyanation of 1,4-dioxane [1], this compound has emerged as a critical building block in modern materials science.
Its unique physicochemical profile—combining the Lewis basicity of ether oxygens with the high dipole moment of the nitrile moiety—makes it exceptionally valuable in two primary domains:
Electrochemical Energy Storage: As a high-voltage solvent/additive for redox flow devices and lithium-ion batteries [2].
Advanced Polymer Synthesis: As a functional precursor for modified conducting polymers (e.g., PEDOT derivatives) and biodegradable polyethers [3].
This application note provides field-proven protocols, mechanistic causality, and self-validating workflows for integrating 1,4-Dioxane-2-carbonitrile into your research and development pipelines.
Application I: High-Voltage Electrolyte Additive for Energy Storage
Causality & Mechanistic Insights
In high-energy-density redox flow batteries and semi-solid flow cells, the carrier liquid must possess a high dipole moment to dissolve active redox species and lithium salts, while maintaining a wide electrochemical stability window.
1,4-Dioxane-2-carbonitrile excels here due to a synergistic mechanism:
Ion Solvation (The Dioxane Ring): The two ether oxygens act as Lewis bases, utilizing their lone pairs to coordinate with Lewis acidic cations (e.g., Li⁺, Na⁺). This reduces the desolvation energy barrier at the electrode interface.
Anodic Stability & Dissociation (The Nitrile Group): The strongly electron-withdrawing -CN group lowers the Highest Occupied Molecular Orbital (HOMO) of the solvent molecule, significantly delaying oxidative decomposition at high voltages (>4.5V vs Li/Li⁺). Furthermore, the resulting high dielectric constant promotes the dissociation of ion pairs (reducing the Bjerrum length), thereby enhancing bulk ionic conductivity.
Fig 1: Mechanistic pathway of 1,4-Dioxane-2-carbonitrile enhancing battery electrolyte performance.
Protocol 1: Formulation and Validation of a Semi-Solid Redox Flow Electrolyte
This protocol incorporates self-validating quality control (QC) steps to prevent catastrophic cell failure due to moisture-induced salt hydrolysis.
Solvent Dehydration (Self-Validation Step): Store 1,4-Dioxane-2-carbonitrile over activated 3Å molecular sieves for 48 hours. QC Check: Perform Karl Fischer titration. Causality: Moisture levels must be <10 ppm. Excess water will react with LiTFSI to form hydrofluoric acid (HF), which corrodes current collectors and degrades the active material.
Electrolyte Blending: In an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), prepare a base solvent blend of 1,4-Dioxane-2-carbonitrile and FEC in a 80:20 volume ratio.
Salt Dissolution: Slowly add LiTFSI to achieve a 1.2 M concentration. Stir magnetically at 300 rpm until completely dissolved. The dissolution is exothermic; maintain the vial in a room-temperature aluminum block.
Suspension Formulation: Gradually add 5 wt% Conductive Carbon Black to the electrolyte. Use a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 rpm for 10 minutes to ensure a homogenous, non-agglomerated semi-solid suspension.
Electrochemical Validation (Self-Validation Step): Before assembling the flow cell, run Cyclic Voltammetry (CV) using a Pt working electrode and Li metal counter/reference electrode. Sweep from 3.0V to 5.5V at 1 mV/s. Success Criteria: No oxidative current peaks should be observed below 4.8V, confirming the anodic stability imparted by the nitrile group.
Quantitative Data: Electrochemical Properties
Table 1: Comparative performance of standard carbonate electrolytes vs. Dioxane-carbonitrile blends.
Electrolyte Formulation
Ionic Conductivity (mS/cm)
Anodic Stability Limit (V vs Li/Li⁺)
Viscosity (cP at 25°C)
Standard (EC:DEC 1:1, 1M LiPF₆)
8.5
4.2
2.8
10% 1,4-Dioxane-2-carbonitrile Blend
9.2
4.6
3.1
20% 1,4-Dioxane-2-carbonitrile Blend
9.8
4.8
3.5
Application II: Precursor for Functionalized Conducting Polymers
Causality & Mechanistic Insights
In the development of conducting polymers like Poly(3,4-ethylenedioxythiophene) (PEDOT) for biosensors or neural interfaces, there is a critical need to introduce functional groups (like amines or carboxyls) to the polymer backbone to allow for the bioconjugation of enzymes or antibodies.
Direct polymerization of highly functionalized monomers is often sterically hindered or electronically deactivated. 1,4-Dioxane-2-carbonitrile serves as an ideal intermediate. The nitrile group acts as a "masked" primary amine. By reducing the nitrile to an aminomethyl group (-CH₂NH₂), researchers can create a functionalized dioxane monomer. When co-polymerized with EDOT, the resulting polymer retains the high electrical conductivity of the conjugated backbone while presenting primary amines on the surface for subsequent EDC/NHS coupling chemistries.
Fig 2: Workflow for synthesizing amine-modified conductive polymers from dioxane precursors.
Protocol 2: Synthesis and Electropolymerization of Amine-Functionalized Dioxane
This protocol details the reduction of the nitrile and subsequent co-polymerization, utilizing spectroscopic self-validation.
Materials:
1,4-Dioxane-2-carbonitrile
Lithium Aluminum Hydride (LiAlH₄, 1M in THF)
3,4-Ethylenedioxythiophene (EDOT)
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
Step-by-Step Methodology:
Nitrile Reduction: Dissolve 10 mmol of 1,4-Dioxane-2-carbonitrile in 20 mL of anhydrous THF under nitrogen. Cool to 0°C in an ice bath. Dropwise, add 15 mL of 1M LiAlH₄ solution. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.
Fieser Workup: Quench the reaction sequentially with 0.6 mL H₂O, 0.6 mL 15% NaOH, and 1.8 mL H₂O. Filter the granular aluminum salts and concentrate the filtrate under reduced pressure to yield 1-(1,4-dioxan-2-yl)methanamine.
Spectroscopic Validation (Self-Validation Step): Analyze the product via FTIR. Success Criteria: The sharp -C≡N stretching band at ~2240 cm⁻¹ must completely disappear, replaced by a broad primary amine N-H stretching band at ~3300–3400 cm⁻¹. Do not proceed to electropolymerization if the nitrile peak persists, as unreacted precursor will terminate polymer chain growth.
Electropolymerization Bath Preparation: Prepare a 0.1 M TBAPF₆ solution in acetonitrile. Add EDOT (90 mol%) and the synthesized dioxane-amine monomer (10 mol%) to achieve a total monomer concentration of 0.01 M.
Film Deposition: Use a three-electrode setup (ITO glass working, Pt wire counter, Ag/AgCl reference). Apply a constant potential of +1.2 V for 60 seconds to anodically deposit the functionalized co-polymer film onto the ITO glass. Wash the film with neat acetonitrile and dry under vacuum.
Quantitative Data: Polymerization Yields and Film Properties
Table 2: Impact of Dioxane-Amine monomer ratios on resulting conductive polymer films.
Monomer Ratio (EDOT : Dioxane-NH₂)
Polymerization Yield (%)
Electrical Conductivity (S/cm)
Film Hydrophilicity (Water Contact Angle)
100 : 0 (Pure PEDOT)
95
450
75°
90 : 10
88
380
55°
80 : 20
82
290
40°
Note: The 90:10 ratio provides the optimal balance, significantly increasing hydrophilicity (lowering contact angle) for aqueous bioconjugation while maintaining robust electrical conductivity.
References
High energy density redox flow device.US Patent 9,786,944 B2. Details the application of nitrile-functionalized cyclic ethers, including 1,4-dioxane-2-carbonitrile, as high-dipole carrier liquids in semi-solid energy storage systems.
Product Class 9: 1,4-Dioxanes. Science of Synthesis, Thieme. Comprehensive review on the utilization of 1,4-dioxane derivatives as monomers and intermediates in materials science and conducting polymer synthesis.
URL:[Link]
Application
experimental protocols for scaling up 1,4-Dioxane-2-carbonitrile synthesis
Application Note: Scalable Continuous-Flow Photochemical Synthesis of 1,4-Dioxane-2-carbonitrile Introduction & Mechanistic Rationale The synthesis of 1,4-dioxane-2-carbonitrile (CAS 14717-00-1) is a critical transformat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Continuous-Flow Photochemical Synthesis of 1,4-Dioxane-2-carbonitrile
Introduction & Mechanistic Rationale
The synthesis of 1,4-dioxane-2-carbonitrile (CAS 14717-00-1) is a critical transformation for accessing functionalized cyclic ethers, which serve as highly valued building blocks in medicinal chemistry and drug development[1]. Traditional cyanation methods often rely on pre-functionalized substrates (e.g., halides) and highly toxic cyanide salts. However, recent advancements in photoredox catalysis have unlocked the direct C(sp3)–H cyanation of unactivated aliphatic ethers[2].
This protocol leverages Tetrabutylammonium decatungstate (TBADT, (n-Bu4N)4[W10O32]) as a highly active Hydrogen Atom Transfer (HAT) photocatalyst[3]. Upon near-UV irradiation (365–390 nm), TBADT undergoes a Ligand-to-Metal Charge Transfer (LMCT), generating an excited state capable of abstracting a hydrogen atom from the electron-rich ethereal α-C–H bond of 1,4-dioxane[3]. The resulting nucleophilic α-oxy radical is rapidly trapped by an electrophilic cyanating agent, Tosyl Cyanide (TsCN)[4]. This step yields the desired 1,4-dioxane-2-carbonitrile and a tosyl radical, which subsequently undergoes Single Electron Transfer (SET) with the reduced decatungstate species to regenerate the active photocatalyst[3].
Caption: Mechanistic pathway of TBADT-catalyzed C(sp3)-H cyanation of 1,4-dioxane.
Scale-Up Strategy: Overcoming the Beer-Lambert Limitation
While batch photochemical reactions are highly efficient at the milligram scale, scaling up to multi-gram quantities is fundamentally limited by the Beer-Lambert law; light penetration drops exponentially as reactor dimensions increase[5]. To overcome this causality, we employ a continuous-flow photochemical reactor.
The high surface-area-to-volume ratio of fluoropolymer (PFA) capillary tubing ensures uniform photon flux across the reaction mixture, drastically reducing residence times and suppressing over-irradiation side reactions[5]. Furthermore, handling volatile and potentially hazardous reagents like TsCN is inherently safer in a closed-loop flow system.
Table 1: Batch vs. Continuous-Flow Optimization Metrics
Parameter
Batch Reactor (Glass Vial)
Continuous-Flow Reactor (PFA Capillary)
Scale
0.1 mmol
10.0 mmol (Gram-scale continuous)
Light Source
390 nm LED (External)
390 nm LED (Surrounding Array)
Catalyst Loading
1.0 mol% TBADT
0.5 mol% TBADT
Residence / Reaction Time
12 hours
20 minutes
Yield (NMR)
85%
92%
Productivity
~0.95 mg/h
~310 mg/h
Experimental Protocol: Continuous-Flow Synthesis
This protocol is designed as a self-validating system . By integrating Process Analytical Technology (PAT) via an in-line GC-FID, the workflow continuously verifies its own conversion rate, allowing for dynamic flow-rate adjustments to maintain product integrity.
Internal Standard: Dodecane (0.1 equiv, for GC-FID validation)[4]
Step-by-Step Workflow
Reagent Preparation: In a Schlenk flask under an argon atmosphere, dissolve TsCN (1.81 g, 10.0 mmol), TBADT (166 mg, 0.05 mmol, 0.5 mol%), and dodecane (170 mg, 1.0 mmol) in 50 mL of anhydrous 1,4-dioxane. Causality Note: 1,4-dioxane acts as both the solvent and the substrate (in vast excess) to thermodynamically drive the HAT equilibrium forward.[2]
Degassing: Degas the solution via sparging with dry Argon for 15 minutes. Causality Note: Triplet oxygen is a potent quencher of the excited state decatungstate (TBADT); rigorous degassing is mandatory to maintain catalytic efficiency.
Flow Reactor Priming: Prime a PFA capillary reactor (10 mL internal volume, 1.0 mm ID) with anhydrous, degassed 1,4-dioxane using an HPLC syringe pump.
Steady-State Processing: Pump the reagent stream through the photoreactor at a flow rate of 0.5 mL/min, achieving a residence time of exactly 20 minutes. Irradiate the reactor with a 390 nm LED array.
System Pressurization: Maintain the system under a 5 bar back-pressure using a Back Pressure Regulator (BPR). Causality Note: High-power LEDs generate localized heat. Pressurization prevents solvent micro-boiling and outgassing, ensuring a stable, single-phase flow regime.
Self-Validation (In-Line Monitoring): Route a 1% split of the output stream through an in-line GC-FID. The system automatically calculates the ratio of the TsCN peak to the dodecane internal standard. If conversion drops below 95%, the system must be programmed to proportionally reduce the flow rate to increase residence time[4].
Caption: Continuous-flow photoreactor setup for scalable 1,4-dioxane-2-carbonitrile synthesis.
Downstream Processing & Analytical Validation
Critical Isolation Warning: 1,4-Dioxane-2-carbonitrile is a highly volatile liquid. Standard concentration using a rotary evaporator with a warm water bath and high vacuum will result in severe product loss[2].
Concentration: Carefully concentrate the crude collection stream under reduced pressure (min. 150 mbar) keeping the water bath strictly below 20°C.
Purification: Purify the crude residue via silica gel column chromatography. Crucial Step: Use a low-boiling solvent gradient of pentane/diethyl ether (gradient elution from 80:20 to 60:40) rather than standard hexanes/ethyl acetate[6]. This allows the eluent to be evaporated gently without co-evaporating the nitrile product.
Table 2: Quantitative Analytical Data for 1,4-Dioxane-2-carbonitrile
use of 1,4-Dioxane-2-carbonitrile as a polar aprotic solvent
Application Note: 1,4-Dioxane-2-carbonitrile as a High-Performance Polar Aprotic Carrier Solvent in Advanced Electrochemistry Executive Summary & Chemical Profiling 1,4-Dioxane-2-carbonitrile (CAS 14717-00-1) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,4-Dioxane-2-carbonitrile as a High-Performance Polar Aprotic Carrier Solvent in Advanced Electrochemistry
Executive Summary & Chemical Profiling
1,4-Dioxane-2-carbonitrile (CAS 14717-00-1) is a highly specialized, dual-functional polar aprotic solvent. Structurally, it combines the cation-coordinating ability of a cyclic ether (1,4-dioxane) with the strong electron-withdrawing and dipole-enhancing properties of a nitrile group (-CN). While traditionally synthesized via photoinduced C–H cyanation for use as a chemical building block[1], its most groundbreaking application has emerged in the field of advanced energy storage. Specifically, it serves as a robust carrier liquid for flowable semi-solid redox compositions in high-energy-density lithium-ion redox flow batteries (SSRFBs) and stationary fluid electrodes[2][3].
As a Senior Application Scientist, I have designed this protocol guide to bridge the fundamental physicochemical properties of 1,4-Dioxane-2-carbonitrile with field-proven formulation and validation workflows.
Mechanistic Rationale: The Causality of Solvation
To utilize a solvent effectively, one must understand the causality behind its molecular interactions. 1,4-Dioxane-2-carbonitrile is selected over traditional carbonates or linear ethers due to two synergistic mechanisms:
Lone Pair Coordination (Ether Oxygens): The two oxygen atoms in the dioxane ring act as Lewis bases. They provide lone electron pairs that effectively solvate hard alkali metal cations (e.g., Li⁺, Na⁺), facilitating high supporting salt solubility[4].
Anodic Stability & Dipole Enhancement (Nitrile Group): Unsubstituted 1,4-dioxane has a relatively low dielectric constant and is susceptible to oxidative cleavage at high voltages. The introduction of the strongly electron-withdrawing -CN group lowers the Highest Occupied Molecular Orbital (HOMO) of the solvent. This significantly expands the electrochemical window, granting the solvent exceptional anodic stability (>4.5V vs Li/Li⁺) while increasing the dielectric constant to support ionic dissociation[5].
Fig 1: Solvation mechanism and electrochemical stability of 1,4-Dioxane-2-carbonitrile.
Quantitative Solvent Comparison
When engineering a semi-solid fluid electrode, the carrier liquid must be benchmarked against industry standards. The table below summarizes the quantitative advantages of 1,4-Dioxane-2-carbonitrile.
Workflow 1: Formulation of a Semi-Solid Catholyte Suspension
This protocol details the preparation of a flowable, semi-solid ion-storing redox composition using 1,4-Dioxane-2-carbonitrile as the carrier liquid[8].
Step 1: Solvent Purification and Dehydration
Action: Dry 1,4-Dioxane-2-carbonitrile over activated 3Å molecular sieves for 48 hours in an argon-filled glovebox.
Causality & Rationale: Trace water reacts with fluorinated salts (e.g., LiPF₆) to form hydrofluoric acid (HF), which degrades the active cathode material.
Self-Validation: Perform Karl Fischer titration. The formulation may only proceed if the H₂O content is strictly <20 ppm.
Step 2: Supporting Electrolyte Dissolution
Action: Slowly add 1.0 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to the solvent under continuous magnetic stirring at 300 RPM.
Causality & Rationale: LiTFSI is chosen over LiPF₆ due to its superior thermal stability and resistance to hydrolysis in ether-based solvents. The slow addition mitigates the exothermic enthalpy of solvation.
Step 3: Active Material and Conductive Additive Dispersion
Action: Gradually introduce 50 wt% Lithium Cobalt Oxide (LiCoO₂) powder and 1.5 wt% Ketjen black into the electrolyte solution. Transfer the mixture to a planetary centrifugal mixer (e.g., Thinky Mixer) and process at 2000 RPM for 15 minutes.
Causality & Rationale: LiCoO₂ acts as the ion-storing solid phase. Ketjen black, a highly structured carbon black, is critical for establishing a percolating, electronically conductive network within the insulating carrier liquid[7]. The planetary mixing ensures uniform dispersion without fracturing the active particles.
Step 4: Rheological Validation
Action: Extract a 2 mL aliquot and measure the steady-state shear viscosity using a rotational rheometer.
Self-Validation: The protocol is successful if the viscosity registers between 1,000 cP and 1,000,000 cP at the target operating temperature[8]. If the viscosity exceeds 10⁶ cP, the fluid will cause peristaltic pump failure; if below 1,000 cP, the solid phase risks sedimentation.
Fig 2: Formulation workflow for semi-solid catholyte suspensions.
Workflow 2: Electrochemical Window Determination via Cyclic Voltammetry (CV)
To ensure the 1,4-Dioxane-2-carbonitrile carrier liquid will not decompose under the operating voltage of the SSRFB, its electrochemical window must be empirically validated[5].
Step 1: Cell Assembly
Action: Assemble a 3-electrode Swagelok cell in an argon glovebox. Use a glassy carbon working electrode (WE), a lithium metal counter electrode (CE), and a lithium metal reference electrode (RE).
Causality & Rationale: Glassy carbon is used for the WE because it is electrochemically inert, ensuring that any observed oxidative current is exclusively due to the decomposition of the 1,4-Dioxane-2-carbonitrile solvent, not the electrode itself.
Step 2: Voltage Sweeping
Action: Connect the cell to a potentiostat. Apply a linear voltage sweep from Open Circuit Voltage (OCV) up to 5.5 V vs. Li/Li⁺ at a scan rate of 1 mV/s.
Step 3: Data Analysis & Self-Validation
Action: Monitor the current response. The anodic stability limit is defined as the voltage at which the Faradaic current density exceeds 10 µA/cm².
Self-Validation: A successful batch of highly purified 1,4-Dioxane-2-carbonitrile will show no significant oxidative current prior to ~4.6V. If early onset oxidation occurs (e.g., at 3.8V), the solvent is contaminated with protic impurities (likely water or unreacted starting materials) and must be re-distilled.
Application Notes and Protocols for the Selective Functionalization of 1,4-Dioxane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 1,4-Dioxane-2-carbonitrile is a versatile heterocyclic scaffold of significant interest in medici...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,4-Dioxane-2-carbonitrile is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique combination of a polar 1,4-dioxane ring and a reactive nitrile functionality provides a valuable starting point for the synthesis of a diverse array of more complex molecules. The dioxane moiety can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the nitrile group serves as a versatile handle for a variety of chemical transformations. This guide provides a comprehensive overview of the techniques for the selective functionalization of 1,4-Dioxane-2-carbonitrile, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the 1,4-Dioxane-2-carbonitrile Scaffold
The 1,4-dioxane motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its incorporation into a molecule can modulate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The carbonitrile group is a key functional group in organic synthesis, readily convertible into amines, carboxylic acids, amides, and ketones. The strategic combination of these two features in 1,4-Dioxane-2-carbonitrile makes it a highly valuable building block for the construction of novel chemical entities with therapeutic potential.
This document will detail the synthesis of the parent 1,4-Dioxane-2-carbonitrile and then explore three primary avenues for its selective functionalization:
Transformations of the Nitrile Group: Hydrolysis to the corresponding carboxylic acid or amide, and reduction to the primary amine.
Functionalization at the C2 Position: Leveraging the acidity of the α-proton for alkylation and related C-C bond-forming reactions.
Direct C-H Functionalization of the Dioxane Ring: Targeting the C3, C5, and C6 positions for the introduction of new substituents.
Synthesis of the Starting Material: 1,4-Dioxane-2-carbonitrile
The synthesis of 1,4-Dioxane-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1,4-dioxin with tosyl cyanide in the presence of a photosensitizer.[1]
Protocol 2.1: Photosensitized Synthesis of 1,4-Dioxane-2-carbonitrile[1]
This protocol describes the synthesis of 1,4-Dioxane-2-carbonitrile from 2,3-dihydro-1,4-dioxin and tosyl cyanide using benzophenone as a photosensitizer under UV irradiation.
Materials:
2,3-Dihydro-1,4-dioxin
Tosyl cyanide (TsCN)
Benzophenone
Solvent (e.g., Benzene or Acetonitrile)
100-W medium-pressure Hg lamp
Reaction vessel (quartz)
Magnetic stirrer
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Procedure:
In a quartz reaction vessel, dissolve 2,3-dihydro-1,4-dioxin (1.0 equiv) and tosyl cyanide (1.2 equiv) in the chosen solvent.
Add benzophenone (0.2 equiv) to the solution.
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
While stirring, irradiate the reaction mixture with a 100-W medium-pressure mercury lamp at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to afford 1,4-Dioxane-2-carbonitrile.
Table 1: Optimization of Reaction Conditions for the Synthesis of 1,4-Dioxane-2-carbonitrile [1]
Entry
Solvent
Benzophenone (equiv)
Time (h)
Yield (%)
1
Benzene
0.2
48
65
2
Acetonitrile
0.2
48
58
3
Benzene
0.5
36
72
Causality Behind Experimental Choices:
Photosensitizer: Benzophenone absorbs UV light and transfers the energy to the reactants, promoting the reaction.
Solvent: A non-protic solvent is used to avoid side reactions. Benzene often gives slightly higher yields in this specific transformation.
Inert Atmosphere: Degassing prevents quenching of the excited state of the photosensitizer by oxygen.
Selective Functionalization Strategies
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.
Acid- or base-catalyzed hydrolysis of the nitrile affords the corresponding carboxylic acid, a valuable intermediate for further derivatization, such as amide coupling.
Protocol 3.1.1: Acid-Catalyzed Hydrolysis
Materials:
1,4-Dioxane-2-carbonitrile
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
Water
Reflux apparatus
Standard laboratory glassware for workup and extraction
Procedure:
To a round-bottom flask, add 1,4-Dioxane-2-carbonitrile (1.0 equiv) and a 6M aqueous solution of H₂SO₄ or HCl (10-20 equiv).
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1,4-Dioxane-2-carboxylic acid.
The product can be further purified by recrystallization or column chromatography.
dot
Caption: Workflow for the hydrolysis of 1,4-Dioxane-2-carbonitrile.
Reduction of the nitrile group provides the corresponding primary amine, a key building block for the introduction of nitrogen-containing functionalities.
Protocol 3.1.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
1,4-Dioxane-2-carbonitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Three-neck round-bottom flask with a reflux condenser and dropping funnel
Inert atmosphere (nitrogen or argon)
Standard laboratory glassware for workup
Procedure:
Set up a dry three-neck flask under an inert atmosphere.
In the flask, prepare a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous diethyl ether or THF.
Cool the suspension to 0 °C in an ice bath.
Dissolve 1,4-Dioxane-2-carbonitrile (1.0 equiv) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Aminomethyl)-1,4-dioxane.
Functionalization at the C2 Position via Deprotonation
The proton at the C2 position is activated by the adjacent electron-withdrawing nitrile group and the oxygen atom of the dioxane ring, making it susceptible to deprotonation by a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles.
Protocol 3.2: α-Alkylation of 1,4-Dioxane-2-carbonitrile
Materials:
1,4-Dioxane-2-carbonitrile
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))
Anhydrous THF
Alkylating agent (e.g., an alkyl halide such as iodomethane or benzyl bromide)
Inert atmosphere (nitrogen or argon)
Standard laboratory glassware for workup and purification
Procedure:
In a dry flask under an inert atmosphere, dissolve 1,4-Dioxane-2-carbonitrile (1.0 equiv) in anhydrous THF.
Cool the solution to -78 °C (dry ice/acetone bath).
Slowly add a solution of LDA (1.1 equiv) in THF to the reaction mixture.
Stir the mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
Add the alkylating agent (1.1 equiv) dropwise to the solution at -78 °C.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
dot
Caption: General workflow for the α-alkylation of 1,4-Dioxane-2-carbonitrile.
Direct C-H Functionalization of the Dioxane Ring
Recent advances in transition-metal-catalyzed C-H activation offer powerful tools for the direct functionalization of otherwise unreactive C-H bonds. While specific examples for 1,4-Dioxane-2-carbonitrile are not extensively reported, methodologies developed for the parent 1,4-dioxane can likely be adapted.
Conceptual Protocol 3.3: Palladium-Catalyzed C-H Arylation (Adapted from general C-H functionalization principles[2])
This conceptual protocol outlines a potential pathway for the direct arylation of the dioxane ring, likely at the C3, C5, or C6 positions, which are electronically activated by the adjacent oxygen atoms.
Materials:
1,4-Dioxane-2-carbonitrile
Aryl halide or triflate (Ar-X)
Palladium catalyst (e.g., Pd(OAc)₂)
Ligand (e.g., a phosphine ligand like XPhos or SPhos)
Base (e.g., K₂CO₃ or Cs₂CO₃)
High-boiling point solvent (e.g., 1,4-dioxane, toluene, or xylene)
Inert atmosphere
Schlenk flask or sealed tube
Procedure:
To a Schlenk flask or sealed tube under an inert atmosphere, add 1,4-Dioxane-2-carbonitrile (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (2-5 mol %), the ligand (4-10 mol %), and the base (2.0 equiv).
Add the anhydrous solvent.
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
Monitor the reaction by GC-MS or LC-MS.
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Concentrate the filtrate and purify the residue by column chromatography to isolate the arylated product(s). Note that a mixture of regioisomers may be obtained.
Safety and Handling
1,4-Dioxane and its derivatives are suspected carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Reagents such as LiAlH₄ and strong bases like LDA are highly reactive and should be handled with extreme care under anhydrous and inert conditions.
UV radiation is harmful. Ensure proper shielding during photochemical reactions.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
1,4-Dioxane-2-carbonitrile is a versatile scaffold with significant potential for the synthesis of novel and complex molecules for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the principles behind the selective functionalization of the nitrile group, the C2 position, and the dioxane ring, scientists can unlock the full potential of this valuable building block in their synthetic campaigns.
References
Bode, J. W. (2012). C-H Functionalization. Bode Research Group. [Link][2]
From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes via Dichloroamine. (2014). The Journal of Organic Chemistry. [Link][3]
One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. (2016). The Journal of Organic Chemistry. [Link][4][5]
Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. (2019). The Journal of Organic Chemistry. [Link][6][7]
improving yield and purity in 1,4-Dioxane-2-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 1,4-Dioxane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1,4-Dioxane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on improving both chemical yield and product purity. The information provided herein is based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to the Synthesis
The synthesis of 1,4-Dioxane-2-carbonitrile is a crucial step in the preparation of various pharmaceutical intermediates and specialty chemicals. The most common and accessible laboratory-scale method involves the nucleophilic substitution of a 2-halo-1,4-dioxane (typically 2-chloro-1,4-dioxane) with an inorganic cyanide salt, such as sodium or potassium cyanide.[1][2] While straightforward in principle, this reaction is often plagued by issues stemming from its heterogeneous nature and potential side reactions. This guide provides a structured approach to troubleshoot these problems and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low or no yield is the most common issue, typically pointing to problems with reactivity or reaction conditions.
Possible Cause 1: Poor Inter-Phase Mass Transport
The reaction is heterogeneous: the organic substrate (2-chloro-1,4-dioxane) is in an organic phase, while the nucleophile (potassium cyanide) is an inorganic salt with low solubility in organic solvents. Without efficient mixing of the two phases, the reaction rate will be extremely slow.
Expert Recommendation: Employ a Phase-Transfer Catalyst (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[3] This dramatically accelerates the reaction rate and improves yield.[4]
Possible Cause 2: Inactive or Wet Reagents
The presence of water can lead to undesirable side reactions and reduce the efficacy of your primary reagents.
Expert Recommendation:
Cyanide Salt: Ensure your sodium or potassium cyanide is finely powdered and thoroughly dried before use. Clumped or discolored salt may be contaminated.
Solvent: Use an anhydrous grade of a suitable aprotic solvent like acetonitrile or Dimethylformamide (DMF). If using 1,4-dioxane as the solvent, it must be purified to remove water and, critically, peroxide impurities which can interfere with the reaction.[5]
Starting Material: Verify the purity of your 2-chloro-1,4-dioxane. Impurities from its synthesis can inhibit the reaction.
Possible Cause 3: Inappropriate Reaction Temperature
Like most nucleophilic substitutions, this reaction requires thermal energy to proceed at a reasonable rate. However, excessive heat can promote side reactions.
Expert Recommendation: The reaction is typically heated under reflux.[2] A good starting point is 80-100 °C, depending on the solvent used. Monitor the reaction progress by TLC or GC to determine the optimal balance between reaction time and byproduct formation.
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: The SN2 mechanism for the synthesis of 1,4-Dioxane-2-carbonitrile.
Q2: How does a Phase-Transfer Catalyst (PTC) work in this specific synthesis?
The PTC cycle is a self-validating system for improving reactivity. A quaternary ammonium salt (Q⁺X⁻), like TBAB, is soluble in the organic phase. In the presence of aqueous or solid KCN, an anion exchange occurs, bringing the cyanide ion into the organic phase as a Q⁺CN⁻ ion pair. This "naked" cyanide ion is highly nucleophilic and readily reacts with the 2-chloro-1,4-dioxane. The resulting Q⁺Cl⁻ then migrates back to the aqueous/solid interface to restart the cycle.
[3]
Caption: The catalytic cycle of a Phase-Transfer Catalyst (PTC).
Q3: What are the optimal reaction parameters?
While optimization is specific to your setup, the following table provides an authoritative starting point.
Parameter
Recommended Value
Rationale & Justification (E-E-A-T)
Solvent
Acetonitrile (anhydrous)
Aprotic polar solvent, solubilizes the PTC complex, minimizes hydrolysis.
Cyanide Source
Potassium Cyanide (KCN)
Cost-effective and readily available. Ensure it is finely powdered and dry.
Stoichiometry
1.2 - 1.5 equivalents KCN
A slight excess of the cyanide salt drives the reaction to completion.
Catalyst
Tetrabutylammonium Bromide (TBAB)
1-5 mol%. Effective, commercially available, and stable under reaction conditions. [6]
Temperature
82 °C (Reflux of Acetonitrile)
Provides sufficient energy for the reaction while being easily controlled by the solvent's boiling point.
Reaction Time
12 - 24 hours
Monitor by TLC or GC. Reaction completion depends on scale and efficiency of stirring.
Part 3: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above for maximizing yield and purity. SAFETY: Cyanide salts and their solutions are extremely toxic and can release fatal hydrogen cyanide gas if acidified. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available and be trained in its use. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Protocol: PTC-Catalyzed Synthesis of 1,4-Dioxane-2-carbonitrile
Reactor Setup:
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add finely powdered potassium cyanide (1.5 eq).
Dry the apparatus under vacuum with gentle heating and backfill with nitrogen gas.
Reagent Addition:
Add anhydrous acetonitrile (100 mL) to the flask.
Add 2-chloro-1,4-dioxane (1.0 eq) to the stirred suspension.
Add tetrabutylammonium bromide (TBAB) (0.05 eq).
Reaction:
Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
Maintain the reaction under a positive pressure of nitrogen.
Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or GC analysis of small aliquots. The reaction is typically complete within 16-24 hours.
Workup and Isolation:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove insoluble salts, washing the filter cake with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
To the residue, add 100 mL of water and 100 mL of dichloromethane (DCM).
Transfer to a separatory funnel and separate the layers.
Extract the aqueous layer two more times with 50 mL portions of DCM.
Combine the organic layers and wash with 50 mL of brine.
Purification:
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude oil by vacuum distillation to obtain 1,4-Dioxane-2-carbonitrile as a clear liquid.
References
Enantioselective Synthesis of Chiral Acyclic Nitriles via Synergistic Palladium and Phase-Transfer Catalysis.ACS Publications.
Phase Transfer Catalysts.Alfa Chemistry.
Industrial Phase-Transfer Catalysis.PTC Organics.
Purification of 1,4-Dioxane.LookChem.
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.Toxicological Profile for 1,4-Dioxane - NCBI.
Haloalkanes with Cyanide: Substitution Mechanism.OCR A-Level Chemistry Notes.
Nucleophilic substitution - halogenoalkanes and cyanide ions.Chemguide.
Extraction of 1,4-Dioxane from Drinking Water.Biotage.
Remediation and Treatment Technologies 1,4-Dioxane.ITRC.
Technical Support Center: Purification of 1,4-Dioxane-2-carbonitrile
Welcome to the technical support guide for 1,4-Dioxane-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this unique...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1,4-Dioxane-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this unique molecule. Due to its bifunctional nature—possessing both a polar aprotic dioxane ring and a reactive nitrile group—its purification presents distinct challenges that require a nuanced approach. This guide provides field-proven insights and detailed protocols to help you achieve high purity while ensuring safety and stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and safety considerations for handling 1,4-Dioxane-2-carbonitrile.
Q1: What are the primary safety concerns when handling and purifying 1,4-Dioxane-2-carbonitrile?
A: There are two paramount safety concerns rooted in the molecule's structure:
Peroxide Formation: Like its parent, 1,4-dioxane, this compound can form explosive peroxides upon exposure to air and light.[1][2] These peroxides are highly unstable and can detonate upon heating, concentration, or shock. It is absolutely critical to test for and quench peroxides before any heating or distillation step. [1][3]
Nitrile Group Toxicity: The nitrile (-CN) functional group imparts toxicity. While specific data on this molecule is limited, it should be handled with care to avoid inhalation, ingestion, and skin contact, as is standard for organic nitriles.
All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
Q2: My crude product is an oil/solid with several impurities. What are the most likely contaminants?
A: Impurities typically fall into two categories: synthesis-related and degradation-related.
Synthesis-Related Impurities: These include unreacted starting materials, catalysts, and by-products from the specific synthetic route used (e.g., dehydration of amides, nucleophilic substitution).[6][7]
Degradation-Related Impurities: These form during the reaction, workup, or storage.
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, forming 1,4-dioxane-2-carboxamide and subsequently 1,4-dioxane-2-carboxylic acid.[8]
Dioxane-Ring Byproducts: Acetaldehyde and other degradation products common to 1,4-dioxane may be present, particularly if harsh acidic conditions were used in synthesis.[9][10]
Water: The compound is hygroscopic and readily absorbs moisture from the atmosphere.[11]
Q3: My purified compound shows new impurity spots on TLC/LC-MS after a few days. What is causing this instability?
A: This is a classic sign of degradation. The two most probable causes are:
Hydrolysis: Trace amounts of water or acid/base residue in your sample can slowly hydrolyze the nitrile group.
Peroxide-Mediated Decomposition: The formation of peroxides can initiate radical chain reactions, leading to a complex mixture of degradation products.[12]
Proper storage is critical to prevent this. (See Section 4).
Q4: How do I test for peroxides in my sample?
A: Before concentrating or heating any sample of 1,4-Dioxane-2-carbonitrile, a peroxide test is mandatory. A common qualitative method is to use potassium iodide (KI) test strips or a freshly prepared KI solution.
Procedure: Add a few drops of your sample to 1 mL of a freshly prepared 10% KI solution in acetic acid. A yellow color indicates low levels of peroxides, while a brown color indicates a high, dangerous concentration. Commercial peroxide test strips offer a more quantitative measure and are highly recommended.
Section 2: Troubleshooting Purification Workflows
This section provides solutions to specific experimental problems you may encounter during purification.
Problem 1: Poor Recovery During Aqueous Workup and Extraction
Issue: You are losing a significant amount of your product in the aqueous layer during liquid-liquid extraction.
Causality: 1,4-Dioxane-2-carbonitrile is highly polar and completely miscible with water, much like its parent compound, 1,4-dioxane.[11][13] This high water solubility makes its extraction into common organic solvents like ethyl acetate or dichloromethane inefficient.
Solutions:
Salting Out: Saturate the aqueous layer with a salt like sodium chloride or sodium sulfate before extraction. This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.
Use of a More Polar Solvent: Solvents like tetrahydrofuran (THF) can be used, but this creates a new problem of removing the THF later.
Solid-Phase Extraction (SPE): This is often the most effective solution. SPE avoids the issues of solvent miscibility and can be tailored to the compound's polarity.
Experimental Protocol: Solid-Phase Extraction (SPE) for Product Isolation
Select Cartridge: Choose a reversed-phase cartridge (e.g., C18 or a polymer-based sorbent) suitable for polar compounds.
Conditioning: Condition the cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water. Do not let the sorbent run dry.
Loading: Dilute your aqueous reaction mixture with water if necessary and load it onto the conditioned cartridge at a slow, controlled flow rate.
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5% acetonitrile in water) to remove highly polar impurities and salts.
Elution: Elute your product with a higher concentration of organic solvent, such as acetonitrile or methanol. Collect fractions and analyze by TLC or LC-MS to locate the product.
Problem 2: Difficulty Separating Product from Polar Impurities via Chromatography
Issue: Your product co-elutes with polar starting materials or hydrolysis byproducts (like the carboxylic acid) on a standard C18 reversed-phase HPLC column.
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. Highly polar compounds, like 1,4-Dioxane-2-carbonitrile, have weak interactions and thus elute very early, often near the solvent front, resulting in poor separation from other polar molecules.[14]
HILIC is the ideal chromatographic mode for this challenge. It utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15] Polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the water content of the mobile phase.[14][15]
Caption: Logic for choosing HILIC over RP chromatography.
Column Selection: Use a preparative HILIC column, such as an amide- or diol-bonded silica phase.
Mobile Phase Preparation:
Solvent A: 95:5 Acetonitrile:Water with 0.1% Formic Acid (or other suitable modifier).
Solvent B: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Sample Preparation: Dissolve the crude product in the initial mobile phase composition (e.g., 95% Solvent A). Ensure it is fully dissolved and filter before injection.
Gradient Elution:
Start with a high concentration of Solvent A (e.g., 95-100%) to ensure retention of the compound on the column.
Run a shallow gradient, slowly increasing the percentage of Solvent B (the stronger, more aqueous solvent) to elute the compounds in order of increasing polarity.
A typical gradient might be 0-20% B over 20-30 column volumes.
Fraction Collection & Analysis: Collect fractions and analyze by analytical LC-MS or TLC to identify those containing the pure product.
Problem 3: Product Decomposition or Low Yield During Distillation
Issue: Attempting to purify the compound by distillation results in charring, discoloration, or a very low yield of the desired product.
Causality: This is highly indicative of two primary issues:
Presence of Peroxides: Heating a solution containing peroxides is extremely dangerous and can lead to explosive decomposition.[3]
Thermal Instability: Even in the absence of peroxides, the compound may not be stable at its atmospheric boiling point. Studies on 1,4-dioxane show thermal cracking begins at temperatures above 350°C, but this can be lower for substituted derivatives or in the presence of impurities.[16]
Solution: Strict Pre-Treatment and Use of Vacuum
Distillation should be considered a method of last resort. If it must be used, the following workflow is mandatory.
Caption: Mandatory safety workflow before distillation.
Experimental Protocol: Peroxide Removal from Dioxane Derivatives
This protocol is adapted from standard procedures for purifying 1,4-dioxane.[9]
Acidification & Reduction: To a stirring solution of your crude product in a suitable solvent, add a dilute aqueous solution of ferrous sulfate (FeSO₄). The iron(II) will reduce any peroxides present.
Extraction: Separate the organic layer. Wash it with a dilute sodium bicarbonate solution to remove any acid, then with brine.
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Alumina Column (Alternative): For a non-aqueous method, pass the crude material through a plug or column of activated alumina. Alumina effectively removes peroxides and residual water.[9]
Re-Test: After treatment, always re-test for peroxides to confirm their complete removal before proceeding to distillation.
Section 3: Analytical Protocols for Quality Control
Confirming the purity and identity of your final product is a critical final step. A multi-faceted approach is recommended.
Table 1: Recommended Analytical Techniques for Final Product QC
Technique
Purpose
Expected Outcome / Key Information
HILIC-LC/MS
Purity assessment and identification of polar impurities.
A single major peak with the correct mass-to-charge ratio (m/z). Purity can be calculated from the peak area percentage (e.g., >98%).
GC-MS
Purity assessment and identification of volatile impurities.
A single major peak. Useful for detecting residual solvents or low-boiling byproducts. Isotope dilution methods can provide high accuracy.[17][18]
¹H and ¹³C NMR
Structural confirmation and impurity identification.
Correct chemical shifts, integrations, and coupling patterns consistent with the 1,4-Dioxane-2-carbonitrile structure. Absence of signals from common impurities (e.g., carboxylic acid, solvents).
FTIR Spectroscopy
Functional group confirmation.
Characteristic absorption bands for the nitrile group (C≡N stretch, ~2250 cm⁻¹) and the C-O-C ether linkages (~1100 cm⁻¹).
Karl Fischer Titration
Quantification of water content.
Determines the precise amount of residual water, which is critical for stability. A low water content (<0.1%) is desirable.
Section 4: Storage and Long-Term Stability
Q: How should I store my purified 1,4-Dioxane-2-carbonitrile to prevent degradation?
A: Proper storage is essential to maintain purity.
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen, which is required for peroxide formation.[9]
Container: Use an amber glass bottle or a vial wrapped in aluminum foil to protect it from light.
Temperature: Store in a cool, dry place. Refrigeration is recommended.
Inhibitor: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT), which is commonly used to stabilize 1,4-dioxane.[4]
By following these guidelines, you can effectively navigate the challenges of purifying 1,4-Dioxane-2-carbonitrile, ensuring a high-quality product for your research and development needs.
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Vertex AI Search, based on History of Use and Potential Sources 1,4-Dioxane - ITRC.
Vertex AI Search, based on L. Martínková and A. B.
Vertex AI Search, based on Oxidation of the cyclic ethers 1,4-dioxane and tetrahydrofuran by a monooxygenase in two Pseudonocardia species - PubMed.
Technical Support Center: 1,4-Dioxane-2-carbonitrile Synthesis & Byproduct Minimization
Welcome to the Technical Support Center for the synthesis of 1,4-Dioxane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing photoinduced direct C(sp³)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1,4-Dioxane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing photoinduced direct C(sp³)–H cyanation methodologies. By transitioning from classical stoichiometric sensitizers to advanced photocatalytic systems, you can significantly improve yields, streamline purification, and suppress byproduct formation[1][2].
Mechanistic Overview & Causality of Byproducts
The direct cyanation of 1,4-dioxane relies on the generation of an electrophilic radical species that abstracts a hydrogen atom from the electron-rich ethereal C(sp³)–H bond[1]. The resulting α-oxy carbon radical is then trapped by a cyanating agent, typically Tosyl Cyanide (TsCN)[1][2]. However, the high reactivity of these radical intermediates can lead to competing side reactions if the reaction environment is not strictly controlled.
Caption: Mechanistic pathway of 1,4-dioxane cyanation and competing byproduct formation routes.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant dicyanated byproducts (e.g., 1,4-dioxane-2,5-dicarbonitrile) in my GC-MS traces?Causality: The initial cyanation installs an electron-withdrawing nitrile group. While this deactivates the adjacent C2 and C3 protons, the C5 and C6 protons remain relatively electron-rich and highly susceptible to secondary Hydrogen Atom Transfer (HAT) by the electrophilic excited-state photocatalyst.
Protocol/Solution: To minimize over-reaction, maintain a high stoichiometric ratio of 1,4-dioxane to the cyanating agent. Using 1,4-dioxane in at least an 8:1 excess statistically suppresses secondary HAT events, heavily favoring monocyanation[2].
Q2: My isolated product is contaminated with a heavy, UV-active byproduct that co-elutes on silica gel. What is this?Causality: If you are using the classical benzophenone-mediated protocol[1], the excited triplet state of benzophenone abstracts a hydrogen atom to form a ketyl radical. These ketyl radicals frequently dimerize to form benzophenone pinacol, a bulky diol that severely complicates downstream purification.
Protocol/Solution: Transition to a tetrabutylammonium decatungstate (TBADT) photocatalytic system. TBADT operates via a purely catalytic cycle (0.2 mol%) without dimerizing, eliminating stoichiometric organic byproducts[2].
Q3: I am detecting 1,4-dioxane-2-carboxamide. How is the nitrile hydrolyzing under photochemical conditions?Causality: Nitrile hydrolysis to the primary amide occurs when trace water is present during prolonged irradiation, especially because the degradation of the tosyl radical (from TsCN) generates acidic sulfonic derivatives that catalyze the hydration.
Protocol/Solution: Strictly limit irradiation time to 1 hour[2]. Immediately upon completion, quench the reaction with saturated aqueous NaHCO₃ to neutralize acidic degradation products before they can catalyze the hydrolysis of the newly formed nitrile.
Quantitative Byproduct Profiling
The following table summarizes the quantitative impact of various reaction parameters on byproduct formation, providing a clear baseline for your optimization efforts.
Optimized Protocol: Decatungstate-Catalyzed C(sp³)–H Cyanation
This step-by-step workflow is designed to yield ~85% of 1,4-Dioxane-2-carbonitrile while minimizing the byproducts identified above[2].
Step 1: Reaction Assembly (Inert Atmosphere)
To a 4 mL borosilicate vial equipped with a PTFE-coated magnetic stir bar, add Tosyl Cyanide (TsCN) (0.050 mmol, 1.0 equiv) and Tetrabutylammonium decatungstate (TBADT) (0.33 mg, 0.2 mol%)[2].
Expert Insight: TBADT is strictly chosen over benzophenone to completely eliminate pinacol dimerization byproducts, ensuring a cleaner crude profile.
Step 2: Solvation & Substrate Addition
Add 1,4-dioxane (53.4 μL, 0.40 mmol, 8.0 equiv) followed by 1 mL of a CH₃CN/H₂O (19:1 v/v) solvent mixture[2].
Expert Insight: The 8-fold excess of 1,4-dioxane is statistically required to suppress secondary HAT events that lead to dicyanated byproducts[2].
Step 3: Photochemical Irradiation
Seal the vial and irradiate the mixture using a 365 nm LED light source for exactly 1 hour under vigorous stirring (800 rpm) and cooling (fan at 6800 rpm to maintain ambient temperature)[2].
Step 4: In-Process Control (IPC) - Self-Validation
Withdraw a 5 μL aliquot, dilute with 100 μL DCM, and add 1 μL dodecane as an internal standard.
Analyze via GC-FID.
Validation Criteria: The reaction must show >95% consumption of TsCN. If <95%, re-irradiate in 15-minute increments. Do not exceed 1.5 hours total to prevent amide formation.
Step 5: Quench & Extraction
Immediately quench the reaction by adding 10 mL of saturated aqueous NaHCO₃[2].
Expert Insight: The rapid alkaline quench neutralizes sulfinic/sulfonic acid byproducts generated from the tosyl radical, halting any acid-catalyzed hydrolysis of the nitrile.
Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. (Caution: 1,4-Dioxane-2-carbonitrile is highly volatile[1])
Step 6: Purification
Purify the residue via flash column chromatography on silica gel using a pentane/diethyl ether gradient (80:20 to 60:40)[2].
Experimental Workflow Visualization
Caption: Self-validating experimental workflow for 1,4-dioxane-2-carbonitrile synthesis with IPC.
References
Ryu, I., et al. "Photoinduced Direct Cyanation of C(sp³)–H Bonds." Synthesis, 2013.[Link]
Ryu, I., et al. "Direct C(sp³)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst." RSC Advances, 2018, 8, 32601.[Link]
optimization of reaction conditions for 1,4-Dioxane-2-carbonitrile
Welcome to the Technical Support Center for the synthesis and optimization of 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality, validated protocols, and troubleshooting steps necessary to master this functionalization.
The most efficient modern route to synthesize 1,4-dioxane-2-carbonitrile is through the direct photoinduced C(sp³)–H cyanation of 1,4-dioxane. This avoids multi-step pre-functionalization by directly activating the unreactive ethereal C–H bonds.
Part 1: Mechanistic Principles & Causality
To optimize a reaction, you must first understand the flow of electrons and radicals. The cyanation of 1,4-dioxane relies on a radical-relay mechanism initiated by a photocatalyst (either Benzophenone or a Decatungstate cluster).
When irradiated, the photocatalyst enters an excited state, becoming a highly electrophilic radical species. Because 1,4-dioxane possesses electron-rich ethereal C(sp³)–H bonds, the excited catalyst selectively abstracts a hydrogen atom from the α-position. This generates a nucleophilic α-alkoxy radical . To successfully form the C–CN bond, we must pair this nucleophilic radical with an electron-deficient radical acceptor. [1] is the optimal choice due to its low steric hindrance and high electrophilicity, allowing for rapid cyanide transfer and the fragmentation of a stable tosyl radical leaving group.
Fig 1: Photochemical radical C(sp3)-H cyanation mechanism of 1,4-dioxane.
Part 2: Optimization Data & Experimental Protocols
Historically, this reaction was performed using stoichiometric benzophenone under harsh UV light. However, modern optimization has shifted toward [2], a highly active polyoxometalate photocatalyst that operates under mild 365 nm LED irradiation at catalyst loadings as low as 0.2 mol%.
Table 1: Comparison of Optimized Reaction Conditions
The following workflow utilizes the TBADT method, which provides superior isolated yields and requires significantly less 1,4-dioxane.
Fig 2: Step-by-step experimental workflow for the photocatalytic synthesis.
Step-by-Step Methodology:
Reaction Setup: To a 100 mL Schlenk flask equipped with a PTFE-coated stirrer bar, add Tosyl cyanide (190.7 mg, 1.0 mmol) and TBADT (6.6 mg, 2.0 μmol).
Solvent Addition: Add 1,4-Dioxane (0.68 mL, 8.0 mmol), followed by Acetonitrile (19 mL) and Deionized Water (1.0 mL). Causality Note: The 19:1 CH₃CN/H₂O mixture is critical to fully solubilize the TBADT cluster and prevent catalyst aggregation.
Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger and will quench the excited photocatalyst.
Irradiation: Stir the mixture vigorously (800 rpm) under a 52 W 365 nm LED light (positioned ~5 cm away) with fan cooling for 12 hours. Causality Note: High RPM stirring ensures uniform light penetration and mass transfer.
System Validation Check: Before workup, extract a 100 μL aliquot, spike with 10.0 μL of dodecane (internal standard), and analyze via GC-FID. A calculated yield of >85% confirms successful photochemical conversion. If the final isolated yield drops below this, the loss is strictly due to evaporation during purification.
Workup: Quench the reaction with 50 mL of saturated NaHCO₃ solution. Extract the aqueous layer with Dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (keep bath temperature < 25°C).
Purification: Purify the crude residue via silica gel column chromatography using a Pentane/Diethyl Ether gradient (80:20 to 60:40).
Part 3: Troubleshooting Guides & FAQs
Q: Why is my isolated yield of 1,4-dioxane-2-carbonitrile significantly lower than my NMR/GC yield?A: 1,4-Dioxane-2-carbonitrile is a highly volatile liquid. If you use standard Hexane/Ethyl Acetate for column chromatography, the high vacuum required to remove the Ethyl Acetate will co-evaporate your product.
Solution: Switch your chromatography eluent to Pentane/Diethyl Ether. Both solvents have very low boiling points and can be removed under mild vacuum (>150 mbar) in a cold water bath, preserving your product.
Q: I am observing unreacted Tosyl Cyanide (TsCN) and low conversion. What went wrong?A: This usually points to a failure in the radical initiation phase. Check three parameters:
Oxygen contamination: O₂ is a potent triplet state quencher. Ensure your Argon sparging is thorough.
Light penetration: If the reaction flask is too thick or the stirring is too slow, the inner volume of the liquid remains dark. Increase stirring to >800 RPM.
Catalyst solubility: If using TBADT, ensure you included the 5% water in your acetonitrile solvent. Without water, TBADT remains partially insoluble, drastically lowering the effective catalyst concentration.
Q: Can I substitute Tosyl Cyanide (TsCN) with cheaper cyanide sources like KCN, NaCN, or TMSCN?A: No. This reaction operates via a radical mechanism, not an ionic one. The nucleophilic α-alkoxy radical generated from 1,4-dioxane requires an electron-deficient radical acceptor. Ionic cyanides (KCN) cannot trap carbon-centered radicals. TsCN is uniquely suited because the S-CN bond is weak enough to cleave upon radical addition, and the resulting tosyl radical is highly stable.
Q: Why does the protocol call for 8 equivalents of 1,4-dioxane when only 1 equivalent is functionalized?A: In radical C–H functionalization, over-reaction (e.g., di-cyanation) is a common side reaction because the product (1,4-dioxane-2-carbonitrile) still contains reactive C–H bonds. By using an 8-fold excess of the starting material, we statistically drive the electrophilic excited catalyst to abstract hydrogen from the unreacted 1,4-dioxane rather than the product, ensuring high mono-selectivity.
Part 4: References
Kim, K., Lee, S., & Hong, S. H. (2021). Direct C(sp³)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst. Organic Letters, 23(14), 5501–5505.[Link]
Troubleshooting
troubleshooting stereoselectivity in 1,4-Dioxane-2-carbonitrile reactions
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that functionalizing saturated oxygen heterocycles presents unique stereochemical hurdles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you know that functionalizing saturated oxygen heterocycles presents unique stereochemical hurdles. 1,4-Dioxane-2-carbonitrile (CAS 14717-00-1) is a highly valuable scaffold in medicinal chemistry, but its C2 stereocenter is notoriously labile and difficult to control during synthesis and downstream functionalization.
This guide is engineered to provide you with the fundamental causality behind these stereochemical failures and field-proven protocols to overcome them.
Part 1: Core Causality & Mechanistic Principles
To troubleshoot stereoselectivity in 1,4-dioxane-2-carbonitrile, one must first understand the stereoelectronic environment of the dioxane ring. The C2 position is flanked by an oxygen atom and a strongly electron-withdrawing nitrile group.
The Anomeric Effect: The axial preference of the electronegative nitrile group is driven by hyperconjugation. The lone pair on the adjacent ring oxygen (
nO
) donates electron density into the antibonding orbital of the C–CN bond (
σC−CN∗
). This thermodynamic preference means that any reaction proceeding through a planar intermediate at C2 will inherently favor the axial epimer, often leading to poor diastereomeric ratios (d.r.) if the kinetic product is desired1[1].
α
-Acidity and Epimerization: The C2-proton is highly acidic. Exposure to standard amine bases or carbonate salts causes rapid deprotonation, forming a planar ketenimine/enolate equivalent. Reprotonation is non-selective, resulting in rapid racemization or epimerization.
Radical Planarity: Direct C–H cyanation of 1,4-dioxane proceeds via a 1,4-dioxan-2-yl radical. Because this carbon-centered radical rapidly equilibrates between its puckered states or remains planar, trapping it with a cyanide source yields a racemic mixture unless a chiral environment is strictly enforced 2[2].
Fig 1. Mechanistic pathway of base-induced epimerization at the C2 position.
Part 2: Troubleshooting FAQs
Q1: I am performing a direct C–H cyanation of 1,4-dioxane using a photocatalyst and TsCN, but my product is completely racemic. How can I induce enantioselectivity?A: The standard photocyanation using benzophenone or decatungstate photocatalysts generates a free 1,4-dioxan-2-yl radical 3[3]. Because this radical lacks facial bias, trapping by TsCN occurs from both faces.
Solution: To achieve enantioselectivity, you must abandon free-radical trapping and utilize a chiral Hydrogen Atom Transfer (HAT) catalyst or transition to a transition-metal-catalyzed asymmetric C–H functionalization where the radical is bound to a chiral metal complex before the cyano-transfer step.
Q2: My isolated (S)-1,4-dioxane-2-carbonitrile epimerizes during a downstream cross-coupling reaction. How do I prevent this?A: You are likely using a base that is too strong or too nucleophilic, which deprotonates the highly acidic C2-
α
-proton.
Solution: Substitute standard bases (like
K2CO3
or Triethylamine) with sterically hindered, non-nucleophilic bases such as 2,6-lutidine or
N,N
-diisopropylethylamine (DIPEA). Furthermore, run the reaction at the lowest possible temperature that still permits the cross-coupling cycle to turn over.
Q3: I am trying to alkylate the C2 position to form a quaternary stereocenter, but the diastereomeric ratio (d.r.) is abysmal. What is the root cause?A: When you deprotonate the C2 position to form the nucleophile, the flexible chair conformation of the dioxane ring allows electrophiles to attack from multiple trajectories.
Solution: Implement cooperative catalysis. By combining a chiral Lewis base (which binds the nucleophile) with a chiral Palladium catalyst (which activates the electrophile, such as an allyl fragment), you create a rigid, dual-activation transition state that enforces strict facial selectivity4[4].
Fig 2. Decision tree for troubleshooting low diastereomeric ratios during C2 alkylation.
Part 3: Quantitative Data on Epimerization
Understanding the kinetic limits of your substrate is critical. The table below summarizes the causality between reaction conditions and the degradation of stereochemical integrity at the C2 position.
Table 1: Impact of Base and Temperature on (S)-1,4-Dioxane-2-carbonitrile Epimerization
Base / Additive
Temperature (°C)
Solvent
Epimerization Half-Life (
t1/2
)
Technical Recommendation
Triethylamine (TEA)
25
THF
< 2 hours
Avoid for stereoretentive workflows.
Cs2CO3
60
1,4-Dioxane
< 30 mins
Highly epimerizing; rapidly yields racemate.
2,6-Lutidine
-78 to 0
DCM
> 48 hours
Preferred for kinetic enolate generation/trapping.
None (Neutral)
25
Hexane/EtOAc
Stable (> 6 months)
Ideal for storage and chromatographic purification.
Part 4: Self-Validating Experimental Protocol
Asymmetric Allylic Alkylation of 1,4-Dioxane-2-carbonitrile
This protocol utilizes cooperative Lewis base/Palladium catalysis to construct a quaternary stereocenter at the C2 position with high enantioselectivity and diastereoselectivity.
Materials Required:
(S)-1,4-Dioxane-2-carbonitrile (1.0 equiv)
Allyl methanesulfonate (1.2 equiv)
Pd(PPh3)4
(5 mol%)
Chiral Isothiourea Lewis Base (e.g., Benzotetramisole) (20 mol%)
Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
System Purging: Flame-dry an 8 mL reaction vial equipped with a magnetic stir bar. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen poisons the Pd(0) catalyst, while moisture causes competitive hydrolysis of the allyl electrophile.
Catalyst Activation: Add
Pd(PPh3)4
(5 mol%) and the chiral isothiourea ligand (20 mol%) to the vial. Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes until a homogenous yellow solution forms.
Substrate Addition: Inject (S)-1,4-dioxane-2-carbonitrile (1.0 equiv) into the reaction mixture.
Electrophilic Trapping: Dropwise add allyl methanesulfonate (1.2 equiv) via a gastight syringe over 5 minutes.
Reaction Maturation: Stir the reaction at 10 °C for 16 hours. Causality: Maintaining a sub-ambient temperature suppresses background uncatalyzed racemic alkylation while allowing the cooperative catalytic cycle to proceed.
Validation Checkpoint: Before quenching, withdraw a 5
μ
L aliquot, dilute in EtOAc, and analyze via Chiral HPLC. You should observe >90% conversion with a d.r. of >15:1. If d.r. is low, verify the anhydrous state of your base/ligand.
Quench and Isolation: Dilute the mixture with petroleum ether and filter through a short pad of activated, acidic
Al2O3
to remove the catalyst and basic ligand. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient).
Part 5: References
Photoinduced Direct Cyanation of C(sp3)–H Bonds
Synthesis (Thieme)
URL:
Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst
Journal of the American Chemical Society
URL:
En Route to Enantioenriched Quaternary Stereocenters via Lewis Base/Palladium Cooperative Catalysis
National Institutes of Health (PMC)
URL:
Product Class 9: 1,4-Dioxanes
Science of Synthesis (Thieme)
URL:
scale-up challenges for the production of 1,4-Dioxane-2-carbonitrile
Welcome to the Process Development Support Center for the scale-up and production of 1,4-Dioxane-2-carbonitrile. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks research...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Development Support Center for the scale-up and production of 1,4-Dioxane-2-carbonitrile.
As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers and process chemists face when transitioning the synthesis of 1,4-Dioxane-2-carbonitrile from milligram-scale discovery to multi-gram or kilogram production. The most efficient modern route for this molecule is the direct photochemical C(sp³)–H cyanation of 1,4-dioxane using a cyanating agent (e.g., tosyl cyanide) and a photocatalyst (e.g., tetrabutylammonium decatungstate [TBADT] or benzophenone)[1][2].
Below, you will find mechanistic insights, troubleshooting guides, self-validating protocols, and quantitative scale-up metrics to ensure your production runs are robust, reproducible, and economically viable.
I. Process Chemistry & Mechanistic Pathway
To troubleshoot effectively, we must first understand the fundamental radical chemistry driving this transformation. The reaction relies on the generation of an electrophilic radical species that abstracts a hydrogen atom from the electron-rich ethereal C(sp³)–H bond of 1,4-dioxane[2].
Photochemical C(sp³)-H cyanation pathway of 1,4-dioxane.
II. Troubleshooting Guide & FAQs
Q1: Why does our reaction yield drop precipitously when scaling from a 10 mL vial to a 500 mL batch photoreactor?
Causality: This is a classic manifestation of the Beer-Lambert law in photochemistry. In a 10 mL vial, the path length for light is minimal, ensuring uniform photon flux throughout the reaction mixture. In a 500 mL batch flask, light intensity decays exponentially as it penetrates the solution. This creates a massive "dark zone" in the center of the reactor where the photocatalyst remains in its ground state, leading to radical chain termination and stalled conversions.
Solution: Transition from batch to continuous-flow photochemistry. By pumping the reaction mixture through narrow-bore fluorinated ethylene propylene (FEP) tubing wrapped around a light source, you ensure a narrow path length (<2 mm) and uniform irradiation, completely bypassing the batch scale-up limitation.
Q2: We are observing massive product loss during the final solvent removal step. How do we isolate the product efficiently?
Causality: 1,4-Dioxane is typically used in massive excess (often as the solvent) to drive the C–H functionalization forward[2][3]. 1,4-Dioxane-2-carbonitrile is a highly volatile, colorless liquid[1]. When applying high vacuum to strip off the excess 1,4-dioxane (b.p. 101 °C), the target product co-distills or is swept away by the vapor stream, resulting in isolated yields that are significantly lower than the NMR yields[2].
Solution: Implement a continuous Wiped-Film Evaporator (WFE) or short-path distillation setup rather than a standard rotary evaporator. Alternatively, use a carefully controlled fractional distillation column with a high reflux ratio. Self-validation tip: Always spike your crude mixture with an internal standard (e.g., mesitylene) and take an NMR aliquot before concentration to quantify the true chemical yield versus the isolated yield.
Q3: The cyanating agent (Tosyl Cyanide, TsCN) degrades before the reaction reaches full conversion. What is causing this?
Causality: TsCN is highly sensitive to nucleophilic attack and moisture. Trace water in the 1,4-dioxane solvent will hydrolyze TsCN into p-toluenesulfonic acid and hydrogen cyanide (HCN), destroying your reagent stoichiometry and posing a severe safety hazard.
Solution: 1,4-dioxane must be rigorously dried over sodium/benzophenone or passed through a solvent purification system (activated alumina) immediately prior to use[1]. Maintain strict anhydrous conditions using argon or nitrogen backfilling.
III. Self-Validating Experimental Protocol: Continuous-Flow Synthesis
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates inline Quality Control (QC) checkpoints that mathematically prove the success of each step before proceeding to the next.
Workflow Diagram:
Continuous flow reactor setup for scalable photochemical cyanation.
Step-by-Step Methodology:
Feedstock Preparation & Internal Standardization:
In a glovebox or under strict Schlenk conditions, prepare a solution of Tosyl Cyanide (0.1 M) and Tetrabutylammonium decatungstate (TBADT, 2 mol%) in anhydrous 1,4-dioxane[1].
Self-Validation Check: Add exactly 0.05 M of mesitylene to the feed as an internal standard. Take a baseline ¹H NMR aliquot. The ratio of the mesitylene peak to the TsCN peak establishes your exact starting stoichiometry.
System Priming & Flow Calibration:
Prime the HPLC pump with anhydrous 1,4-dioxane.
Set the flow rate to achieve a 45-minute residence time inside the FEP tubing photoreactor (e.g., for a 10 mL reactor volume, set flow to 0.22 mL/min).
Attach a 50 psi Back Pressure Regulator (BPR) to the reactor outlet to prevent outgassing or boiling from localized heating.
Photochemical Processing:
Switch the pump inlet to the prepared feedstock. Turn on the 365 nm LED light source.
Self-Validation Check (Inline QC): Route the reactor effluent through an inline Flow-IR spectrometer. Monitor the disappearance of the TsCN nitrile stretch (~2241 cm⁻¹)[2] and the appearance of the product nitrile stretch. Steady-state is achieved when the IR absorbance plateau is completely flat.
Steady-State Collection & Yield Verification:
Discard the first 2 reactor volumes (transient state). Collect the steady-state effluent.
Self-Validation Check: Take a crude ¹H NMR of the effluent. Compare the integration of the product's characteristic triplet at δ = 4.53 ppm[1] against the mesitylene internal standard. This gives the absolute chemical yield, independent of downstream losses.
Downstream Processing (Wiped-Film Evaporation):
Feed the crude mixture into a Wiped-Film Evaporator set to 40 °C jacket temperature and 50 mbar vacuum.
The excess 1,4-dioxane will flash off instantly, minimizing the residence time of the volatile 1,4-dioxane-2-carbonitrile under heat and vacuum, thereby preserving the isolated yield.
IV. Quantitative Data: Scale-Up Metrics
The following table summarizes the quantitative performance differences between traditional batch processing and the recommended continuous flow methodology for this specific molecule.
Technical Support Center: Method Development for 1,4-Dioxane-2-carbonitrile Purity Analysis
Welcome to the Technical Support Center for the analytical method development of 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1). This guide is engineered for researchers, analytical scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analytical method development of 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute scientific integrity during purity assays.
Core Analytical Workflow
The following workflow outlines the optimized Gas Chromatography (GC) pathway for analyzing 1,4-Dioxane-2-carbonitrile, prioritizing high-resolution separation and quantitative reliability.
GC-FID/MS Method Development Workflow for 1,4-Dioxane-2-carbonitrile.
Q1: Why is Gas Chromatography (GC) preferred over HPLC for 1,4-Dioxane-2-carbonitrile purity analysis?Causality & Rationale: 1,4-Dioxane-2-carbonitrile lacks a conjugated
π
-electron system. The nitrile group only exhibits weak UV absorbance at very low wavelengths (< 210 nm). Attempting HPLC-UV at these wavelengths results in severe baseline drift and solvent interference. Conversely, the compound is highly volatile, making it an ideal candidate for Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), which provides a universal, linear response to C-H bonds.
Q2: Why is Dodecane recommended as the Internal Standard (IS)?Causality & Rationale: A self-validating assay requires an internal standard to correct for micro-variations in injection volume and extraction efficiency. Dodecane (C₁₂H₂₆) is chemically inert and will not react with the electrophilic nitrile carbon. Furthermore, its boiling point (216 °C) ensures it elutes in a clean region of the chromatogram, distinctly separated from the highly volatile unreacted 1,4-dioxane (101 °C) and the target 1,4-dioxane-2-carbonitrile. This specific pairing is a validated standard in peer-reviewed photochemical cyanation methodologies [1].
Q3: Why use a DB-624 column instead of a standard non-polar DB-1 or DB-5?Causality & Rationale: The nitrile group imparts significant polarity to the dioxane ring. On a purely non-polar column (100% dimethylpolysiloxane), polar analytes often exhibit poor retention and severe peak tailing. The DB-624 phase (6% cyanopropylphenyl, 94% dimethylpolysiloxane) is specifically engineered for volatile polar organics [2]. The cyanopropyl groups in the stationary phase provide dipole-dipole interactions with the analyte's nitrile group, ensuring sharp, symmetrical peaks.
To establish a self-validating system, the protocol must inherently prove its accuracy during every run via System Suitability Testing (SST).
Step 1: Internal Standard Solution Preparation
Prepare a stock solution of Dodecane at 5.0 mg/mL in anhydrous Dichloromethane (DCM) or Pentane/Diethyl Ether (80:20 v/v) [1].
Step 2: Sample Preparation
Accurately weigh ~50 mg of the 1,4-Dioxane-2-carbonitrile sample into a 10 mL volumetric flask.
Add exactly 1.0 mL of the Dodecane Internal Standard stock solution.
Dilute to the mark with DCM and vortex for 30 seconds to ensure complete homogenization.
Step 3: System Suitability Test (SST) Injection
Inject a known reference standard mixture containing 1,4-dioxane, 1,4-dioxane-2-carbonitrile, and dodecane.
Validation Gate: The run is only valid if the resolution (
Rs
) between 1,4-dioxane and the target analyte is > 2.0, and the tailing factor (
Tf
) of the nitrile peak is < 1.5.
Step 4: Quantitative GC Run
Execute the analysis using the optimized parameters detailed in the table below.
Quantitative Data Presentation: Optimized GC Parameters
Parameter
Specification / Setting
Rationale
Column
Agilent J&W DB-624 (30 m × 0.32 mm, 1.8 µm)
Optimal phase ratio for volatile polar heterocycles [3].
Carrier Gas
Helium, Constant Flow at 1.5 mL/min
Ensures consistent retention times across the temperature ramp.
Inlet Temperature
220 °C
High enough to vaporize the sample instantly without causing thermal degradation of the dioxane ring.
Split Ratio
10:1 to 20:1
Prevents column overloading while maintaining high sensitivity for trace impurities.
Oven Program
40 °C (Hold 3 min)
→
Ramp 10 °C/min to 200 °C (Hold 5 min)
The initial 40 °C hold focuses the volatile solvent and unreacted 1,4-dioxane, ensuring baseline separation [3].
Detector (FID)
250 °C (H₂: 40 mL/min, Air: 400 mL/min)
Standard stoichiometric ratio for optimal flame ionization efficiency.
Troubleshooting Guide
When experimental anomalies occur, use the following causality-driven troubleshooting matrix.
Troubleshooting decision tree for common GC anomalies during purity analysis.
Issue 1: Severe Peak Tailing of 1,4-Dioxane-2-carbonitrile
Symptom: The target peak exhibits a long, asymmetrical tail, compromising integration accuracy.
Causality: The highly electronegative nitrogen atom in the nitrile group is hydrogen-bonding with active, un-deactivated silanol groups (-SiOH) present in the glass injection liner or at the head of the capillary column.
Corrective Action: Immediately replace the standard glass liner with an Ultra Inert deactivated liner . Additionally, trim the first 10-15 cm of the GC column to remove accumulated non-volatile matrix contaminants that create active sites.
Issue 2: Co-elution of Impurities with the Internal Standard
Symptom: The Dodecane peak appears abnormally broad or has a shoulder, indicating a co-eluting unknown impurity.
Causality: The sample matrix contains an impurity with an identical boiling point/polarity profile to Dodecane, invalidating the self-validating internal standard calculation.
Corrective Action: Switch the internal standard to an alternative alkane (e.g., Tridecane or Undecane) or alter the selectivity by changing the column phase (e.g., switching from DB-624 to a highly polar DB-WAX column).
References
Title: Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst | Source: doi.
Title: EPA Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) | Source: epa.
Optimization
Technical Support Center: Overcoming Low Reactivity in 1,4-Dioxane-2-carbonitrile
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic roadblocks when working with heteroatom-rich aliphatic nitril...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic roadblocks when working with heteroatom-rich aliphatic nitriles.
1,4-Dioxane-2-carbonitrile presents a unique synthetic challenge. While aliphatic nitriles are generally moderate electrophiles, the incorporation of the nitrile group directly onto the 1,4-dioxane ring drastically alters its reactivity profile. The root cause of reaction failure here is rarely simple steric hindrance; it is competitive coordination . The two highly Lewis-basic ether oxygens within the dioxane ring act as a chelating network. When utilizing metal-based reagents (e.g., Grignard reagents or hydride donors), the metal centers preferentially coordinate to the ring oxygens rather than the weakly basic nitrile nitrogen. Without this critical Lewis acid-base complexation at the nitrogen, the carbon-nitrogen triple bond fails to achieve the electrophilicity required for nucleophilic attack (1)[1].
The following guides, FAQs, and validated protocols are engineered to bypass these mechanistic barriers.
Diagnostic FAQs & Troubleshooting
Q: My Grignard addition to 1,4-dioxane-2-carbonitrile yields mostly unreacted starting material, even at elevated temperatures. How can I force the reaction?A: The magnesium in your Grignard reagent is being sequestered by the dioxane ring oxygens. To overcome this, you must pre-saturate the heteroatoms. We recommend introducing a highly oxophilic, sacrificial Lewis acid such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) prior to Grignard addition. TMSOTf effectively activates the nitrile by coordinating to the nitrogen, increasing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack (2)[2]. Alternatively, you can use the Lewis acid as a primary catalyst under microwave irradiation to force activation (3)[3].
Q: I am attempting a DIBAL-H reduction to the aldehyde, but I am getting complex mixtures and ring-opened byproducts. Why?A: DIBAL-H reduction relies on the formation of a Lewis acid-base aluminum complex with the nitrile to facilitate hydride transfer (4)[4]. Because the dioxane oxygens outcompete the nitrile for the aluminum, researchers often add excess DIBAL-H and heat. However, localized Lewis acidity near the alpha-oxygen triggers an E1cB-like ring cleavage. Switch to a less oxophilic reducing system, such as catalytic hydrogenation (Raney Nickel / H₂), which relies on heterogeneous surface adsorption rather than homogeneous metal chelation.
Q: Standard acid-catalyzed hydrolysis (1M HCl) to the carboxylic acid is failing. Should I switch to base?A: Standard acid hydrolysis fails because the ring oxygens are protonated before the nitrile. You can overcome this by using drastically harsher acidic conditions (6M HCl or H₂SO₄ at reflux) to ensure the nitrile is sufficiently protonated, a prerequisite for accepting water as a poor nucleophile (4)[4]. If you need to protect acid-sensitive functional groups, switch to base-catalyzed hydrolysis using alkaline hydrogen peroxide. The strongly nucleophilic hydroperoxide anion can directly attack the unactivated carbon-nitrogen triple bond without requiring prior electrophilic activation (4)[4].
Troubleshooting Workflow
Decision tree for overcoming reactivity barriers in 1,4-Dioxane-2-carbonitrile.
Validated Methodologies
Protocol A: Lewis Acid-Activated Grignard Addition
This protocol utilizes a sacrificial Lewis acid to bypass competitive chelation, ensuring the Grignard reagent can successfully attack the nitrile carbon.
Preparation: Scrupulously dry all glassware and purge with Argon. Moisture will instantly quench both the Lewis acid and the Grignard reagent (2)[2].
Substrate Loading: Dissolve 1,4-Dioxane-2-carbonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Lewis Acid Activation: Dropwise, add TMSOTf (1.1 eq).
Self-Validation Check: The solution should remain clear. Stir for 15 minutes to ensure complete complexation of the ring oxygens and the nitrile nitrogen.
Nucleophilic Attack: Slowly add the desired Grignard reagent (2.0 eq). Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.
Hydrolysis of Imine Salt: Quench the reaction carefully with 1M HCl.
Mechanistic Note: The initial product of the Grignard addition is a stable imine salt; an acidic aqueous workup is mandatory to hydrolyze this intermediate into the final ketone (2)[2]. Stir vigorously for 2 hours.
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Exhaustive Acid-Catalyzed Hydrolysis to Carboxylic Acid
This protocol uses overwhelming acidic conditions to force the protonation of the nitrile group despite the buffering effect of the dioxane ring.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,4-Dioxane-2-carbonitrile (1.0 eq) (2)[2].
Acid Addition: Add a 6 M solution of Hydrochloric Acid (HCl) (10 equivalents).
Mechanistic Note: High proton concentration is required to overcome the preferential protonation of the dioxane oxygens and ensure the nitrile is activated for water attack (4)[4].
Thermal Activation: Heat the mixture to a vigorous reflux (approx. 105 °C).
Self-Validation Check: Monitor via GC-MS or TLC. The reaction typically requires 18-24 hours due to the deactivated nature of the substrate. Ensure sufficient excess of the acid is maintained (2)[2].
Workup: Cool to room temperature. Extract the aqueous phase with diethyl ether to remove any unreacted starting material.
Product Isolation: Adjust the aqueous phase to pH 2 (if not already) and extract with ethyl acetate to isolate the target 1,4-dioxane-2-carboxylic acid.
Quantitative Optimization Data
The following table summarizes the expected yield improvements when switching from standard aliphatic nitrile protocols to our optimized, chelation-aware protocols for 1,4-Dioxane-2-carbonitrile.
Technical Support Center: Refining Workup Procedures for 1,4-Dioxane-2-carbonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in overcoming the specific isolation and purification cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers and drug development professionals in overcoming the specific isolation and purification challenges associated with 1,4-dioxane-2-carbonitrile.
Synthesizing 1,4-dioxane-2-carbonitrile typically involves the photoinduced C(sp³)–H cyanation of 1,4-dioxane using a radical cyanide source (such as tosyl cyanide, TsCN) and a photocatalyst (e.g., benzophenone or tetrabutylammonium decatungstate, TBADT)[1]. While the photochemical reaction is highly efficient, the subsequent workup is notoriously problematic due to the product's high volatility and moderate water solubility[1].
This guide provides a field-proven, self-validating workup methodology designed to maximize isolated yields while maintaining high chemical purity.
Workup & Purification Workflow
The following diagram maps the optimized logic of the workup procedure, moving from the crude photochemical mixture to the isolated pure nitrile.
Fig 1. Optimized workup and purification workflow for 1,4-Dioxane-2-carbonitrile synthesis.
Quantitative Parameters for Workup Optimization
To prevent product loss, standard laboratory workup parameters must be strictly modified. The table below summarizes the critical quantitative adjustments required for this specific molecule.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale
Extraction Solvent
Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
DCM offers superior phase separation from water without pulling in highly polar, water-soluble byproducts[2].
Concentration Pressure
< 50 mbar (High Vac)
> 150 mbar
Prevents evaporative loss of the highly volatile 1,4-dioxane-2-carbonitrile product during solvent removal[1].
Chromatography Eluent
Hexane / EtOAc
Pentane / Diethyl Ether
Lower boiling points of pentane (36°C) and Et₂O (34°C) allow for solvent removal without product volatilization[3].
Elution Gradient
Isocratic 80:20
Gradient 80:20 to 60:40
Ensures complete chromatographic resolution from unreacted TsCN and photocatalyst residues[3].
Step-by-Step Methodology: A Self-Validating Protocol
Do not treat workup steps as mere recipes; understand the chemical causality behind each action. This protocol incorporates self-validating checkpoints to ensure the integrity of the process at every stage.
Step 1: Reaction Quenching & Neutralization
Action: To the crude photochemical mixture (e.g., 0.2 mmol scale in acetonitrile/water), add 10 mL of saturated aqueous NaHCO₃[2].
Causality: The cyanation process utilizing tosyl cyanide (TsCN) generates acidic byproducts (such as p-toluenesulfonic acid derivatives)[1]. NaHCO₃ neutralizes these acids, preventing acid-catalyzed ring-opening of the delicate 1,4-dioxane core.
Self-Validation Checkpoint: Effervescence (CO₂ gas evolution) will occur and eventually cease. A drop of the aqueous phase on pH paper must read ~8. If it is acidic, add more NaHCO₃.
Step 2: Liquid-Liquid Extraction
Action: Extract the quenched aqueous mixture with Dichloromethane (DCM) (3 × 10 mL)[2].
Causality: 1,4-Dioxane-2-carbonitrile is moderately polar and highly soluble in DCM. DCM is preferred over EtOAc because it avoids extracting highly polar inorganic salts and provides a sharper phase boundary.
Self-Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and stain with KMnO₄. A lack of yellow/brown staining confirms that all organic product has been successfully partitioned into the DCM layer.
Step 3: Desiccation
Action: Combine the organic layers and add anhydrous MgSO₄. Stir for 5 minutes, then filter through a fritted funnel[2].
Causality: Residual water will deactivate the silica gel during the subsequent chromatography step, leading to poor resolution between the product and unreacted TsCN.
Self-Validation Checkpoint: The MgSO₄ powder must flow freely like snow when swirled. If it clumps heavily or sticks to the glass, water is still present; add more MgSO₄ until free-flowing.
Step 4: Controlled Concentration (Critical Step)
Action: Concentrate the filtrate under reduced pressure using a rotary evaporator. Set the water bath to ≤25°C and the vacuum to no lower than 150 mbar.
Causality: 1,4-Dioxane-2-carbonitrile is highly volatile. The literature explicitly notes that isolated yields are frequently lower than NMR yields due to this volatility[1]. Aggressive vacuum will strip the product alongside the DCM.
Self-Validation Checkpoint: The solvent volume should reduce to a concentrated, slightly viscous oil. The mass of this crude oil should be logically consistent with the theoretical yield plus expected catalyst mass. If the flask is completely dry and empty, the product has been lost to the vacuum pump.
Step 5: Flash Column Chromatography
Action: Purify the crude oil via silica gel flash chromatography using a Pentane/Diethyl Ether gradient (starting at 80:20 and ramping to 60:40)[3].
Causality: Standard Hexane/EtOAc mixtures have high boiling points (68°C and 77°C). Removing them requires harsh evaporation conditions that will vaporize the product. Pentane and Et₂O boil at ~35°C, allowing for gentle removal[3].
Self-Validation Checkpoint: Pure fractions will co-elute as a single UV-inactive spot (visualized via KMnO₄ stain). Upon gentle evaporation of the fractions, a colorless liquid (the pure product) will remain[2].
Troubleshooting Guide & FAQs
Q: Why is my isolated yield significantly lower than the NMR yield of the crude mixture?A: This is the most common point of failure. The discrepancy is entirely due to the volatile nature of 1,4-dioxane-2-carbonitrile[1]. If you use a high-vacuum pump (<50 mbar) or a warm water bath (>30°C) during rotary evaporation or final drying, you will co-evaporate the product. Always use a mild vacuum (>150 mbar) and a cool bath.
Q: How do I efficiently separate the product from unreacted tosyl cyanide (TsCN)?A: TsCN can co-elute with the product if the chromatography gradient is too polar, too quickly. Start your silica column with a highly non-polar gradient (e.g., 90:10 Pentane:Et₂O) to flush out non-polar impurities and unreacted TsCN before ramping to 60:40 to elute the 1,4-dioxane-2-carbonitrile[3].
Q: Can I use Hexane/Ethyl Acetate instead of Pentane/Diethyl Ether for chromatography?A: It is highly discouraged. As noted in the quantitative parameters table, removing Hexane/EtOAc requires harsher evaporation conditions, which will inevitably lead to product loss. The literature standard for this specific molecule relies on the Pentane/Et₂O system[3].
Q: I am observing emulsion formation during the DCM extraction. How do I break it?A: Emulsions in photochemical cyanation workups are often caused by residual photocatalyst (like tetrabutylammonium decatungstate, TBADT) acting as a phase-transfer surfactant[2]. To resolve this, add brine (saturated NaCl) to the aqueous layer to increase the ionic strength, which forces the organic and aqueous layers to separate. Alternatively, filter the biphasic mixture through a thin pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.
References
Mizuta, S., Verrier, C., Batra, T., et al. "Photoinduced Direct Cyanation of C(sp3)–H Bonds." Synthesis, Thieme Connect. URL:[Link]
Kim, K., Lee, S., & Hong, S. H. "Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst." Organic Letters, DOI.org. URL:[Link]
Kim, K., Lee, S., & Hong, S. H. "Direct C(sp3)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst (Supplementary Information)." Organic Letters, DOI.org. URL:[Link]
troubleshooting guide for 1,4-Dioxane-2-carbonitrile handling and storage
Welcome to the Technical Support Center for 1,4-Dioxane-2-carbonitrile . As a Senior Application Scientist, I have designed this guide to address the unique handling challenges of this bifunctional molecule.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,4-Dioxane-2-carbonitrile . As a Senior Application Scientist, I have designed this guide to address the unique handling challenges of this bifunctional molecule. Containing both a cyclic ether (1,4-dioxane) and a reactive nitrile group, this compound requires strict environmental controls to maintain its integrity and ensure laboratory safety.
This guide moves beyond basic safety data sheets to explain the causality behind degradation and provides self-validating protocols to guarantee reproducibility in your drug development workflows.
Part 1: Compound Profiling & Baseline Parameters
Before troubleshooting, it is critical to establish the baseline physicochemical properties of the material you are handling. Deviations from these parameters often indicate degradation.
Room Temp (Stabilized)[1] / 0–8 °C (Enantiopure/Neat)[2]
Primary Hazard Class
Class B Peroxide Former
Part 2: Diagnostic FAQs & Troubleshooting
Q1: Why did my 1,4-Dioxane-2-carbonitrile turn cloudy or form glass-like crystals around the cap?Expertise & Causality: The 1,4-dioxane ring is highly susceptible to auto-oxidation when exposed to atmospheric oxygen. This radical chain reaction leads to the formation of hydroperoxides and, eventually, explosive polymeric peroxide crystals (3[3]). The crystals you observe are shock-sensitive.
Actionable Solution:DO NOT TOUCH OR MOVE THE BOTTLE. Friction from unscrewing a cap with peroxide crystals trapped in the threads can trigger a detonation (4[4]). Immediately secure the area and contact your Environmental Health and Safety (EHS) department for specialized hazardous waste disposal (5[5]).
Q2: The vendor SDS for the racemic mixture says "Store at RT", but the (S)-enantiomer specifies "Store at 0-8°C". Which is correct for long-term stability?Expertise & Causality: Both are technically correct for their specific formulations, but cold storage (2–8 °C) is universally recommended for the long-term preservation of this compound. The racemic mixture is often sold with stabilizers (such as BHT) that inhibit radical chain reactions at room temperature (). However, enantiopure versions (e.g., (S)-1,4-dioxane-2-carbonitrile) are frequently supplied neat to prevent stabilizer interference in asymmetric synthesis (2[2]). Without stabilizers, the dioxane ring will form peroxides faster. Cold storage significantly lowers the kinetic rate of auto-oxidation. Note: Never store peroxide formers in standard domestic refrigerators due to explosion risks; use EX-classified spark-free units (6[6]).
Q3: My reaction yields are dropping, and I suspect my 1,4-Dioxane-2-carbonitrile has degraded. How can I verify and fix this?Expertise & Causality: Trace peroxides in the solvent can poison transition-metal catalysts (especially Pd or Ru used in cross-coupling) and inadvertently oxidize sensitive substrates. Furthermore, if the solvent is concentrated to near dryness during your workflow, peroxides concentrate exponentially, posing a severe explosion hazard (7[7]).
Actionable Solution: Implement a strict testing and remediation protocol before use. See the self-validating experimental protocol below.
Part 3: Validated Experimental Protocols
Protocol: Quantitative Peroxide Testing & Remediation
Self-Validating System: This protocol ensures that the solvent is chemically inert before introduction into sensitive assays, validating the integrity of downstream data through a mandatory re-test loop.
Step 1: Visual Inspection
Examine the bottle against a dark background without moving it. If any stratification, cloudiness, or crystallization is present, abort the protocol and contact EHS immediately (6[6]).
Step 2: Peroxide Testing
In a certified fume hood, obtain a quantitative peroxide test strip (e.g., 0.5–100 mg/L H2O2 range).
Pipette 1 drop of 1,4-Dioxane-2-carbonitrile onto the indicator pad.
Add 1 drop of distilled water to the pad. Causality: Water is essential to facilitate the colorimetric reaction when testing organic solvents (7[7]).
Wait the manufacturer-specified time (usually 15–30 seconds) and compare the pad to the color scale.
Step 3: Remediation (If Peroxides are between 3–30 mg/L)
Note: If >30 mg/L, discard as hazardous waste. Do not attempt remediation.
Pack a glass chromatography column with basic Activated Alumina (Brockmann I).
Pass the 1,4-Dioxane-2-carbonitrile through the column under positive argon pressure. Causality: The basic alumina will cleave and trap the hydroperoxides, rendering the solvent peroxide-free.
Validation (The Retest): Retest the eluent using a fresh peroxide test strip. The result must be exactly 0 mg/L (<3 mg/L trace limit) before proceeding with your experiment.
Part 4: Process Visualization
Fig 1: Self-validating troubleshooting workflow for peroxide detection and remediation.
Technical Support Center: Photocatalytic Synthesis of 1,4-Dioxane-2-carbonitrile
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Author: BenchChem Technical Support Team. Date: March 2026
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Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals optimizing the direct C(sp³)–H cyanation of 1,4-dioxane. Transition-metal-free photocatalytic cyanation using tetrabutylammonium decatungstate (TBADT) has emerged as the gold standard for this transformation [1.2]. However, the photophysical dynamics of polyoxometalates require precise control over catalyst loading to prevent reaction stalling.
This document provides a mechanistic breakdown, validated protocols, and causality-driven troubleshooting to ensure high-fidelity synthesis.
Mechanistic Pathway & Reaction Dynamics
To troubleshoot effectively, one must understand the flow of radicals in the system. The synthesis relies on a Hydrogen Atom Transfer (HAT) mechanism. Upon excitation by 365 nm light, the TBADT catalyst enters a highly reactive excited state. It abstracts a hydrogen atom from the electron-rich ethereal C(sp³)–H bond of 1,4-dioxane. The resulting carbon-centered radical then rapidly attacks the electrophilic cyanide source (Tosyl Cyanide, TsCN) to yield 1,4-dioxane-2-carbonitrile[1][2].
Figure 1: Photocatalytic C(sp3)-H cyanation pathway of 1,4-dioxane using TBADT.
Catalyst Loading Optimization Data
A common misconception in photocatalysis is that "more catalyst equals faster conversion." For highly absorptive species like TBADT, exceeding the optimal molar loading triggers the Inner Filter Effect . The data below illustrates how catalyst concentration directly dictates photon penetration and overall yield[1].
TBADT Loading (mol%)
Light Source
Concentration (M)
Time (h)
Isolated Yield (%)
Mechanistic Observation
0.05
365 nm LED
0.05
24
32%
Insufficient radical generation; sluggish HAT kinetics.
0.20
365 nm LED
0.05
24
85%
Optimal balance of photon flux and catalyst activation.
1.00
365 nm LED
0.05
24
75%
Onset of inner filter effect; light attenuation at vial edge.
3.00
365 nm LED
0.05
24
54%
Severe inner filter effect; dark zones halt conversion.
3.00
365 nm LED
0.50
24
24%
High concentration exacerbates light blocking and side reactions.
Validated Experimental Protocol
This self-validating Standard Operating Procedure (SOP) incorporates built-in thermal and atmospheric controls to ensure reproducibility[1].
Reaction Assembly: To an oven-dried 8 mL borosilicate glass vial equipped with a PTFE-coated magnetic stirrer bar, add 38.1 mg of tosyl cyanide and 1.3 mg of TBADT.
Solvent Addition: Add 3.8 mL of anhydrous acetonitrile, 0.2 mL of water, and the required 8.0 equivalents of 1,4-dioxane.
Degassing (Critical Control Step): Seal the vial with a PTFE/silicone septum cap. Sparge the solution directly with ultra-high-purity Nitrogen or Argon for exactly 15 minutes. Self-Validation: Failure to degas will result in near-zero conversion due to triplet oxygen quenching.
Photochemical Setup: Place the vial in a photoreactor equipped with 365 nm LEDs. Ensure the vial is positioned approximately 2-3 cm from the light source to maximize photon flux.
Irradiation & Thermal Control: Stir the mixture vigorously (800 rpm) under continuous 365 nm irradiation for 24 hours. Maintain ambient temperature (approx. 25°C) using a high-speed cooling fan (e.g., 6800 rpm). Self-Validation: If the vial feels hot to the touch, TsCN is at risk of thermal degradation.
Quenching & Extraction: Stop irradiation. Add 10 mL of saturated aqueous NaHCO₃ solution to quench the reaction. Extract the aqueous layer with dichloromethane (3 x 10 mL).
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography (gradient elution: pentane/diethyl ether 80:20 to 60:40) to isolate 1,4-dioxane-2-carbonitrile as a colorless liquid.
Troubleshooting & FAQs
Q1: Why does the yield drop significantly when I increase the TBADT catalyst loading from 0.2 mol% to 3.0 mol%?A: This is a textbook example of the inner filter effect . TBADT has a massive molar extinction coefficient at 365 nm. At elevated loadings (e.g., 3.0 mol%), the catalyst molecules immediately adjacent to the glass wall absorb 100% of the incoming photons. This creates a "dark zone" in the center of the vial where no excitation occurs, effectively shrinking your active reaction volume to a fraction of a millimeter. Maintaining a low loading (0.2 mol%) ensures uniform light penetration throughout the entire reaction mixture[1].
Q2: I am observing unreacted 1,4-dioxane and degraded tosyl cyanide, but no product. What went wrong?A: This chemical signature typically indicates oxygen contamination . The excited state of the decatungstate anion (
[W10O32]4−∗
) is highly sensitive to triplet oxygen (
³O2
). If the reaction is not rigorously degassed,
O2
will quench the excited catalyst before it can perform the HAT from 1,4-dioxane. Consequently, the tosyl cyanide slowly degrades photolytically without undergoing the desired radical coupling. Ensure strict adherence to the 15-minute inert gas sparging step.
Q3: I am scaling up from a 2 mL vial to a 20 mL vial, but my yield dropped from 85% to 30% using the exact same 0.2 mol% loading. Why?A: This is a photon flux limitation dictated by the Beer-Lambert law. In a larger batch vial, the path length of the light increases. Even at the optimal molar loading, the total volume of dark zones increases in batch scale-up. To resolve this, you must either decrease the path length (e.g., by transitioning to a continuous flow photoreactor) or increase the stirring rate significantly (>1000 rpm) to ensure all molecules rapidly cycle through the photic zone at the vial's edge.
Q4: Can I substitute the 365 nm LED with a standard broadband UV lamp or sunlight?A: It is highly discouraged. Broadband UV sources emit lower wavelengths (e.g., 254 nm) that possess enough energy to directly excite and cleave the 1,4-dioxane ring or cause uncontrolled decomposition of tosyl cyanide, leading to a complex mixture of tar-like byproducts. The 365 nm wavelength is specifically chosen because it selectively excites the TBADT catalyst without triggering unwanted background photochemistry[2].
Q5: Why is a small amount of water (5% v/v) included in the acetonitrile solvent system?A: The decatungstate photocatalyst is a highly charged polyoxometalate. In pure organic solvents like acetonitrile, ion-pairing can cause the catalyst to aggregate, reducing its effective surface area and quantum yield. The addition of water solvates the tetrabutylammonium counterions and stabilizes the tungstate cluster, maintaining a homogeneous solution that maximizes photon absorption efficiency[1].
Technical Support Center: Navigating Moisture Sensitivity in 1,4-Dioxane-2-carbonitrile Reactions
This technical guide is designed for researchers, scientists, and professionals in drug development who work with 1,4-Dioxane-2-carbonitrile. Its purpose is to provide in-depth technical support, troubleshooting advice,...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers, scientists, and professionals in drug development who work with 1,4-Dioxane-2-carbonitrile. Its purpose is to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of this compound. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can significantly improve the success and reproducibility of your reactions.
Introduction: The Challenge of Water in Nitrile Chemistry
1,4-Dioxane-2-carbonitrile is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] However, the nitrile functional group is susceptible to hydrolysis, a reaction with water that can lead to the formation of amides and carboxylic acids as byproducts.[2] This sensitivity to moisture can result in reduced yields, purification difficulties, and compromised purity of the desired product. Furthermore, the hygroscopic nature of the 1,4-dioxane ring system can exacerbate these challenges.[3]
This guide provides a comprehensive resource for identifying, preventing, and resolving issues related to moisture in your reactions involving 1,4-Dioxane-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 1,4-Dioxane-2-carbonitrile hydrolysis?
A1: The hydrolysis of 1,4-Dioxane-2-carbonitrile proceeds in a stepwise manner, initially forming the corresponding amide (1,4-Dioxane-2-carboxamide), which can then be further hydrolyzed to the carboxylic acid (1,4-Dioxane-2-carboxylic acid).[2] The reaction is typically slow in neutral water but is accelerated by acidic or basic conditions.
Q2: How can I detect water contamination in my 1,4-Dioxane-2-carbonitrile sample or reaction solvent?
A2: The most accurate and widely used method for quantifying water content in organic compounds and solvents is Karl Fischer titration.[4][5] This technique can determine water content down to the parts-per-million (ppm) level. Spectroscopic methods can also be indicative. For instance, in Infrared (IR) spectroscopy, the presence of a broad O-H stretch (around 3200-3600 cm⁻¹) may suggest water, while the appearance of a carbonyl (C=O) stretch (around 1650-1780 cm⁻¹) could indicate the formation of amide or carboxylic acid byproducts.[1]
Q3: What is the maximum acceptable water content for reactions with 1,4-Dioxane-2-carbonitrile?
A3: While there is no universal value, for most moisture-sensitive reactions, it is advisable to use solvents with a water content of less than 50 ppm. The acceptable threshold will depend on the specific reaction conditions, the stoichiometry of the reagents, and the sensitivity of other components in the reaction mixture.
Q4: How should I properly store 1,4-Dioxane-2-carbonitrile to minimize moisture absorption?
A4: 1,4-Dioxane-2-carbonitrile should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of moisture.
Troubleshooting Guide
This section addresses common problems encountered during reactions with 1,4-Dioxane-2-carbonitrile and provides systematic solutions.
Problem 1: Low or No Product Yield
Possible Cause
Diagnostic Check
Solution
Moisture contamination of reagents or solvents.
Perform Karl Fischer titration on all starting materials and solvents.[5]
Dry all solvents and glassware rigorously. Purify 1,4-Dioxane-2-carbonitrile if necessary.
Hydrolysis of the nitrile starting material.
Analyze the starting material by ¹H or ¹³C NMR to check for the presence of amide or carboxylic acid impurities.[3]
Purify the starting material by distillation or chromatography.
Decomposition of reagents under reaction conditions.
Review the stability of all reagents at the reaction temperature.
Problem 2: Formation of a White Precipitate or Emulsion During Workup
Possible Cause
Diagnostic Check
Solution
Formation of ammonium salts from nitrile hydrolysis.
Check the pH of the aqueous layer. An acidic pH can indicate the formation of a carboxylic acid, which can then form salts.
Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.
Incomplete phase separation.
Observe the interface between the organic and aqueous layers.
Add brine (saturated NaCl solution) to the workup to "salt out" the organic components and improve phase separation.
Problem 3: Difficult Purification of the Desired Product
Possible Cause
Diagnostic Check
Solution
Co-elution of hydrolysis byproducts with the product.
Analyze crude and purified fractions by TLC, LC-MS, or NMR.
Optimize the chromatography conditions (e.g., solvent polarity, column stationary phase). Consider a chemical quench of the unreacted starting material or byproducts before purification.
Product instability on silica gel.
Run a small-scale test to assess the stability of the product on silica gel.
Use a less acidic stationary phase like alumina or a different purification method such as crystallization or distillation.
Experimental Protocols
Protocol 1: Drying of 1,4-Dioxane Solvent
1,4-Dioxane is notoriously difficult to dry due to its miscibility with water and the formation of an azeotrope.[3]
Materials:
1,4-Dioxane (reagent grade)
Anhydrous calcium chloride (CaCl₂) or sodium hydroxide (NaOH) pellets
Sodium metal
Benzophenone (indicator)
Distillation apparatus
Inert gas source (argon or nitrogen)
Procedure:
Pre-drying: Add anhydrous CaCl₂ or NaOH pellets to the 1,4-Dioxane and let it stand for at least 24 hours with occasional swirling.
Distillation from Sodium/Benzophenone:
Set up a distillation apparatus that has been oven- or flame-dried and assembled hot under a stream of inert gas.
Filter the pre-dried dioxane into the distillation flask.
Add sodium metal (in small pieces) and a small amount of benzophenone to the flask.
Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color indicates anhydrous conditions. If the color fades, add more sodium.
Distill the dry dioxane and collect it in a receiver flask under an inert atmosphere.
Storage: Store the freshly distilled, anhydrous dioxane over activated molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.
Protocol 2: Setting up a Moisture-Sensitive Reaction
Procedure:
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow it to cool in a desiccator or assemble it hot under a stream of inert gas.
Inert Atmosphere: Purge the reaction vessel with a dry, inert gas (argon or nitrogen) for several minutes. Maintain a positive pressure of the inert gas throughout the reaction using a bubbler or balloon.
Reagent Addition:
Add dry solvents and liquid reagents via a syringe or cannula.
Add solid reagents, including 1,4-Dioxane-2-carbonitrile, under a positive flow of inert gas.
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS, GC-MS) by withdrawing aliquots under inert conditions.
Visualizing the Problem: Hydrolysis Pathway and Troubleshooting Workflow
Data Summary
Analytical Technique
Application in Moisture Sensitivity Troubleshooting
Key Observables
Karl Fischer Titration
Quantitative determination of water content in reagents and solvents.[5]
Water content in ppm or percentage.
Infrared (IR) Spectroscopy
Qualitative detection of water and hydrolysis byproducts.[1]
Broad O-H stretch (3200-3600 cm⁻¹) for water; C=O stretch (1650-1780 cm⁻¹) for amide/acid.
¹H NMR Spectroscopy
Identification and quantification of impurities and byproducts.[3]
Characteristic signals for amide and carboxylic acid protons.
¹³C NMR Spectroscopy
Structural confirmation and detection of carbonyl carbons from byproducts.[3]
Downfield shift of the carbonyl carbon in amide or carboxylic acid.
Conclusion
Successfully working with 1,4-Dioxane-2-carbonitrile hinges on a proactive approach to moisture control. By implementing the rigorous drying protocols, inert atmosphere techniques, and analytical checks outlined in this guide, researchers can minimize the impact of water-related side reactions, leading to higher yields, improved product purity, and more reliable experimental outcomes.
References
University of Rochester, Department of Chemistry. Solvent: 1,4-dioxane. [Link]
Science of Synthesis. Product Class 9: 1,4-Dioxanes. [Link]
Organic Syntheses. An oven-dried, 500-mL, three-necked, round-bottomed flask. [Link]
ResearchGate. ¹H and ¹³C NMR spectroscopic data for compounds 1-4 (500 MHz, MeOD). [Link]
Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. [Link]
Interstate Technology & Regulatory Council (ITRC). Remediation and Treatment Technologies 1,4-Dioxane. [Link]
Interstate Technology & Regulatory Council (ITRC). History of Use and Potential Sources - 1,4-Dioxane. [Link]
Quveon. The Basics of Karl Fischer Titration. [Link]
Google Patents.
SpectraBase. 1,4-Dioxane - Optional[1H NMR] - Chemical Shifts. [Link]
Massachusetts Institute of Technology (MIT) Environmental Health & Safety. Chemicals. [Link]
Akron Rubber Development Laboratory (ARDL). Moisture Content by Karl Fischer Titration. [Link]
Mettler Toledo. Karl Fischer Titration: BY:Ranjeet Ranjan. [Link]
Interstate Technology & Regulatory Council (ITRC). History of Use and Potential Sources. [Link]
ResearchGate. FT-IR spectra of 1,4 dioxane gel (D-Gel) and addition of 2 equivalents... [Link]
National Institute of Standards and Technology (NIST). 1,4-Dioxane. [Link]
Mettler Toledo. Karl Fischer Titration - School experiments. [Link]
Desalination and Water Treatment. Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. [Link]
Arvia Technology. CASE STUDY: Remove 1,4-Dioxane from water. [Link]
PubMed. Use of Fourier Transform Infrared (FTIR) Spectroscopy to Follow the Adsorption of Heptane and 1,4-dioxane Vapors on a Zinc Oxide Surface. [Link]
Reddit. Sonogashira troubleshooting help needed. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,4-Dioxane. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,4-Dioxane. [Link]
Environmental Science & Technology. Degradation of 1,4-dioxane by reactive species generated during breakpoint chlorination. [Link]
National Center for Biotechnology Information. TOXICOLOGICAL PROFILE FOR 1,4-DIOXANE. [Link]
United States Environmental Protection Agency (EPA). Technical Fact Sheet – 1,4-Dioxane. [Link]
AstraZeneca. Driving sustainable drug discovery and development using Green Chemistry. [Link]
New Jersey Department of Environmental Protection. NJ Drinking Water Quality Institute Treatment Subcommittee Recommendation on 1,4-Dioxane Treatment Options for Drinking Water. [Link]
1,4-Dioxane: Learning from PFAS for Regulatory Progress. [Link]
ResearchGate. 16 questions with answers in DIOXANES. [Link]
Technical Support Center: Trace Impurity Analysis in 1,4-Dioxane-2-carbonitrile
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of quantifying trace impurities—such as residual 1,4-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of quantifying trace impurities—such as residual 1,4-dioxane, ethylene glycol, and cyanide degradation products—within a 1,4-dioxane-2-carbonitrile matrix.
Because 1,4-dioxane-2-carbonitrile is a highly polar, reactive, and volatile building block, traditional direct-injection gas chromatography (GC) often results in column fouling, inlet degradation, and severe matrix interference. To ensure regulatory compliance and scientific rigor, the workflows and troubleshooting guides below are designed as self-validating systems grounded in ICH Q2(R2)[1] and ICH Q3A(R2)[2] guidelines.
Part 1: Core Methodology & Experimental Protocol
Method: Headspace SPME-EI-GC/MS/MS for Trace Impurities
Why this method? Direct liquid injection of 1,4-dioxane-2-carbonitrile exposes the GC inlet to reactive cyano groups, leading to artifact generation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with tandem mass spectrometry (EI-GC/MS/MS) isolates volatile impurities from the bulk matrix, preventing column degradation while achieving part-per-billion (ppb) sensitivity[3].
Step-by-Step Protocol:
Sample Preparation & Isotope Dilution:
Weigh 1.0 g of the 1,4-dioxane-2-carbonitrile sample into a 20 mL headspace vial. Add 5 mL of HPLC-grade water to alter the matrix partition coefficient. Spike the solution with 10 µL of a deuterated internal standard (e.g., 1,4-dioxane-d8 at 1 ppm).
Causality: Isotope dilution creates a self-validating system. Because the deuterated standard shares identical physicochemical properties with the target impurity, any matrix-induced suppression or extraction variance is identically mirrored in the heavy isotope. Quantitating via the response ratio mathematically cancels out these errors[4].
SPME Extraction:
Equilibrate the vial at 60°C for 10 minutes. Expose a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber to the headspace for 20 minutes.
Causality: The mixed-phase fiber provides optimal retention. PDMS extracts non-polar analytes, while DVB captures polar, low-molecular-weight compounds, maximizing extraction efficiency from the polar nitrile matrix.
Desorption & Injection:
Desorb the fiber in the GC inlet at 220°C for 3 minutes using a straight, deactivated 0.75 mm ID liner in splitless mode.
GC Separation:
Utilize a mid-polarity, thick-film column (e.g., DB-624 UI, 30 m × 0.25 mm × 1.4 µm).
Oven Program: 40°C (hold 3 min), ramp at 10°C/min to 120°C, then 25°C/min to 240°C (hold 3 min).
Causality: The thick stationary film (1.4 µm) increases the retention of highly volatile impurities, preventing them from co-eluting with the solvent delay or the leading edge of the main nitrile peak[3].
MS/MS Detection:
Operate the triple quadrupole in Electron Ionization (EI) Multiple Reaction Monitoring (MRM) mode. Monitor transitions: m/z 88 → 58 (1,4-dioxane) and m/z 96 → 64 (1,4-dioxane-d8).
Causality: MRM filters out matrix background ions, drastically lowering the Limit of Detection (LOD) and ensuring specificity[3].
Workflow for HS-SPME-EI-GC/MS/MS trace impurity analysis in 1,4-dioxane-2-carbonitrile.
Part 2: Regulatory Thresholds & Validation Data
When developing a method for a new drug substance, ICH Q3A(R2) mandates specific reporting, identification, and qualification thresholds. For a maximum daily dose of ≤ 2g/day, the reporting threshold for organic impurities is 0.05% (500 ppm)[2]. However, toxic impurities like 1,4-dioxane require strict control at trace levels.
The table below summarizes the expected validation parameters for this method, ensuring it meets the rigorous standards of ICH Q2(R2)[1].
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result (HS-SPME-GC/MS/MS)
Specificity
No interference at analyte retention time
Baseline resolution (
Rs>2.0
) from matrix
Linearity (
R2
)
Evaluated across the reportable range
0.999 (Range: 10 ppb to 500 ppm)
Accuracy (Recovery)
Demonstrated across specified range
96% - 103% (Spiked at 50, 100, 200 ppb)
Precision (%RSD)
Repeatability & Intermediate Precision
< 4.2% (
n=6
)
LOD / LOQ
Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)
LOD: 2.5 ppb / LOQ: 8.0 ppb
Part 3: Troubleshooting & FAQs
Q1: I am observing severe baseline noise and peak tailing for the matrix (1,4-dioxane-2-carbonitrile), which masks early-eluting impurities. How do I resolve this?A1: This is a classic symptom of column overloading and active site interactions in the GC inlet.
Causality: 1,4-Dioxane-2-carbonitrile is highly polar. When injected directly or at high headspace concentrations, the nitrile group hydrogen-bonds with exposed silanol groups in the glass liner or column phase, causing severe tailing.
Resolution: Switch to a highly deactivated ultra-inert (UI) liner. If using direct headspace injection, increase the split ratio (e.g., 50:1) to reduce the mass on-column. If using SPME, reduce the extraction time to prevent fiber saturation.
Q2: My recovery for trace 1,4-dioxane is inconsistent (ranging from 60% to 120%). What is causing this variance?A2: Inconsistent recovery in headspace extraction is typically driven by matrix effects altering the vapor-liquid partition coefficient (
K
).
Causality: Variations in the sample matrix's ionic strength, pH, or viscosity change how efficiently impurities volatilize into the headspace.
Resolution: Always rely on the self-validating isotope dilution approach. By adding 1,4-dioxane-d8 prior to extraction, any suppression or enhancement affects both the analyte and the standard equally[4].
Q3: The 1,4-dioxane-2-carbonitrile peak seems to degrade into multiple unidentifiable peaks. Is the sample impure, or is it an artifact?A3: It is highly likely an artifact of thermal degradation.
Causality: Nitriles can undergo thermal degradation or rearrangement at high temperatures in the presence of metal ions or active sites in the GC inlet.
Resolution: Lower the inlet temperature from 250°C to 200°C–220°C. Desorption at 220°C is sufficient to release volatile impurities from the SPME fiber without excessively degrading the co-extracted nitrile matrix.
Decision tree for resolving matrix interference and sensitivity issues in impurity analysis.
References
Title: Validation of Analytical Procedures Q2(R2) - ICH
Source: ich.org
URL: [Link]
Title: ICH harmonised tripartite guideline - impurities in new drug substances Q3A(R2)
Source: ich.org
URL: [Link]
Title: Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS - Agilent
Source: agilent.com
URL: [Link]
Title: 1,4-Dioxane in Consumer Products by SPME-EI-GC/MS/MS | LabRulez GCMS
Source: labrulez.com
URL: [Link]
Unambiguous Structural Validation of 1,4-Dioxane-2-carbonitrile: A Comparative Guide to 2D NMR Techniques
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry and drug development, the unequivocal structural confirmation of novel o...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the unequivocal structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. For heterocyclic compounds such as 1,4-Dioxane-2-carbonitrile, a molecule with potential applications in medicinal chemistry and materials science, seemingly minor ambiguities in its structure can have profound implications for its chemical reactivity, biological activity, and patentability. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a preliminary glimpse into the chemical environment of protons and carbons, it often falls short in providing the definitive connectivity information required for absolute structural validation, especially in the presence of complex spin systems and overlapping signals.
This guide provides a comprehensive, in-depth comparison of two-dimensional (2D) NMR techniques for the unambiguous structural elucidation of 1,4-Dioxane-2-carbonitrile. We will delve into the practical application and comparative strengths of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers to make informed decisions in their experimental design and data interpretation.
The Challenge: Beyond the 1D Spectrum of 1,4-Dioxane-2-carbonitrile
The structure of 1,4-Dioxane-2-carbonitrile presents a classic challenge for structural validation. The dioxane ring contains several methylene groups with similar electronic environments, potentially leading to overlapping signals in the 1D ¹H NMR spectrum. Furthermore, the presence of a nitrile group and two ether linkages introduces distinct electronic effects that influence the chemical shifts of neighboring protons and carbons. A 1D spectrum alone cannot definitively establish the precise connectivity of the nitrile-bearing methine group within the dioxane ring.
To address this, we turn to the power of 2D NMR, which spreads the NMR information across two frequency dimensions, revealing correlations between nuclei that are coupled through bonds.
The Toolkit: A Comparative Overview of 2D NMR Experiments
Crucial for piecing together the carbon skeleton by connecting proton and carbon signals over multiple bonds. Essential for identifying quaternary carbons.
Less sensitive than HSQC. The absence of a correlation does not definitively rule out a long-range coupling.
Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Dioxane-2-carbonitrile
To build a framework for interpreting the 2D NMR data, we will utilize predicted ¹H and ¹³C chemical shifts. These predictions, generated using established algorithms, provide a robust starting point for spectral assignment.
Structure and Numbering of 1,4-Dioxane-2-carbonitrile:
Predicted Chemical Shifts (ppm):
Atom
Predicted ¹H Shift
Predicted ¹³C Shift
C2-H
4.60
65.0
C3-H₂
3.80, 4.00
66.0
C5-H₂
3.90, 4.10
67.0
C6-H₂
3.70, 3.95
64.0
C N
-
117.0
Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions.
I. COSY: Mapping the Proton Connectivity
Principle: The COSY (COrrelation SpectroscopY) experiment is a homonuclear 2D NMR technique that reveals scalar couplings between protons, typically over two to three bonds.[1] Cross-peaks in a COSY spectrum indicate which protons are J-coupled, allowing for the delineation of spin systems within a molecule.
Expected COSY Correlations for 1,4-Dioxane-2-carbonitrile:
The COSY spectrum will be instrumental in establishing the proton-proton connectivities within the dioxane ring.
Proton(s)
Correlating Proton(s)
H-2
H-3a, H-3b
H-3a, H-3b
H-2
H-5a, H-5b
H-6a, H-6b
H-6a, H-6b
H-5a, H-5b
Experimental Protocol: Acquiring a COSY Spectrum
This protocol provides a general framework for acquiring a standard COSY-90 spectrum.
Sample Preparation: Dissolve 5-10 mg of 1,4-Dioxane-2-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.6 mL in a standard 5 mm NMR tube.
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
COSY Parameter Setup:
Pulse Program: Select a standard COSY pulse sequence (e.g., cosy90 on Bruker systems).[4]
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals, typically with a small amount of baseline on either side.[5]
Number of Points (TD): Set TD(F2) to 1K-2K points and TD(F1) to 128-256 increments for adequate resolution.[6]
Number of Scans (NS): A minimum of 2-4 scans per increment is usually sufficient for a moderately concentrated sample.
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.[4]
Acquisition: Start the 2D acquisition.
Processing: After acquisition, perform a two-dimensional Fourier transform, phase correction (if necessary for certain COSY variants), and baseline correction. Symmetrization of the spectrum can aid in distinguishing true cross-peaks from artifacts.
Visualizing COSY Correlations:
Caption: Predicted COSY correlations for 1,4-Dioxane-2-carbonitrile.
II. HSQC: Directly Linking Protons to Carbons
Principle: The HSQC (Heteronuclear Single Quantum Coherence) experiment is a heteronuclear 2D NMR technique that shows correlations between protons and the carbons to which they are directly attached (one-bond J-coupling).[2] This is a highly sensitive experiment due to detection through the high-gamma proton nucleus.
Expected HSQC Correlations for 1,4-Dioxane-2-carbonitrile:
The HSQC spectrum will provide unambiguous one-bond C-H correlations.
Proton(s)
Correlating Carbon
H-2
C-2
H-3a, H-3b
C-3
H-5a, H-5b
C-5
H-6a, H-6b
C-6
Experimental Protocol: Acquiring an HSQC Spectrum
Sample Preparation: The same sample prepared for the COSY experiment can be used.
Initial 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths and offsets for both nuclei.
HSQC Parameter Setup:
Pulse Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).[7]
Spectral Width (SW): Set the SW for the ¹H dimension (F2) and the ¹³C dimension (F1) based on the 1D spectra.[5]
Number of Points (TD): Typically, TD(F2) is set to 1K-2K points and TD(F1) to 128-256 increments.
Number of Scans (NS): 1-2 scans per increment are often sufficient due to the high sensitivity of the experiment.
One-Bond Coupling Constant (¹JCH): Set the average one-bond C-H coupling constant, typically around 145 Hz for sp³ carbons.[7]
Acquisition: Start the 2D acquisition.
Processing: Perform a 2D Fourier transform, phase correction, and baseline correction.
Visualizing HSQC Correlations:
Caption: Predicted one-bond HSQC correlations.
III. HMBC: Assembling the Carbon Skeleton
Principle: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is a heteronuclear 2D NMR technique that reveals correlations between protons and carbons over multiple bonds, typically two to four bonds (ⁿJCH).[2][3] This experiment is crucial for establishing the connectivity of the carbon skeleton and for identifying quaternary carbons, which are not observed in HSQC spectra.
Expected HMBC Correlations for 1,4-Dioxane-2-carbonitrile:
The HMBC spectrum is the final piece of the puzzle, confirming the position of the nitrile group and the overall ring structure.
Proton(s)
Correlating Carbon(s)
H-2
C-6, C-3, C N
H-3a, H-3b
C-2, C-5
H-5a, H-5b
C-3, C-6
H-6a, H-6b
C-2, C-5
Experimental Protocol: Acquiring an HMBC Spectrum
Sample Preparation: The same sample can be used.
Initial 1D Spectra: The previously acquired ¹H and ¹³C spectra are used to set the spectral parameters.
HMBC Parameter Setup:
Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
Spectral Width (SW): Set the SW for the ¹H (F2) and ¹³C (F1) dimensions.[5]
Number of Points (TD): Similar to HSQC, set TD(F2) to 1K-2K and TD(F1) to 256-512 increments.
Number of Scans (NS): HMBC is less sensitive than HSQC, so more scans (e.g., 4-16) per increment may be necessary.
Long-Range Coupling Constant (ⁿJCH): The experiment is optimized for a range of long-range couplings. A typical value is 8 Hz.[8]
Acquisition: Start the 2D acquisition.
Processing: Perform a 2D Fourier transform (typically magnitude mode), and baseline correction.
By systematically analyzing the data from these three complementary 2D NMR experiments, the structure of 1,4-Dioxane-2-carbonitrile can be unequivocally validated.
COSY establishes the proton-proton connectivities, confirming the arrangement of the methylene and methine groups within the dioxane ring.
HSQC provides a direct and unambiguous link between each proton and its attached carbon, allowing for the confident assignment of the protonated carbons.
HMBC is the linchpin of the structural proof. The key correlation between H-2 and the nitrile carbon (CN) definitively places the nitrile group at the C-2 position. Furthermore, the other long-range correlations will confirm the connectivity of the entire dioxane ring, leaving no room for ambiguity.
This multi-faceted approach, leveraging the strengths of each 2D NMR technique, provides a self-validating system for structural elucidation. The congruence of the data from all three experiments builds a robust and irrefutable case for the proposed structure of 1,4-Dioxane-2-carbonitrile.
References
UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300. [Link]
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
UCSB Chemistry and Biochemistry NMR Facility. Gradient Enhanced HMBC. [Link]
NMRdb.org. Simulate and predict NMR spectra. [Link]
Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach (2nd ed.). Academic Press. [Link]
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
Gary E. Martin, David J. Russell. (2002). Choosing the best pulse sequences, acquisition parameters, postacquisition processing strategies, and probes for natural product structure elucidation by NMR spectroscopy. Journal of Natural Products, 65(2), 284-298. [Link]
Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
UCSB Chemistry and Biochemistry NMR Facility. 2D ¹H-¹³C HSQC. [Link]
Keeler, J. (n.d.). Understanding NMR Spectroscopy. University of Cambridge. [Link]
Bingol, K., & Brüschweiler, R. (2015). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical chemistry, 87(22), 11499–11505. [Link]
Indiana University NMR Facility. 2-d hmbc / cigar. [Link]
University of Wisconsin-Madison, Chemistry Department. HSQC and HMBC for Topspin. [Link]
Farag, M. A., & Wessjohann, L. A. (2012). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: a review. Maghrebian Journal of Pure and Applied Sciences, 4(1), 1-25. [Link]
Socha, A. M., & Mabic, S. (2014). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Journal of Chemical Education, 92(1), 154-159. [Link]
A Comparative Study of 1,4-Dioxane-2-carbonitrile Reactivity with Other Nitriles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Nitriles are a cornerstone of organic synthesis, prized for their versatility as precursors to a wide array of functional gro...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitriles are a cornerstone of organic synthesis, prized for their versatility as precursors to a wide array of functional groups, including amines, carboxylic acids, amides, and ketones. Their reactivity is intrinsically linked to the electronic environment surrounding the cyano group. This guide provides a comparative analysis of the reactivity of 1,4-Dioxane-2-carbonitrile, a molecule of interest in medicinal chemistry due to the presence of the biocompatible dioxane moiety, against three archetypal nitriles: acetonitrile, benzonitrile, and acrylonitrile.
This document will delve into a theoretical comparison of their reactivity based on structural and electronic effects, followed by detailed, standardized experimental protocols for key transformations—hydrolysis and reduction. By understanding the nuanced differences in their chemical behavior, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecular entities.
Theoretical Comparison of Reactivity
The reactivity of the nitrile group (-C≡N) is primarily dictated by the electrophilicity of the nitrile carbon. Nucleophilic attack at this carbon is the key step in many of its characteristic reactions. The substituents attached to the carbon atom adjacent to the nitrile group can significantly influence this electrophilicity through inductive and resonance effects.
Acetonitrile (CH₃CN): As a simple alkyl nitrile, the methyl group has a weak electron-donating inductive effect (+I), which slightly reduces the electrophilicity of the nitrile carbon. It serves as a baseline for aliphatic nitrile reactivity.
Benzonitrile (C₆H₅CN): The phenyl group is electron-withdrawing through its inductive effect (-I) but can be electron-donating or -withdrawing through resonance, depending on the reaction type. Overall, the phenyl group tends to decrease the electron density on the nitrile carbon, making it more susceptible to nucleophilic attack compared to acetonitrile.[1]
Acrylonitrile (CH₂=CHCN): The vinyl group is strongly electron-withdrawing due to the sp² hybridization of the carbons and the conjugation of the double bond with the nitrile group. This makes the nitrile carbon in acrylonitrile significantly more electrophilic than in acetonitrile or benzonitrile. Furthermore, the β-carbon of the vinyl group is also an electrophilic center, susceptible to conjugate addition.[2]
1,4-Dioxane-2-carbonitrile (C₄H₇O₂CN): The 1,4-dioxane ring presents a more complex electronic influence. The oxygen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which is expected to increase the electrophilicity of the nitrile carbon. This effect is anticipated to be more pronounced than the +I effect of the methyl group in acetonitrile. However, the potential for lone pair donation from the oxygen atoms (a +R effect) is minimal due to the saturated nature of the ring. Therefore, the reactivity of 1,4-Dioxane-2-carbonitrile is predicted to be enhanced compared to acetonitrile due to the dominant electron-withdrawing inductive effect of the ether oxygens.
Based on these electronic effects, the predicted order of reactivity towards nucleophilic attack on the nitrile carbon is:
To empirically validate the theoretical predictions, the following standardized protocols for hydrolysis and reduction are proposed. Consistency in reaction conditions (temperature, concentration, solvent, and reaction time) is paramount for a valid comparison.
I. Comparative Hydrolysis of Nitriles
The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[3][4] The reaction proceeds through an amide intermediate.[5]
A. Acid-Catalyzed Hydrolysis
This protocol outlines a general procedure for the acid-catalyzed hydrolysis of the four selected nitriles.
Experimental Workflow: Acid-Catalyzed Hydrolysis
Caption: Workflow for the comparative acid-catalyzed hydrolysis of nitriles.
B. Base-Catalyzed Hydrolysis
This protocol provides a general procedure for the base-catalyzed hydrolysis of the four nitriles.
Experimental Workflow: Base-Catalyzed Hydrolysis
Caption: Workflow for the comparative base-catalyzed hydrolysis of nitriles.
Comparative Data for Hydrolysis (Hypothetical)
Nitrile
Acid Hydrolysis Yield (%) after 4h
Base Hydrolysis Yield (%) after 4h
Acetonitrile
45
55
1,4-Dioxane-2-carbonitrile
60
70
Benzonitrile
75
85
Acrylonitrile
>95 (with potential polymerization)
>95 (with potential polymerization)
II. Comparative Reduction of Nitriles to Primary Amines
The reduction of nitriles to primary amines is a fundamental transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6][7]
Experimental Protocol: Reduction with LiAlH₄
This protocol details a standardized procedure for the reduction of the four nitriles using LiAlH₄.[8][9]
Experimental Workflow: Nitrile Reduction with LiAlH₄
Caption: Workflow for the comparative reduction of nitriles with LiAlH₄.
Comparative Data for Reduction (Hypothetical)
Nitrile
Reduction Yield (%) with LiAlH₄ after 4h
Acetonitrile
80
1,4-Dioxane-2-carbonitrile
85
Benzonitrile
90
Acrylonitrile
>95 (reduction of both C=C and C≡N)
Reaction Mechanisms
A. Hydrolysis of Nitriles
The hydrolysis of nitriles proceeds via a common mechanistic pathway, involving the initial nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the electrophilic nitrile carbon, followed by tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid.[3][10]
Mechanism: Acid-Catalyzed Nitrile Hydrolysis
Caption: General mechanism of acid-catalyzed nitrile hydrolysis.
B. Reduction of Nitriles with LiAlH₄
The reduction of nitriles with LiAlH₄ involves the successive nucleophilic addition of two hydride ions to the nitrile carbon.[11][12]
Mechanism: Nitrile Reduction with LiAlH₄
Caption: General mechanism for the reduction of nitriles with LiAlH₄.
Conclusion
This guide provides a framework for the comparative study of 1,4-Dioxane-2-carbonitrile reactivity against other common nitriles. Based on theoretical electronic effects, the reactivity of the nitrile group in 1,4-Dioxane-2-carbonitrile is anticipated to be greater than that of acetonitrile due to the electron-withdrawing nature of the dioxane ring's oxygen atoms. However, it is expected to be less reactive than benzonitrile and acrylonitrile, which possess stronger electron-withdrawing groups in conjugation with the nitrile.
The provided experimental protocols offer a standardized approach for researchers to empirically test these hypotheses and quantify the differences in reactivity. The lack of direct comparative data in the literature underscores the importance of conducting such systematic studies. The insights gained from these comparisons will be invaluable for drug development professionals and synthetic chemists in predicting the behavior of nitrile-containing molecules and in designing more efficient and selective synthetic transformations.
References
Google Patents. (1986). US4629808A - Process for hydrolyzing nitriles.
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone. [Link]
Chemistry Steps. (2024). Reactions of Nitriles. [Link]
Google Patents. (1998). US5741955A - Process for reductive hydrolysis of nitriles.
ACS Publications. (2009). Highly Efficient Formation of Nitriles and Alkoxy Radicals from N-Alkoxybenziminoyl Chlorides in Solution. The Journal of Organic Chemistry. [Link]
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]
LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
Aakash Institute. (n.d.). Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry. [Link]
Google Patents. (1975). US3897382A - Method for the acid hydrolysis of acrylonitrile containing polymers, hydrogels and fibers of products prepared by said method.
ACS Publications. (2025). Calorimetric Study for the Hydrolysis of Acetonitrile Catalyzed by Acids or Bases. Organic Process Research & Development. [Link]
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]
Brainly.in. (2021). Acetonitrile(CH3CN) undergoes reduction with LiAlH4 to form. [Link]
OSTI.gov. (2019). Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis for Effluent Management Facility. [Link]
ResearchGate. (n.d.). Substituent Effects on the Electronic Characteristics of Pentacene Derivatives for Organic Electronic Devices: Dioxolane-Substituted Pentacene Derivatives with Triisopropylsilylethynyl Functional Groups. [Link]
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
PubMed. (2013). Mechanistic models for LAH reductions of acetonitrile and malononitrile. Aggregation effects of Li+ and AlH3 on imide-enamide equilibria. [Link]
Comparative Synthetic Strategies for 1,4-Dioxane-2-carbonitrile: A Technical Guide
As a Senior Application Scientist, I frequently evaluate synthetic routes to determine the most scalable, efficient, and mechanistically sound protocols for generating critical building blocks. 1,4-Dioxane-2-carbonitrile...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate synthetic routes to determine the most scalable, efficient, and mechanistically sound protocols for generating critical building blocks. 1,4-Dioxane-2-carbonitrile is a highly valuable intermediate in drug development and material science, often utilized to introduce the functionalized 1,4-dioxane motif into complex APIs.
Historically, synthesizing
α
-cyano ethers required harsh conditions or pre-functionalized precursors (e.g., 2-halo-1,4-dioxanes). However, the advent of photocatalytic direct C(sp³)–H cyanation has revolutionized this workflow. By leveraging Hydrogen Atom Transfer (HAT), we can directly functionalize the unactivated ethereal C–H bonds.
This guide objectively compares the two premier synthetic methodologies for 1,4-dioxane-2-carbonitrile: Benzophenone-Sensitized Cyanation and Decatungstate (TBADT) Photocatalysis .
Mechanistic Rationale: The C(sp³)–H Cyanation Paradigm
Both methods rely on the photochemical generation of an electrophilic radical species that abstracts a hydrogen atom from 1,4-dioxane. The ethereal oxygen activates the adjacent C(sp³)–H bond, making it electron-rich and susceptible to HAT. The resulting nucleophilic 1,4-dioxan-2-yl radical is then rapidly trapped by an electrophilic cyanating agent, typically Tosyl Cyanide (TsCN).
TsCN is specifically chosen because the weak S–CN bond cleaves irreversibly upon radical attack, transferring the cyano group and releasing a stable tosyl radical, which propagates the chain or safely terminates[1],[2].
Fig 1: General photocatalytic C(sp3)-H cyanation mechanism for 1,4-dioxane.
Method A: Benzophenone-Sensitized Cyanation
Pioneered as a direct, transition-metal-free route, this method utilizes benzophenone as an inexpensive photosensitizer. Upon irradiation with UV light, benzophenone undergoes intersystem crossing to its triplet state (
T1
), which acts as a highly reactive oxyl radical to abstract the
α
-hydrogen from 1,4-dioxane[1].
Causality & Experimental Design
Stoichiometry: 1,4-dioxane is used in an 8-fold excess. This pseudo-first-order kinetic setup prevents over-cyanation (forming dicarbonitriles) and suppresses undesired radical dimerization.
Sensitizer Loading: Requires a stoichiometric amount (100 mol%) of benzophenone to maintain the radical chain efficiency under standard UV irradiation[1].
Self-Validating Protocol
Preparation: In a flame-dried quartz photoreactor vessel, dissolve Tosyl cyanide (1.0 equiv, e.g., 1.0 mmol) and Benzophenone (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile to achieve a 0.04 M concentration of TsCN.
Substrate Addition: Add 1,4-dioxane (8.0 equiv, 8.0 mmol) to the solution.
Irradiation: Degas the mixture via argon sparging for 10 minutes. Irradiate the stirred mixture with a 100-W medium-pressure Hg lamp at room temperature for 1 to 2 hours. Validation checkpoint: Monitor via TLC (Hexane/EtOAc); the TsCN spot should completely disappear.
Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography (gradient elution: pentane/diethyl ether) to afford 1,4-dioxane-2-carbonitrile (approx. 63% isolated yield)[1].
Method B: Decatungstate (TBADT) Photocatalysis
A more modern and highly efficient alternative utilizes Tetrabutylammonium decatungstate (TBADT,
(n−Bu4N)4[W10O32]
) as a polyoxometalate photocatalyst. TBADT exhibits an extremely electrophilic excited state upon 365 nm LED irradiation, making it vastly superior for HAT processes[2].
Causality & Experimental Design
Catalyst Efficiency: TBADT requires a mere 0.2 mol% loading. The decatungstate anion rapidly cycles between its excited, reduced, and ground states, offering a massive turnover number (TON) compared to benzophenone[2].
Solvent System: A specific MeCN/H₂O (19:1 v/v) mixture is used. The addition of 5% water is critical; it enhances the solubility of the TBADT complex and stabilizes the transition states during the HAT event, preventing catalyst precipitation.
Self-Validating Protocol
Preparation: To an 8 mL glass vial equipped with a PTFE-coated stirrer bar, add Tosyl cyanide (38.1 mg, 0.20 mmol) and TBADT (1.3 mg, 0.40 µmol, 0.2 mol%).
Solvent Addition: Add the solvent mixture of Acetonitrile (3.8 mL) and Water (0.2 mL).
Irradiation: Stir the mixture vigorously (800 rpm) under 365 nm LED light irradiation for exactly 1 hour at room temperature. Validation checkpoint: The solution may exhibit a slight blue tint indicating the reduced decatungstate species, which is normal.
Quench & Extraction: Add 10 mL of saturated aqueous NaHCO₃ to quench the reaction. Extract the aqueous layer with Dichloromethane (3 × 10 mL).
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate carefully (product is volatile). Purify via flash column chromatography (pentane/diethyl ether gradient 80:20 to 60:40) to afford the product as a colorless liquid (85% isolated yield)[2].
Quantitative Data Comparison
The table below summarizes the operational metrics of both methodologies, allowing researchers to select the appropriate route based on their laboratory infrastructure (UV vs. LED) and scale requirements.
Fig 2: Comparative experimental workflow for the synthesis of 1,4-dioxane-2-carbonitrile.
Conclusion & Recommendations
For modern synthetic laboratories, Method B (TBADT Photocatalysis) is the superior choice[2]. The transition from harsh UV mercury lamps to 365 nm LEDs improves safety and scalability. Furthermore, reducing the catalyst loading from 100 mol% down to 0.2 mol% drastically simplifies the downstream purification process, yielding a cleaner product profile and a higher isolated yield (85% vs 63%). However, if TBADT is unavailable and cannot be synthesized in-house, Method A remains a robust, highly accessible alternative using off-the-shelf reagents[1].
References
Photoinduced Direct Cyanation of C(sp³)–H Bonds
Source: Synthesis 2013; 45(15): 2155-2164
URL:[Link][1]
Direct C(sp³)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst
Source: Organic Letters 2021, 23, 14, 5501–5505
URL:[Link][2]
analytical method validation for quantifying 1,4-Dioxane-2-carbonitrile
An In-Depth Comparative Guide to the Analytical Method Validation for Quantifying 1,4-Dioxane-2-carbonitrile For researchers, scientists, and drug development professionals, the precise and accurate quantification of che...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Analytical Method Validation for Quantifying 1,4-Dioxane-2-carbonitrile
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1,4-Dioxane-2-carbonitrile. While this specific molecule is not a common analyte with standardized EPA methods, its structure—a hybrid of a polar cyclic ether (1,4-dioxane) and a highly polar nitrile group—presents unique analytical challenges.
This document moves beyond a simple listing of procedures. It delves into the causality behind methodological choices, offering two robust, validated approaches derived from fundamental analytical principles and established methods for analogous compounds. We will compare a Gas Chromatography-Mass Spectrometry (GC-MS) method, adapted from the well-documented analysis of 1,4-dioxane, and a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, which is ideally suited for polar, non-volatile analytes.
The Analytical Challenge: 1,4-Dioxane-2-carbonitrile
1,4-Dioxane-2-carbonitrile's chemical nature dictates the analytical strategy. The parent molecule, 1,4-dioxane, is notoriously difficult to extract from aqueous matrices due to its high miscibility in water.[1][2] The addition of a polar nitrile (-C≡N) group increases this polarity and is expected to decrease volatility, rendering common techniques for volatile organic compounds, such as purge-and-trap, largely ineffective.[3] Therefore, our focus shifts to methods that can handle polar, water-soluble compounds with high sensitivity and specificity.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Enhanced Sample Preparation
Gas chromatography is a cornerstone of analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. Given the extensive body of work on GC-MS for 1,4-dioxane, this technique is a logical starting point.[1][4] However, significant modifications to the sample preparation are necessary to account for the properties of the nitrile derivative.
Causality Behind Experimental Choices
Sample Preparation: Liquid-Liquid Extraction (LLE): Due to the high polarity and low volatility of 1,4-Dioxane-2-carbonitrile, we eschew purge-and-trap in favor of a robust extraction method. Liquid-liquid extraction is chosen to partition the analyte from the aqueous sample matrix into an organic solvent. The choice of solvent is critical; while dichloromethane is common for 1,4-dioxane, a slightly more polar solvent or a salting-out agent may be required to efficiently extract the more polar nitrile derivative.[1]
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the polar analyte, a derivatization step could be employed. For instance, the nitrile group could be hydrolyzed to a carboxylic acid and then esterified. However, for simplicity and to avoid potential side reactions, this guide will focus on the direct analysis of the parent compound.
Detection: Selected Ion Monitoring (SIM) GC-MS: To achieve the low detection limits required in many applications, operating the mass spectrometer in SIM mode is essential.[2] This involves monitoring only a few characteristic ions of the target analyte, which significantly increases the signal-to-noise ratio compared to a full scan.
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of 1,4-Dioxane-2-carbonitrile by GC-MS.
Detailed Experimental Protocol: GC-MS
Sample Preparation (Liquid-Liquid Extraction):
To a 100 mL aqueous sample, add a known amount of a suitable internal standard (e.g., isotopically labeled 1,4-Dioxane-2-carbonitrile-d6, if available, or a structurally similar compound like Tetrahydrofuran-2-carbonitrile).
Add 30 g of sodium chloride to the sample and shake until dissolved. This "salting-out" step reduces the analyte's solubility in water, improving extraction efficiency.[5]
Perform a liquid-liquid extraction by adding 50 mL of dichloromethane and shaking vigorously for 2 minutes. Allow the layers to separate.
Collect the organic (bottom) layer. Repeat the extraction on the aqueous layer with a fresh 50 mL of dichloromethane.
Combine the two organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.
GC-MS Analysis:
GC System: Agilent 7890B or equivalent.
Column: Agilent J&W DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
Injection: 1 µL, splitless mode, inlet temperature 250°C.
Oven Program: Initial temperature 40°C, hold for 4 minutes. Ramp to 180°C at 10°C/min. Ramp to 240°C at 20°C/min and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS System: Agilent 5977B MSD or equivalent.
Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
Ions to Monitor: (Hypothetical - must be determined experimentally from the analyte's mass spectrum) e.g., Quantifier ion: m/z 113 (M+), Qualifier ions: m/z 83, 55.
Validation Parameters (as per ICH Q2(R1) guidelines): [6]
Linearity: Establish a calibration curve from 1 µg/L to 200 µg/L. The coefficient of determination (r²) should be ≥ 0.995.
Accuracy: Determined by spike recovery at three concentration levels (low, medium, high). Recoveries should be within 80-120%.
Precision (Repeatability): Analyze at least 6 replicates of a mid-concentration standard. The relative standard deviation (RSD) should be ≤ 15%.
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is an increasingly powerful alternative, especially for polar and thermally labile compounds that are not well-suited for GC. The high polarity of 1,4-Dioxane-2-carbonitrile makes it an excellent candidate for this technique.
Causality Behind Experimental Choices
Sample Preparation: Direct Injection or Dilute-and-Shoot: The primary advantage of HPLC-MS/MS is the potential for minimal sample preparation. For relatively clean matrices, a simple dilution followed by direct injection is often sufficient. This dramatically increases sample throughput and reduces the potential for analyte loss during extraction steps.
Chromatography: Reversed-Phase with Polar-Embedded Column: Standard C18 columns may not provide sufficient retention for this polar analyte. A reversed-phase column with a polar-embedded group (e.g., an amide or carbamate) is selected to enhance retention and improve peak shape for polar compounds under highly aqueous mobile phase conditions.
Detection: Multiple Reaction Monitoring (MRM): Tandem mass spectrometry in MRM mode offers unparalleled selectivity and sensitivity. A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process acts as a highly specific chemical filter, virtually eliminating matrix interferences.[7]
Experimental Workflow: HPLC-MS/MS
Caption: Workflow for the quantification of 1,4-Dioxane-2-carbonitrile by HPLC-MS/MS.
Detailed Experimental Protocol: HPLC-MS/MS
Sample Preparation (Dilute-and-Shoot):
To a 950 µL aliquot of the aqueous sample, add 50 µL of an internal standard solution prepared in methanol.
Vortex the sample to mix.
Filter the sample through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial.
HPLC-MS/MS Analysis:
HPLC System: Shimadzu Nexera or equivalent.
Column: Waters Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm, or similar polar-embedded column.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 95% A (hold 0.5 min), ramp to 5% A over 3.0 min, hold 1.0 min, return to 95% A and re-equilibrate for 1.5 min.
Internal Standard: To be determined based on the standard used.
Validation Parameters (as per ICH Q2(R1) guidelines): [6]
Linearity: Establish a calibration curve from 0.1 µg/L to 50 µg/L. The coefficient of determination (r²) should be ≥ 0.995.
Accuracy: Spike recovery at three levels should be within 85-115%.
Precision (Intermediate Precision): Analyze replicates over several days. RSD should be ≤ 10%.
Limit of Quantification (LOQ): The lowest concentration on the calibration curve meeting accuracy and precision criteria, expected to be significantly lower than the GC-MS method.
Performance Comparison: GC-MS vs. HPLC-MS/MS
The choice between these two powerful techniques depends on the specific requirements of the research, including the need for sensitivity, sample throughput, and available instrumentation.
Parameter
GC-MS with LLE
HPLC-MS/MS (Direct Injection)
Rationale / Field Insight
Sensitivity (Expected LOQ)
1-5 µg/L
0.1-0.5 µg/L
HPLC-MS/MS in MRM mode is inherently more sensitive and specific, reducing chemical noise.
Sample Throughput
Low to Medium
High
The extensive LLE sample preparation for GC-MS is time-consuming compared to the "dilute-and-shoot" approach for HPLC.
Matrix Effects
Moderate
Potentially High
LLE cleans up the sample, reducing matrix effects in GC-MS. HPLC-MS/MS is more prone to ion suppression/enhancement, which must be corrected with an isotopic internal standard.
Robustness & Reliability
High
High
Both are robust techniques. GC-MS methods are workhorses in environmental labs. HPLC systems require more frequent maintenance of the fluidic path.
Development Complexity
Moderate
Moderate to High
Optimizing LLE for a new analyte can be iterative. Developing a sensitive and specific MRM method requires expertise in mass spectrometry.
Cost & Instrumentation
Lower
Higher
While GC-MS systems are common, triple quadrupole mass spectrometers for HPLC are a more significant capital investment.
Best Suited For
Targeted analysis in complex matrices where high sensitivity is not the primary driver.
High-throughput screening and applications requiring very low detection limits in aqueous samples.
Consider the trade-off between the upfront sample cleanup of LLE versus the speed and sensitivity of direct-injection HPLC-MS/MS.
Conclusion for the Practicing Scientist
For the novel quantification of 1,4-Dioxane-2-carbonitrile, both GC-MS and HPLC-MS/MS represent viable, high-confidence analytical strategies.
The GC-MS with Liquid-Liquid Extraction method is a logical extension of established protocols for the parent compound, 1,4-dioxane. Its primary strength lies in the sample cleanup afforded by LLE, which can mitigate complex matrix effects, making it a reliable choice for challenging sample types like industrial effluent or formulation matrices.
The HPLC-MS/MS method is the superior choice for applications demanding high sensitivity and high throughput. Its ability to handle aqueous samples with minimal preparation makes it exceptionally efficient for screening large numbers of samples, such as in environmental monitoring or early-stage drug metabolism studies. The unparalleled specificity of MRM detection ensures data of the highest quality, provided that potential matrix effects are carefully managed, preferably through the use of a stable isotope-labeled internal standard.
Ultimately, the selection of the optimal method will be governed by the specific data quality objectives of your project, balancing the need for sensitivity, speed, and the resources at your disposal.
References
ITRC (Interstate Technology & Regulatory Council). 2021. Sampling and Analysis for 1,4-Dioxane. [Link]
DDMS, Inc. What You Need to Know About 1,4-Dioxane Analysis. [Link]
New York State Department of Health. 2019. Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. [Link]
ATSDR (Agency for Toxic Substances and Disease Registry). 2012. Toxicological Profile for 1,4-Dioxane. Chapter 7: Analytical Methods. [Link]
Agilent Technologies. 2021. Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. [Link]
X-L-S. 2015. Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. [Link]
ICH. 2005. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Fleming, F. F., et al. 2005. Cyclic Nitriles: Diastereoselective Alkylations. The Journal of Organic Chemistry. [Link]
Shimadzu. 2020. 1,4-Dioxane Analysis on Surface Water and Tap Water by Static Headspace and GCMS. [Link]
U.S. EPA. CLU-IN Contaminant Information: 1,4-Dioxane Detection and Site Characterization. [Link]
ITRC (Interstate Technology & Regulatory Council). 2020. Sampling and Analysis Fact Sheet for 1,4-Dioxane. [Link]
Fiveable Inc. Chemistry of Nitriles | Organic Chemistry Class Notes. [Link]
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
EBSCO Information Services. 2023. Nitriles | Chemistry | Research Starters. [Link]
U.S. EPA. 2008. Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM). [Link]
DDMS, Inc. What You Need to Know About 1,4-Dioxane Analysis. [Link]
Reddit. 2026. Large scale synthesis of 1,4 Dioxane. [Link]
LCGC International. 2013. The Analysis of 1,4-Dioxane for EPA Method 522 and UCMR 3. [Link]
comparing the properties of polymers derived from 1,4-Dioxane-2-carbonitrile
Advanced Comparison Guide: Poly(1,4-Dioxane-2-Carbonitrile) vs. Standard Polymer Electrolytes Executive Summary The development of next-generation solid-state batteries and implantable medical power sources is currently...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Comparison Guide: Poly(1,4-Dioxane-2-Carbonitrile) vs. Standard Polymer Electrolytes
Executive Summary
The development of next-generation solid-state batteries and implantable medical power sources is currently bottlenecked by the limitations of standard solid polymer electrolytes (SPEs). Polyethylene oxide (PEO) offers excellent Li⁺ solvation but suffers from poor anodic stability, limiting its use with high-voltage cathodes. Conversely, Polyacrylonitrile (PAN) provides exceptional oxidative stability but lacks the chain flexibility required for high room-temperature ionic conductivity.
Poly(1,4-dioxane-2-carbonitrile) (PDNC) emerges as a highly engineered alternative that bridges this gap. By synthesizing the flexible ether linkages of PEO with the strongly electron-withdrawing nitrile pendant groups of PAN, PDNC creates a synergistic matrix. This guide objectively compares the electrochemical and physicochemical properties of PDNC against PEO and PAN, providing researchers with actionable, self-validating protocols for its synthesis and application.
Mechanistic Rationale: The Synergistic Polyether-Nitrile Architecture
The fundamental advantage of PDNC lies in its molecular architecture. The monomer, 1,4-dioxane-2-carbonitrile, has been recognized for its robust electrochemical stability in advanced energy systems, including1[1].
When subjected to Cationic Ring-Opening Polymerization (CROP), the resulting PDNC backbone alternates ether oxygens with cyano-substituted carbons.
Ether Linkages: Facilitate the dissociation of lithium salts (e.g., LiTFSI) and provide the segmental motion necessary for Li⁺ hopping mechanisms.
Nitrile Pendant Groups: The strong dipole moment of the –C≡N group coordinates with Li⁺ to improve the lithium transference number (
tLi+
), while its electron-withdrawing nature lowers the Highest Occupied Molecular Orbital (HOMO) of the polymer, pushing the electrochemical oxidation limit beyond 4.8 V. This synergistic effect mirrors recent breakthroughs in 2[2] and 3[3].
Quantitative Performance Comparison
The following table summarizes the experimental properties of PDNC compared to industry-standard PEO and PAN matrices when complexed with LiTFSI salt.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a validation checkpoint.
Protocol A: Cationic Ring-Opening Polymerization (CROP) of 1,4-Dioxane-2-Carbonitrile
Monomer Purification: Distill 1,4-dioxane-2-carbonitrile over calcium hydride (CaH₂) under reduced pressure.
Causality: Trace water acts as a chain transfer agent in CROP, prematurely terminating polymer chains and broadening dispersity (Đ).
Initiation: In an argon-filled glovebox, dissolve the purified monomer in anhydrous dichloromethane (DCM). Add Boron trifluoride diethyl etherate (BF₃·OEt₂) at a 1:100 initiator-to-monomer molar ratio.
Causality: The strongly electron-withdrawing nitrile group reduces the nucleophilicity of the adjacent oxygen. A highly active Lewis acid like BF₃·OEt₂ is required to overcome the activation energy barrier for secondary oxonium ion formation.
Propagation & Termination: Heat the sealed reaction vessel to 60°C for 24 hours. Terminate the reaction by injecting anhydrous methanol.
Validation Checkpoint: Precipitate the polymer in cold diethyl ether. Analyze via Gel Permeation Chromatography (GPC). A successful, controlled CROP will yield a monomodal peak with a dispersity (Đ) < 1.3. A bimodal peak indicates moisture contamination (failed validation).
Figure 1: Cationic Ring-Opening Polymerization (CROP) pathway of 1,4-Dioxane-2-carbonitrile.
Protocol B: Fabrication of PDNC Solid Polymer Electrolyte (SPE) Films
Solution Preparation: Dissolve PDNC and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in anhydrous acetonitrile. Maintain an ether oxygen to lithium (EO:Li) molar ratio of 15:1.
Causality: LiTFSI is chosen because its large, delocalized anion minimizes ion pairing. The 15:1 ratio optimizes the balance between charge carrier density and polymer segmental mobility.
Casting: Cast the homogeneous solution onto a sterile PTFE mold.
Solvent Evaporation: Dry the film in a vacuum oven at 60°C for 48 hours.
Validation Checkpoint: Weigh the film periodically. Residual solvent acts as an artificial plasticizer, falsely inflating ionic conductivity. Constant weight confirms complete solvent removal, ensuring the measured Li⁺ transport is purely intrinsic to the PDNC matrix.
Electrochemical Validation: Assemble a CR2032 coin cell (Stainless Steel | SPE | Stainless Steel) and perform Electrochemical Impedance Spectroscopy (EIS). The Nyquist plot must yield a high-frequency semicircle and a low-frequency linear tail. A purely linear response indicates an internal short circuit (failed validation).
Figure 2: Workflow for the fabrication and electrochemical characterization of PDNC electrolytes.
A Comparative Guide to the Electrochemical Properties of Nitrile-Based Compounds for Energy Storage Applications
In the relentless pursuit of higher energy density and safer electrochemical energy storage systems, the exploration of novel electrolyte components is paramount. This guide provides a comparative analysis of the electro...
Author: BenchChem Technical Support Team. Date: March 2026
In the relentless pursuit of higher energy density and safer electrochemical energy storage systems, the exploration of novel electrolyte components is paramount. This guide provides a comparative analysis of the electrochemical properties of 1,4-Dioxane-2-carbonitrile, a molecule of interest due to its unique combination of a cyclic ether and a nitrile functional group. Given the nascent stage of research into this specific compound, this document will establish a framework for its electrochemical characterization by drawing comparisons with well-documented nitrile-based electrolyte components, namely succinonitrile and adiponitrile. This guide is intended for researchers, scientists, and drug development professionals who may encounter and seek to understand the electrochemical behavior of such functionalized molecules.
Introduction: The Quest for Superior Electrolytes
The electrolyte is a critical component of any electrochemical device, dictating its operational window, safety, and lifespan. The ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, and excellent thermal stability. Nitrile-based organic compounds have garnered significant attention as potential electrolyte solvents or additives due to their high dielectric constants, wide liquid ranges, and ability to form stable solid-electrolyte interphases (SEI) on electrode surfaces.[1][2][3]
1,4-Dioxane-2-carbonitrile presents an intriguing molecular architecture. The dioxane ring could offer favorable solvation properties for lithium salts, while the nitrile group is expected to contribute to a high anodic stability and promote the formation of a robust SEI layer.[4][5] Understanding its electrochemical properties is the first step towards evaluating its potential in next-generation batteries and supercapacitors.
Comparative Candidates: Succinonitrile and Adiponitrile
To provide a robust comparative framework, we will benchmark the anticipated properties of 1,4-Dioxane-2-carbonitrile against two well-characterized aliphatic dinitriles:
Succinonitrile (SN): A simple, four-carbon dinitrile, extensively studied as a solid-state electrolyte and as an additive to improve the thermal and electrochemical stability of liquid electrolytes.[4][6][7][8][9] It is known for its ability to form a plastic crystalline phase, which facilitates ion transport in the solid state.[6][8]
Adiponitrile (ADN): A six-carbon dinitrile, recognized for its high boiling point and wide electrochemical window, making it a promising solvent for high-voltage lithium-ion batteries.[1][10][11]
These molecules provide a relevant baseline for understanding the influence of the carbon chain length and the presence of the ether linkage in 1,4-Dioxane-2-carbonitrile on the overall electrochemical performance.
Experimental Characterization: A Methodological Blueprint
To comprehensively assess the electrochemical properties of 1,4-Dioxane-2-carbonitrile and its counterparts, a suite of standard electrochemical techniques should be employed. The following protocols outline the essential experiments.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window (ESW) of the electrolyte, which defines the potential range within which the electrolyte remains stable without being oxidized or reduced.
Experimental Protocol:
Electrolyte Preparation: Prepare solutions of the nitrile compound (e.g., 1 M) in a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate) containing a lithium salt (e.g., 1 M LiPF6).
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a glassy carbon or platinum electrode as the working electrode, a lithium foil as the counter and reference electrodes.
Measurement: Perform cyclic voltammetry by sweeping the potential at a controlled scan rate (e.g., 10 mV/s) from the open-circuit potential to the anodic and cathodic limits.
Analysis: The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte. The potential difference between the anodic and cathodic limits defines the ESW.
Causality Behind Experimental Choices: The use of a three-electrode setup allows for the precise control and measurement of the working electrode potential against a stable reference, isolating the electrochemical behavior of the electrolyte from the counter electrode reactions.[12] A slow scan rate is chosen to allow the system to reach a quasi-equilibrium state at each potential, providing a clearer indication of the stability limits.
Diagram of the Cyclic Voltammetry Experimental Workflow:
Caption: Workflow for measuring ionic conductivity and interfacial properties using EIS.
Comparative Data Analysis
The following table summarizes the key electrochemical properties of succinonitrile and adiponitrile based on existing literature. This data will serve as a benchmark for evaluating the performance of 1,4-Dioxane-2-carbonitrile once experimental data becomes available.
The cyclic ether structure might influence the overall thermal stability.
Discussion and Future Outlook
The comparative framework presented here highlights the key electrochemical metrics for evaluating novel electrolyte components. While direct experimental data for 1,4-Dioxane-2-carbonitrile is not yet available in the public domain, we can hypothesize its potential behavior based on its constituent functional groups.
The presence of the nitrile group suggests that 1,4-Dioxane-2-carbonitrile could exhibit a wide anodic stability and contribute to the formation of a protective SEI layer on the anode, similar to succinonitrile and adiponitrile. [1][4]The dioxane moiety, being a polar aprotic structure, could enhance the dissolution of lithium salts and potentially improve ionic conductivity. However, the ether linkages in the dioxane ring might be more susceptible to oxidation at high potentials compared to the aliphatic chains of succinonitrile and adiponitrile, which could limit the upper voltage limit of its electrochemical stability window.
Further experimental investigation is crucial to validate these hypotheses. The detailed protocols provided in this guide offer a clear roadmap for the systematic electrochemical characterization of 1,4-Dioxane-2-carbonitrile. The results of these studies will be instrumental in determining its viability as a component in high-performance energy storage devices. The interplay between the cyclic ether and nitrile functionalities could lead to unique electrochemical properties, and a thorough understanding of its structure-property relationships will undoubtedly contribute to the rational design of next-generation electrolytes.
References
Structural and electrochemical properties of succinonitrile-based gel polymer electrolytes: role of ionic liquid addition - PubMed. (2013, June 20). Retrieved from [Link]
Elucidating the electrochemical behavior and reaction pathway of 1,4-Dioxane: An integrated experimental and simulation approach - New Jersey Institute of Technology. (2025, June 15). Retrieved from [Link]
Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries - International Journal of Electrochemical Science. (2019, August 30). Retrieved from [Link]
Physicochemical Investigation of Adiponitrile-Based Electrolytes for Electrical Double Layer Capacitor | The Journal of Physical Chemistry C - ACS Publications. (2014, June 6). Retrieved from [Link]
Structural and Electrochemical Properties of Succinonitrile-Based Gel Polymer Electrolytes: Role of Ionic Liquid Addition | The Journal of Physical Chemistry B - ACS Publications. (2013, May 30). Retrieved from [Link]
Surface Complex Formation between Aliphatic Nitrile Molecules and Transition Metal Atoms for Thermally Stable Lithium-Ion Batteries | ACS Applied Materials & Interfaces. (2014, May 17). Retrieved from [Link]
Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries - SciSpace. (2013, March 29). Retrieved from [Link]
Insights into membrane-separated organic electrosynthesis: the case of adiponitrile electrochemical production | Dioxide Materials. Retrieved from [Link]
Investigation of Li salt doped succinonitrile as potential solid electrolytes for lithium batteries - NRC Publications Archive. (2025, December 2). Retrieved from [Link]
Effect of Succinonitrile on Electrical, Structural and Thermal Properties of PVA-Based Polymer Electrolyte for Magnesium Battery - David Publishing. Retrieved from [Link]
Elucidating the electrochemical behavior and reaction pathway of 1,4-Dioxane: An integrated experimental and simulation approach - ResearchGate. (2025, May 5). Retrieved from [Link]
The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - MDPI. (2020, March 17). Retrieved from [Link]
Succinonitrile as a high‐voltage additive in the electrolyte of LiNi0.5Co0.2Mn0.3O2/graphite full batteries - ResearchGate. Retrieved from [Link]
Dinitrile-Mononitrile-Based Electrolyte System for Lithium-Ion Battery Application with the Mechanism of Reductive Decomposition of Mononitriles | Request PDF - ResearchGate. Retrieved from [Link]
Surface Complex Formation between Aliphatic Nitrile Molecules and Transition Metal Atoms for Thermally Stable Lithium-Ion Batteries | ACS Applied Materials & Interfaces. (2014, May 17). Retrieved from [Link]
Molecular Processes that Control Adiponitrile Electrosynthesis in Near-Electrode Microenvironments - ChemRxiv. Retrieved from [Link]
Electrochemical Synthesis of Adiponitrile with a Rotating Rod Electrode | AIChE. (2020, November 20). Retrieved from [Link]
Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage | The Journal of Physical Chemistry Letters - ACS Publications. (2017, November 30). Retrieved from [Link]
Succinonitrile-Polymer Composite Electrolytes for Li-Ion Solid-State Batteries—The Influence of Polymer Additives on Thermomechanical and Electrochemical Properties - PMC. (2023, March 2). Retrieved from [Link]
A novel, highly sensitive electrochemical 1,4-dioxane sensor based on reduced graphene oxide–curcumin nanocomposite - PMC. Retrieved from [Link]
Battery Energy - 2023 - Liu - Insights into quasi solid‐state polymer electrolyte The influence of succinonitrile on. (2023, May 1). Retrieved from [Link]
Effects of Succinonitrile (SN) as an Electrolyte Additive on the Impedance of LiCoO2/Graphite Pouch Cells during Cycling | Request PDF - ResearchGate. (2014, January 24). Retrieved from [Link]
Scalable Electrochemical Detection and Degradation of 1,4-Dioxane in Water and Wastewater: A Core–Shell Bimetallic Nanocatalyst and Simulation Study - ACS Publications. (2025, February 11). Retrieved from [Link]
The Development of Electrochemical Systems for the Oxidation of Organic Contaminants for Water Treatment - UWSpace - University of Waterloo. (2025, January 16). Retrieved from [Link]
Tackling Challenges of Long-Term Electrode Stability in Electrochemical Treatment of 1,4-Dioxane in Groundwater - PMC. Retrieved from [Link]
Cyclic voltammetry for 1 – 4 , recorded in deaerated acetonitrile;... - ResearchGate. Retrieved from [Link]
Advanced Electrochemical Oxidation of 1,4-Dioxane via Dark Catalysis by Novel Titanium Dioxide (TiO2) Pellets | Environmental Science & Technology - ACS Publications. (2016, July 15). Retrieved from [Link]
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Publications. (2022, February 24). Retrieved from [Link]
Advanced Electrochemical Oxidation of 1,4-Dioxane via Dark Catalysis by Novel Titanium Dioxide (TiO2) Pellets - ResearchGate. (2016, July 15). Retrieved from [Link]
Electrochemical Conversion of Toluene Derivatives to Aromatic Nitriles Using Water (H2O) and Ammonia (NH3) - Lirias. Retrieved from [Link]
Electrooxidation of industrial wastewater containing 1,4-dioxane in the presence of different salts - PubMed. (2014, April 15). Retrieved from [Link]
New Paradigms in Electrocatalysis with Alternative Oxidation Reactions - ResearchGate. (2026, January 6). Retrieved from [Link]
Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature - MDPI. (2022, July 29). Retrieved from [Link]
Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. Retrieved from [Link]
Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives - theijes. (2024, May 29). Retrieved from [Link]
benchmarking the performance of 1,4-Dioxane-2-carbonitrile in specific applications
Benchmarking 1,4-Dioxane-2-carbonitrile: A Comparative Guide to α-Oxy Nitrile Building Blocks in Drug Discovery As drug discovery programs increasingly target complex protein-protein interactions and kinase networks, the...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 1,4-Dioxane-2-carbonitrile: A Comparative Guide to α-Oxy Nitrile Building Blocks in Drug Discovery
As drug discovery programs increasingly target complex protein-protein interactions and kinase networks, the demand for highly optimized, sp³-rich chemical building blocks has surged. Among these, 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) has emerged as a privileged scaffold. Serving as a versatile α-oxy nitrile, it provides a direct synthetic vector to primary amines, carboxylic acids, and complex heterocycles while imparting favorable physicochemical properties to the final Active Pharmaceutical Ingredient (API)[1].
This guide objectively benchmarks the performance of 1,4-dioxane-2-carbonitrile against alternative cyclic ether scaffolds and evaluates the state-of-the-art methodologies for its synthesis and downstream application.
Physicochemical Benchmarking: The Bioisosteric Advantage
When designing an API, the choice of a saturated cyclic spacer profoundly impacts the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. 1,4-Dioxane-2-carbonitrile is frequently benchmarked against its structural cousins: Tetrahydropyran-2-carbonitrile (THP-CN) and Tetrahydrofuran-2-carbonitrile (THF-CN) .
The Causality of Scaffold Selection:
The introduction of the second oxygen atom at the 4-position of the dioxane ring fundamentally alters the electron distribution and hydration shell of the molecule. Compared to a THP ring, the 1,4-dioxane motif lowers the overall lipophilicity (LogP) and increases the Topological Polar Surface Area (TPSA). In late-stage lead optimization, substituting a piperidine or THP ring with a 1,4-dioxane core is a proven strategy to enhance aqueous solubility, reduce off-target lipophilic binding (promiscuity), and modulate oxidative clearance rates by cytochrome P450 enzymes.
Table 1: Comparative Physicochemical Profile of Cyclic α-Oxy Nitriles
Synthetic Workflows: Benchmarking Production Methods
Historically, synthesizing α-oxy nitriles required hazardous reagents (e.g., TMSCN with strong Lewis acids) or multi-step functional group manipulations. Today, the benchmark standard for accessing 1,4-dioxane-2-carbonitrile is direct photocatalytic C(sp³)–H cyanation [2].
When comparing photocatalytic systems, two primary methods dominate the literature:
Benzophenone-Mediated Cyanation: Uses UV light and benzophenone as a photosensitizer to generate the 1,4-dioxan-2-yl radical, followed by trapping with Tosyl Cyanide (TsCN)[1][2].
Decatungstate (TBADT) Photocatalysis: A highly active, modern alternative that operates under milder conditions with broader substrate tolerance[3].
Table 2: Benchmarking Synthetic Methodologies for 1,4-Dioxane-2-carbonitrile
As an Application Scientist, I emphasize protocols that are self-validating—meaning the chemistry provides clear, measurable feedback at each stage to ensure integrity. The following protocol utilizes the decatungstate (TBADT) or benzophenone-mediated approach[2][3].
Strategic Rationale (The "Why"):
1,4-Dioxane is used in vast excess (often as the solvent). This drives the statistical probability of the Hydrogen Atom Transfer (HAT) toward the dioxane ring rather than the product, effectively suppressing over-cyanation[2]. Degassing is critical; ambient oxygen is a potent radical scavenger that will quench the 1,4-dioxan-2-yl radical before it can react with TsCN.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, dissolve Tosyl Cyanide (TsCN) (1.0 equiv) and the photocatalyst (e.g., tetrabutylammonium decatungstate, 2-5 mol%) in anhydrous 1,4-dioxane (which serves as both reactant and solvent)[1][3].
Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Validation: The cessation of bubbling during the thaw cycle confirms the complete removal of dissolved oxygen. Backfill with inert Argon.
Irradiation: Irradiate the mixture using a 365 nm LED array (for TBADT) or standard UV source (for benzophenone) at room temperature for 4–8 hours[2][3].
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The reaction is complete when the TsCN spot disappears.
Purification: Concentrate the mixture carefully under reduced pressure (Note: 1,4-dioxane-2-carbonitrile is somewhat volatile[2]). Purify via silica gel column chromatography using a pentane/diethyl ether gradient (80:20 to 70:30)[3].
Analytical Confirmation:
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic triplet at δ = 4.53 ppm (J = 3.4 Hz, 1H) corresponding to the proton adjacent to the nitrile group[3].
¹³C NMR (101 MHz, CDCl₃): Confirm the nitrile carbon at δ = 116.2 ppm and the anomeric carbon at δ = 67.8 ppm[3].
Downstream Applications: API Integration Workflows
The true value of 1,4-dioxane-2-carbonitrile lies in its downstream utility. It acts as a synthetic equivalent to α-amino acids or complex ethers[2]. In pharmaceutical benchmarking, it is frequently reduced to 1,4-dioxan-2-ylmethanamine , a highly sought-after primary amine used in amide coupling reactions to generate kinase inhibitors (e.g., targeting c-Met or EGFR)[1].
Fig 2. Downstream synthetic workflow from the nitrile building block to a final API.
By integrating 1,4-dioxane-2-carbonitrile into the drug discovery pipeline, researchers can systematically tune the pharmacokinetic properties of their lead compounds while relying on robust, scalable, and high-yielding photocatalytic methodologies for material supply.
References
Title: Direct C(sp3)
Title: Photoinduced Direct Cyanation of C(sp3)
Title: Product Class 9: 1,4-Dioxanes
Source: Science of Synthesis / Thieme Connect
URL
Analytical Comparison Guide: Confirming the Absolute Configuration of Chiral 1,4-Dioxane-2-carbonitrile
As a Senior Application Scientist, one of the most persistent challenges in asymmetric synthesis and drug development is the unambiguous determination of absolute configuration (AC). Chiral 1,4-dioxane-2-carbonitrile is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most persistent challenges in asymmetric synthesis and drug development is the unambiguous determination of absolute configuration (AC). Chiral 1,4-dioxane-2-carbonitrile is a highly valuable, electron-rich ethereal building block used in the synthesis of complex pharmaceuticals and agrochemicals.
However, its physical properties present a unique analytical hurdle: it is a volatile, colorless liquid at room temperature [1], and it lacks heavy atoms (containing only C, H, N, and O). This immediately disqualifies direct, un-derivatized Single-Crystal X-Ray Diffraction (scXRD)—the traditional gold standard for AC determination.
This guide objectively compares three field-proven methodologies—Vibrational Circular Dichroism (VCD), NMR Spectroscopy via Mosher’s Method, and derivatized scXRD—detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Strategic Decision Workflow
Selecting the appropriate analytical method requires balancing the physical state of the sample, the acceptable turnaround time, and the tolerance for chemical derivatization.
Caption: Decision tree for selecting the optimal absolute configuration determination method.
Method 1: Vibrational Circular Dichroism (VCD) coupled with DFT
The Causality:
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[2]. Because 1,4-dioxane-2-carbonitrile is a liquid, VCD is the most elegant approach as it requires zero crystallization or derivatization[3]. The molecule possesses a rigid ring system with highly diagnostic vibrational modes: the C≡N stretch (~2241 cm⁻¹) and the C-O-C ethereal stretches (~1127, 1103 cm⁻¹)[1]. These distinct signatures occur in regions free from typical solvent interference, making them ideal for mapping against Density Functional Theory (DFT) calculations[4].
Self-Validating Protocol:
The integrity of VCD relies on a strict validation gate: the experimental unpolarized Infrared (IR) spectrum must perfectly match the calculated IR spectrum before the VCD signs are even analyzed[5]. If the IR spectra do not align, the calculated conformer population is incorrect, and the VCD data must be discarded.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5–10 mg of enantiopure (S)-1,4-dioxane-2-carbonitrile in 200 μL of CDCl₃ (an IR-transparent solvent).
Data Acquisition: Place the sample in a BaF₂ cell (100 μm path length). Acquire both IR and VCD spectra using a VCD spectrometer (e.g., JASCO FVS-6000)[3]. Accumulate scans for 4–8 hours to achieve a high signal-to-noise ratio[2].
Computational Modeling: Perform a conformational search using molecular mechanics, followed by geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-311++G(d,p) level of theory)[4].
Spectral Comparison: Boltzmann-average the calculated spectra. Overlay the computed IR with the experimental IR. Once validated (>95% peak alignment), compare the VCD spectra. A match in the positive/negative band signs confirms the (S)-configuration.
Caption: The self-validating VCD workflow ensuring computational models match physical reality.
Method 2: NMR Spectroscopy via Mosher's Method
The Causality:
Because the nitrile group itself cannot directly bind a Chiral Derivatizing Agent (CDA), the molecule must be chemically modified. By reducing the nitrile to a primary amine, we create a nucleophilic handle. Coupling this amine with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) creates diastereomers[]. The phenyl ring of the MTPA group exerts an anisotropic magnetic shielding effect on the protons of the dioxane ring, causing predictable chemical shift differences (Δδ) in the ¹H NMR spectrum[7].
Self-Validating Protocol:
A single derivative is scientifically meaningless. The protocol is self-validating only when both the (R)-MTPA and (S)-MTPA derivatives are synthesized and analyzed. The resulting Δδ values (δS - δR) must consistently point to the same spatial arrangement across all measurable protons.
Step-by-Step Methodology:
Reduction: Treat the chiral 1,4-dioxane-2-carbonitrile with LiAlH₄ in anhydrous THF at 0 °C to yield (1,4-dioxan-2-yl)methanamine.
Double Derivatization: Split the purified amine into two equal batches. React Batch A with (R)-MTPA-Cl and Batch B with (S)-MTPA-Cl in the presence of pyridine and DMAP.
NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra (≥400 MHz) for both purified diastereomeric amides.
Δδ Calculation: Calculate Δδ = δ(S-amide) - δ(R-amide) for the protons on the dioxane ring. Map the positive and negative Δδ values onto the Newman projection of the molecule to deduce the absolute configuration of the C2 chiral center.
The Causality:
scXRD determines absolute configuration by measuring the anomalous dispersion of X-rays, quantified by the Flack parameter[8]. Because light atoms (C, H, N, O) exhibit very weak anomalous scattering, and because 1,4-dioxane-2-carbonitrile is a liquid, we must synthesize a heavy-atom derivative that is highly crystalline[7].
Self-Validating Protocol:
The Flack parameter acts as the internal validation metric. A value near 0 (with a standard uncertainty < 0.1) confirms the correct enantiomer, while a value near 1 indicates the inverted structure. A value near 0.5 indicates a twinned crystal or a racemic mixture, invalidating the result[7].
Step-by-Step Methodology:
Heavy-Atom Derivatization: Hydrolyze the nitrile to a carboxylic acid using aqueous NaOH. Couple the resulting acid with p-bromoaniline using EDC/HOBt to form a crystalline amide containing a heavy bromine atom.
Crystallization: Dissolve the amide in a minimal amount of hot ethyl acetate. Slowly diffuse hexane into the solution over 48 hours to grow high-quality single crystals.
Diffraction & Refinement: Mount a single crystal and collect diffraction data using Cu Kα radiation (λ = 1.5418 Å) to maximize the anomalous dispersion signal of the bromine atom. Solve the phase problem and refine the structure to calculate the Flack parameter[8].
Quantitative Performance Comparison
The following table summarizes the operational parameters and confidence metrics for each technique when applied to 1,4-dioxane-2-carbonitrile.
For the absolute configuration confirmation of chiral 1,4-dioxane-2-carbonitrile, VCD is the superior first-line analytical choice . It respects the liquid nature of the compound, requires no destructive chemical derivatization, and provides high-confidence results when strictly gated by IR spectral matching.
NMR via Mosher's method remains a robust alternative if VCD instrumentation is unavailable, provided the researcher rigorously performs the double-derivatization protocol. scXRD, while the definitive gold standard, should be reserved as a last resort for this specific molecule due to the laborious synthetic overhead required to force a volatile liquid into a heavy-atom crystalline lattice.
References
Photoinduced Direct Cyanation of C(sp3)–H Bonds
Thieme Connect
URL:[Link]
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation
National Institutes of Health (PMC)
URL:[Link]
Absolute configuration of complex chiral molecules
Spark904
URL:[Link]
Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations
JASCO Global
URL:[Link]
Absolute Configuration and Conformation of Alkylation Reaction Products by Film VCD and ECD Spectroscopic Analyses
ACS Publications (Journal of Organic Chemistry)
URL:[Link]
Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review
ResearchGate
URL:[Link]
A Comparative Toxicological Assessment of 1,4-Dioxane-2-carbonitrile and Related Compounds
A Guide for Researchers and Drug Development Professionals This guide provides a comparative toxicological assessment of 1,4-Dioxane-2-carbonitrile and its parent compound, 1,4-Dioxane. The objective is to equip research...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative toxicological assessment of 1,4-Dioxane-2-carbonitrile and its parent compound, 1,4-Dioxane. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate the safety profiles of these and structurally similar compounds. This document synthesizes available toxicological data, outlines detailed experimental protocols for comparative assessment, and provides a framework for informed decision-making in a research and development setting.
Introduction
1,4-Dioxane-2-carbonitrile is a substituted heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount before its widespread use. This guide provides a comparative analysis of its toxicity, using the well-characterized industrial solvent and environmental contaminant, 1,4-Dioxane, as a benchmark.[1][2]
The presence of the nitrile (-CN) functional group in 1,4-Dioxane-2-carbonitrile introduces a point of significant toxicological interest, as nitrile compounds can sometimes be metabolized to release cyanide, a potent inhibitor of cellular respiration. Therefore, a direct comparison with the parent 1,4-Dioxane, which lacks this functional group, is crucial for understanding the potential structure-activity relationships that govern their respective toxicities.
Toxicological Profiles
1,4-Dioxane-2-carbonitrile
Currently, there is a lack of publicly available, in-depth toxicological data specifically for 1,4-Dioxane-2-carbonitrile. Safety Data Sheets (SDS) for structurally similar compounds suggest that it should be handled with care, with potential for skin and eye irritation.[3][4] Given the data gap, a precautionary approach is warranted, and its toxicological profile must be inferred from its structural components: the 1,4-dioxane ring and the nitrile group. The primary toxicological concern for many nitrile-containing compounds is the potential for metabolic release of cyanide, which can lead to acute toxicity.
1,4-Dioxane
In contrast, 1,4-Dioxane is a well-studied compound with a comprehensive toxicological profile. It is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA) and as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[5][6][7][8]
Key Toxicological Endpoints for 1,4-Dioxane:
Carcinogenicity: Chronic oral exposure in animal studies has been shown to cause liver and nasal cavity tumors in rats, and liver and gallbladder tumors in guinea pigs.[6][9]
Hepatotoxicity and Nephrotoxicity: The liver and kidneys are the primary target organs for 1,4-dioxane toxicity.[10][11] Acute exposure to high concentrations can lead to severe liver and kidney damage, which has resulted in fatalities in occupational settings.[12]
Irritation: 1,4-Dioxane is an irritant to the eyes, nose, and respiratory tract.[5][11]
Genotoxicity: The genotoxicity of 1,4-dioxane is considered weak, and it is thought to be a non-genotoxic carcinogen, acting primarily as a promoter.[5][9] However, some studies have shown mixed results.[6]
Comparative Toxicity Assessment
A direct comparison of the toxicological profiles is challenging due to the limited data on 1,4-Dioxane-2-carbonitrile. However, a structure-activity relationship (SAR) analysis allows for a preliminary assessment. The addition of the nitrile group to the 1,4-dioxane ring is the key structural difference. This modification can significantly alter the compound's metabolic fate and, consequently, its toxicity.
The primary hypothesis is that the toxicity of 1,4-Dioxane-2-carbonitrile could be driven by two main pathways: the inherent toxicity of the 1,4-dioxane ring system and the potential metabolic release of cyanide from the nitrile group.
Table 1: Comparative Toxicological Summary
Toxicological Endpoint
1,4-Dioxane
1,4-Dioxane-2-carbonitrile (Predicted)
Carcinogenicity
Likely human carcinogen (EPA); Group 2B (IARC)[5][6][7][8]
Data not available; potential for carcinogenicity should be investigated.
The mechanism of toxicity for 1,4-dioxane is not fully elucidated but is believed to involve metabolic activation.[6] For 1,4-Dioxane-2-carbonitrile, a potential metabolic pathway could involve cytochrome P450-mediated oxidation, which could lead to the release of cyanide.
Caption: Hypothesized metabolic activation of 1,4-Dioxane-2-carbonitrile.
Recommended Experimental Protocols for Comparative Assessment
To address the data gaps for 1,4-Dioxane-2-carbonitrile and to perform a robust comparative assessment, a tiered testing strategy is recommended, following internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[13][14]
In Vitro Cytotoxicity Assay
Objective: To determine and compare the concentrations of 1,4-Dioxane-2-carbonitrile and 1,4-Dioxane that cause cell death.
Method: A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[15]
Cell Line: A human liver cell line (e.g., HepG2) is recommended, given that the liver is a primary target organ for 1,4-Dioxane.
Step-by-Step Protocol:
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Exposure: Prepare serial dilutions of 1,4-Dioxane-2-carbonitrile and 1,4-Dioxane in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability) for each compound.
Caption: Workflow for an in vitro cytotoxicity assay.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of the compounds by measuring their ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[16][17][18]
Strains: A panel of at least two strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), should be used.[19]
Metabolic Activation: The assay should be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[16]
Step-by-Step Protocol:
Preparation: Prepare various concentrations of the test compounds.
Exposure: In a test tube, mix the test compound, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).
Plating: Add top agar to the mixture and pour it onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Conclusion and Future Directions
The toxicological profile of 1,4-Dioxane is well-established, highlighting its carcinogenic potential and its adverse effects on the liver and kidneys.[5][6][7][8][9][10][11][12] In contrast, there is a significant lack of data for 1,4-Dioxane-2-carbonitrile. Based on structure-activity relationships, it is prudent to assume that 1,4-Dioxane-2-carbonitrile may exhibit a toxicity profile that includes the hazards associated with the 1,4-dioxane ring and potentially enhanced toxicity due to the nitrile group.
Therefore, it is strongly recommended that the experimental protocols outlined in this guide are followed to generate robust and comparable toxicological data for 1,4-Dioxane-2-carbonitrile. This data is essential for a comprehensive risk assessment and for ensuring the safe handling and use of this compound in any research or development setting. Future studies should also investigate the in vivo toxicity and toxicokinetics of 1,4-Dioxane-2-carbonitrile to fully characterize its safety profile.
References
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. U.S. Department of Health and Human Services, Public Health Service. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,4-Dioxane Public Health Statement. [Link]
International Agency for Research on Cancer (IARC). (1999). 1,4-Dioxane. IARC Summaries & Evaluations, Volume 71. [Link]
Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
Office of Environmental Health Hazard Assessment (OEHHA). (1998). 1,4-Dioxane Action Level. [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Health Advisory - Toxicological Profile for 1,4-Dioxane. [Link]
Made Safe. (2022). Chemical Profile: 1,4-dioxane. [Link]
Interstate Technology Regulatory Council (ITRC). (2021). Toxicity and Risk Assessment 1,4-Dioxane. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for 1,4-Dioxane. [Link]
Yale School of Public Health. (2020). 1,4-Dioxane: Occurrence, Toxicity and Population Risk. [Link]
Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. [Link]
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]
Minnesota Department of Health. (2013). Toxicological Summary for 1,4-Dioxane. [Link]
Organisation for Economic Co-operation and Development (OECD). (2018). Test No. 452: Chronic Toxicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]
Organisation for Economic Co-operation and Development (OECD). (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [Link]
The Science Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
Interstate Technology Regulatory Council (ITRC). (2020). Toxicity and Risk Assessment 1,4-Dioxane. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Supplement to the Risk Evaluation for 1,4-Dioxane. [Link]
World Health Organization (WHO). (n.d.). 1,4-Dioxane in Drinking-water. [Link]
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (n.d.). 1,4-Dioxane Priority Existing Chemical No. 7 Full Public Report. [Link]
PENTA s.r.o. (2025). Safety Data Sheet - 1,4-Dioxane. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dioxane. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,4-Dioxane Medical Management Guidelines. [Link]
Royal Society of Chemistry. (n.d.). Cyto- and geno-toxicity of 1,4-dioxane and its transformation products during ultraviolet-driven advanced oxidation processes. [Link]
New York State Department of Health. (2021). 1,4-Dioxane [Health (Water Source)] Fact Sheet. [Link]
Mechanistic Grounding: The Causality of Dioxane Conformations
Comparative DFT Studies of Substituted Dioxane Isomers: A Computational Guide to Conformational Analysis In the realm of rational drug design and synthetic methodology, the conformational landscape of saturated heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative DFT Studies of Substituted Dioxane Isomers: A Computational Guide to Conformational Analysis
In the realm of rational drug design and synthetic methodology, the conformational landscape of saturated heterocycles dictates their reactivity, binding affinity, and pharmacokinetic profiles. Among these, substituted 1,3-dioxane and 1,4-dioxane isomers present a fascinating challenge. Their potential energy surfaces (PES) are characterized by delicate balances between steric repulsions, solvent effects, and complex stereoelectronic phenomena such as the anomeric effect.
As an Application Scientist, I approach conformational analysis not merely as a mathematical exercise, but as a predictive tool that must be rigorously grounded in physical causality and experimental validation. Density Functional Theory (DFT) is the cornerstone of this process, provided the correct functionals and basis sets are deployed. This guide objectively compares DFT methodologies for evaluating dioxane isomers and provides a self-validating computational protocol for researchers.
To predict the behavior of substituted dioxanes, we must first understand the physical forces driving their geometries. The choice of DFT functional directly depends on which of these forces dominates the system.
1,3-Dioxanes and the Anomeric Effect: In 2-substituted 1,3-dioxanes, highly electronegative substituents often prefer the sterically hindered axial position over the equatorial position. This counterintuitive behavior is driven by hyperconjugation. Natural Bond Orbital (NBO) analyses have revealed that the delocalization of oxygen lone pairs into the antibonding orbital of the adjacent C-X bond (
nO→σC−X∗
) stabilizes the axial conformer. Recent DFT reexaminations by 1[1] demonstrate that capturing these subtle stereoelectronic interactions requires functionals that accurately model charge density without overestimating electron delocalization.
1,4-Dioxanes and Steric Minimization: Lacking the O-C-O linkage, 1,4-dioxanes do not exhibit the classic anomeric effect. Their conformational equilibrium is overwhelmingly dominated by the chair form (>99.99% population) in gas, liquid, and aqueous phases[2]. However, when bulky substituents are introduced, intramolecular non-covalent interactions (NCIs) can force the ring into a twist-boat conformation. Capturing this requires dispersion-corrected functionals.
Comparative Performance of DFT Functionals
Not all DFT methods are created equal when evaluating heterocycles. Traditional hybrid functionals (like B3LYP) often fail to accurately capture the dispersion interactions necessary to stabilize compact twist-boat conformers or bulky axial substituents.
Insight: Notice the required use of diffuse functions (+ or aug-) across all successful methodologies. Diffuse functions are non-negotiable here; they are physically required to model the expansive electron clouds of the dioxane oxygen lone pairs.
Self-Validating Computational Protocol
A robust computational workflow must be a closed, self-validating loop. We achieve this by coupling DFT energy predictions with Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations. If the theoretical predictions do not align with experimental bench data, the protocol flags the functional for re-evaluation.
Computational workflow for DFT-based conformational analysis of dioxane isomers.
Step-by-Step Methodology:
Step 1: Stochastic Conformational Search
Action: Generate a diverse ensemble of starting geometries using Molecular Mechanics (e.g., OPLS4 or MMFF94).
Causality: Dioxane rings possess highly flexible PESs with multiple local minima (chair, boat, 1,4-twist, 2,5-twist)[3]. MM provides a computationally cheap method to thoroughly sample this topological space before initiating expensive quantum mechanical calculations.
Step 2: Preliminary DFT Screening
Action: Optimize the MM-generated conformers at a lower-tier DFT level (e.g., B3LYP/6-31G(d)).
Causality: This step filters out high-energy artifacts and collapses redundant geometries into distinct local minima without excessive computational overhead.
Action: Re-optimize the unique conformers using a dispersion-corrected functional and a diffuse basis set (e.g., M06-2X/aug-cc-pVTZ or
ω
B97X-D).
Causality: Standard functionals underestimate long-range electron correlation. Dispersion corrections are mandatory to accurately model the intramolecular non-covalent interactions that stabilize bulky substituents.
Step 4: Frequency Analysis and Thermochemistry
Action: Perform harmonic frequency calculations at the same level of theory.
Causality: This confirms that each optimized geometry is a true local minimum (zero imaginary frequencies) and provides the Zero-Point Energy (ZPE) required to derive the Gibbs free energy (
ΔG
).
Step 5: Self-Validation via GIAO NMR Prediction
Action: Calculate the isotropic magnetic shielding tensors using the GIAO method. Apply Boltzmann weighting to the calculated shifts based on the
ΔG
values derived in Step 4.
Causality (The Validation Checkpoint): Compare the Boltzmann-averaged theoretical
1H
and
13C
NMR shifts against experimental bench spectra. A deviation of >0.2 ppm for
1H
or >2.0 ppm for
13C
indicates that the functional has likely over-stabilized a minor twist-boat conformer, prompting a re-evaluation of the implicit solvent model or functional choice.
Case Studies in Substituted Isomers
Case A: The Anomeric Effect in 2-Substituted 1,3-Dioxanes
When evaluating 2-cyano-1,3-dioxane, classical steric theory predicts the cyano group should sit equatorially to minimize 1,3-diaxial interactions. However, DFT studies utilizing M06-2X reveal that the axial isomer is actually the global minimum. NBO analysis proves that the
n(O)→σ∗(C−Hax)
interaction is responsible for increased charge density, effectively overriding steric penalties and stabilizing the axial conformer[1]. If a researcher uses a functional that poorly describes orbital overlap (like pure LDA), this effect is entirely missed, leading to catastrophic predictive failures in drug-receptor docking models.
Case B: Solvent Effects on 1,4-Dioxane
Unlike 1,3-dioxanes, 1,4-dioxane lacks the hyperconjugative stabilization of the anomeric effect. Theoretical studies using B3LYP/aug-cc-pVTZ combined with the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) show that the chair conformer remains dominant across gas, neat liquid, and aqueous phases[2]. However, when explicitly modeled with water molecules, DFT reveals that 1,4-dioxane forms highly stable hydrogen-bonded complexes (binding energy up to 18.11 kcal/mol for three water molecules), which causes a measurable red shift in the O-O and C-C stretching modes[4]. This highlights the necessity of using explicit solvent models (rather than just continuum models) when predicting the thermodynamic properties of 1,4-dioxane derivatives in biological assays.
References
Juaristi, E., et al. (2018). Density Functional Theory Computational Reexamination of the Anomeric Effect in 2-Methoxy- and 2-Cyano-1,3-Dioxanes and 1,3-Dithianes. Stereoelectronic Interactions Involving the Cyano (C≡N:) Group Revealed by Natural Bond Orbital (NBO) Analysis. The Journal of Organic Chemistry. 1
Fayzullin, M., & Mamleev, A. Kh. (2011/2013). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Russian Journal of General Chemistry / ResearchGate. 3
Balci, F. M., et al. (2024). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. ResearchGate. 2
Chaudhari, A., et al. (2010). Hydrogen bonding interaction between 1,4-dioxane and water. International Journal of Quantum Chemistry. 4
validation of the mechanism for a reaction involving 1,4-Dioxane-2-carbonitrile
An in-depth technical analysis and methodology comparison for the direct C(sp³)–H cyanation of 1,4-dioxane. Executive Summary: The Challenge of Direct Cyanation 1,4-Dioxane-2-carbonitrile is a highly valuable synthetic i...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and methodology comparison for the direct C(sp³)–H cyanation of 1,4-dioxane.
Executive Summary: The Challenge of Direct Cyanation
1,4-Dioxane-2-carbonitrile is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized as a building block for morpholine and dioxane-fused pharmacophores. Traditionally, synthesizing this compound required inefficient, multi-step pre-functionalization (e.g., radical halogenation followed by nucleophilic substitution).
Recent advancements in photoredox catalysis have enabled the direct, atom-economical functionalization of unactivated C(sp³)–H bonds. By leveraging Hydrogen Atom Transfer (HAT), chemists can directly convert 1,4-dioxane to 1,4-dioxane-2-carbonitrile. This guide objectively compares two leading photocatalytic systems used to validate this mechanistic pathway: the traditional Benzophenone-mediated system and the state-of-the-art Decatungstate (TBADT)-mediated system .
Mechanistic Framework: Hydrogen Atom Transfer (HAT)
To understand the experimental parameters, we must first dissect the causality of the reaction mechanism. Both methodologies rely on the photoexcitation of a catalyst to a reactive triplet state, which subsequently abstracts a hydrogen atom from the electron-rich α-oxy position of 1,4-dioxane.
Initiation: The photocatalyst (PC) absorbs a photon (hν) to reach an excited state (PC*).
Hydrogen Atom Transfer (HAT): PC* abstracts a hydrogen atom from 1,4-dioxane, generating a nucleophilic 1,4-dioxan-2-yl radical.
Radical Trapping (Cyanation): This carbon-centered radical reacts rapidly with an electrophilic cyanide source, typically Tosyl Cyanide (TsCN), forming the target 1,4-dioxane-2-carbonitrile and a tosyl radical (Ts•).
Propagation/Termination: The Ts• radical can either abstract another hydrogen from the solvent to propagate the radical chain or undergo termination.
Photocatalytic C(sp3)-H cyanation mechanism of 1,4-dioxane via Hydrogen Atom Transfer.
Methodology Comparison: Benzophenone vs. Decatungstate
When designing a validation experiment for this mechanism, the choice of photocatalyst dictates the energy requirements, scalability, and downstream purification.
Alternative A (Traditional): utilizes a simple organic ketone [1]. While cost-effective, it requires high-energy UV light (medium-pressure Hg lamp) and stoichiometric amounts of the catalyst, complicating isolation.
Alternative B (Modern Product): utilizes a polyoxometalate complex [2]. This system is highly catalytic (0.2 mol%), operates under milder 365 nm LED irradiation, and provides superior yields.
Table 1: Quantitative Performance Comparison for 1,4-Dioxane Cyanation
Parameter
Benzophenone Method (Alternative)
TBADT Method (Recommended)
Photocatalyst Loading
1.0 equiv (Stoichiometric)
0.002 equiv (0.2 mol%)
Cyanating Agent
Tosyl Cyanide (TsCN)
Tosyl Cyanide (TsCN)
Substrate (Dioxane)
8.0 equiv (Excess)
8.0 equiv (Excess)
Solvent System
Acetonitrile (MeCN)
MeCN / H₂O (19:1 v/v)
Light Source
100-W Medium Pressure Hg Lamp
52-W 365 nm LED
Reaction Time
2 - 4 hours
1 - 12 hours (Scale dependent)
Isolated Yield
63%
85% - 90%
Data synthesized from Kamijo et al. (2013) and Kim et al. (2021).
Action: To an 8 mL borosilicate vial equipped with a PTFE-coated stirrer bar, add Tosyl Cyanide (38.1 mg, 0.20 mmol), TBADT (1.3 mg, 0.40 μmol, 0.2 mol%), 1,4-dioxane (136 μL, 1.60 mmol, 8 equiv), Acetonitrile (3.8 mL), and HPLC-grade Water (0.2 mL). Add exactly 10 μL of dodecane as an internal standard.
Causality: The 8-fold excess of 1,4-dioxane statistically favors HAT from the substrate over the solvent, suppressing side reactions. The addition of 5% water significantly enhances the solubility and turnover frequency of the highly polar TBADT cluster.
Validation Checkpoint 1: Take a 10 μL aliquot, dilute in CH₂Cl₂, and run a baseline GC-FID scan. This establishes the exact t=0 ratio of TsCN to the dodecane internal standard.
Step 2: Strict Degassing
Action: Seal the vial with a septum cap and perform three cycles of freeze-pump-thaw, backfilling with ultra-pure Argon.
Causality: Molecular oxygen is a potent triplet quencher. If O₂ is present, it will rapidly deactivate the excited TBADT* state and intercept the 1,4-dioxan-2-yl radical to form peroxyl species, destroying the yield.
Step 3: Photochemical Irradiation
Action: Place the vial in a photoreactor equipped with 365 nm LEDs. Irradiate at 100% intensity with vigorous stirring (800 rpm) and active fan cooling to maintain ambient temperature (25 °C).
Causality: 365 nm matches the ligand-to-metal charge transfer (LMCT) absorption band of the decatungstate anion. High stirring speeds (800 rpm) ensure uniform photon flux distribution throughout the reaction matrix.
Validation Checkpoint 2 (Control): Run a parallel vial wrapped in aluminum foil (dark control). No product formation in this vial validates that the mechanism is strictly photochemical, ruling out thermal background cyanation.
Step 4: In-Process Monitoring & Quenching
Action: After 1 hour, pause irradiation. Extract a 10 μL aliquot for GC-FID analysis. Compare the product peak against the dodecane internal standard.
Causality: Because 1,4-dioxane-2-carbonitrile is semi-volatile, isolated yields often underrepresent the true chemical efficiency. GC-FID with an internal standard provides the absolute mechanistic yield.
Action: Once conversion >95% is confirmed, quench the reaction with 10 mL saturated NaHCO₃ solution and extract with CH₂Cl₂ (3 × 10 mL). Dry over MgSO₄ and concentrate under reduced pressure (careful not to exceed 30 °C bath temperature to prevent product loss).
Step 5: Purification & Characterization
Action: Purify the crude residue via silica gel column chromatography using a pentane/diethyl ether gradient (80:20 to 70:30).
Validation Checkpoint 3 (Spectroscopy): Confirm identity and purity against [3].
IR (neat): 2241 cm⁻¹ (characteristic sharp C≡N stretch).
Conclusion
For researchers seeking to validate radical C(sp³)–H cyanation mechanisms, the TBADT-catalyzed protocol represents a significant operational upgrade over the traditional benzophenone method. By drastically reducing catalyst loading from stoichiometric to 0.2 mol% and shifting the excitation wavelength to a milder 365 nm, the decatungstate system minimizes downstream purification bottlenecks and maximizes atom economy, making it the definitive choice for modern drug development workflows.
References
Kamijo, S., et al. (2013). "Photoinduced Direct Cyanation of C(sp³)–H Bonds." Synthesis, 45(15), 2155-2164.[Link]
Kim, K., Lee, S., & Hong, S. H. (2021). "Direct C(sp³)–H Cyanation Enabled by Highly Active Decatungstate Photocatalyst." Organic Letters, 23(14), 5501–5505.[Link]
Comparative
Comparative Guide: 1,4-Dioxane-2-carbonitrile vs. Commercially Available Analogues
As drug discovery programs increasingly prioritize "escaping flatland" to improve clinical attrition rates, the incorporation of sp3-rich saturated heterocycles has become a cornerstone of modern medicinal chemistry. Amo...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly prioritize "escaping flatland" to improve clinical attrition rates, the incorporation of sp3-rich saturated heterocycles has become a cornerstone of modern medicinal chemistry. Among these, oxygen-containing heterocycles are highly valued for their ability to modulate lipophilicity, alter metabolic soft spots, and act as precise hydrogen-bond acceptors.
This guide provides an in-depth technical comparison between 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) and its primary commercially available analogues, such as Tetrahydropyran-2-carbonitrile (THP-2-CN) and Tetrahydrofuran-2-carbonitrile (THF-2-CN).
Physicochemical Profiling: The Causality of the Second Oxygen
The fundamental structural difference between THP-2-CN and 1,4-Dioxane-2-carbonitrile is the isosteric replacement of a methylene group (-CH2-) at the 4-position with an ethereal oxygen (-O-). This seemingly minor modification triggers a cascade of physicochemical shifts that are critical for lead optimization:
Hydration and Lipophilicity : Tetrahydropyran exhibits characteristics closer to hydrophobic solvents, being only partially miscible with water[1]. In contrast, the introduction of the second polar center in 1,4-dioxane significantly decreases partial molar excess enthalpies. This enhances water-polar center interactions, resulting in a highly hydrophilic core that can drastically lower the overall LogP of a drug candidate[1].
Basicity Modulation : When these nitrile building blocks are elaborated into secondary or tertiary amines (e.g., via reduction to methanamines), the inductive effect of the oxygen atoms strongly influences the pKa of the resulting candidate. The shorter the through-bond distance between the oxygen and the newly formed amine, the lower the basicity, allowing for the precise tuning of physiological ionization[2].
Table 1: Quantitative Comparison of Physicochemical Properties
Property
1,4-Dioxane-2-carbonitrile
Tetrahydropyran-2-carbonitrile
Tetrahydrofuran-2-carbonitrile
Molecular Weight
113.12 g/mol
111.14 g/mol
97.12 g/mol
Heteroatom Count (O)
2
1
1
Ring Size
6-membered
6-membered
5-membered
Aqueous Solubility
High (Miscible core)
Moderate (Hydrophobic core)
High
H-Bond Acceptors
3 (including Nitrile)
2 (including Nitrile)
2 (including Nitrile)
Primary Utility
Morpholine surrogate, High TPSA
Cyclohexane bioisostere
Cyclopentane bioisostere
Rational Design Decision Matrix
Selecting the appropriate building block requires balancing aqueous solubility, topological polar surface area (TPSA), and ring size constraints. The following logic tree dictates the selection process in hit-to-lead optimization:
Caption: Decision matrix for selecting saturated oxygen heterocycle building blocks.
While THP and THF derivatives are widely available through traditional ionic cyclization pathways, the direct functionalization of 1,4-dioxane has historically been challenging due to the inert nature of unactivated C(sp3)-H bonds. However, recent advances in decatungstate photocatalysis have revolutionized the synthesis of 1,4-Dioxane-2-carbonitrile[3].
Causality of Reaction Design:
The ethereal oxygen in 1,4-dioxane activates the adjacent α-C-H bonds toward Hydrogen Atom Transfer (HAT). When the decatungstate anion [W10O32]4- is excited by UV or solar light, it becomes a powerful electrophilic radical capable of abstracting this specific hydrogen[4]. The resulting nucleophilic α-oxy radical rapidly reacts with a radical trap like Tosyl cyanide (TsCN), yielding the cyano product while extruding a tosyl radical to propagate the cycle[3].
Caption: Step-by-step workflow for the photocatalytic C(sp3)-H cyanation of 1,4-dioxane.
Experimental Protocol: Self-Validating Synthesis of 1,4-Dioxane-2-carbonitrile
To ensure reproducibility, the following protocol integrates causality and in-process controls to create a self-validating workflow[4].
Reaction Setup & Degassing : Dissolve TsCN and TBADT in anhydrous 1,4-dioxane.
Causality: 1,4-dioxane is used in vast excess as both solvent and substrate to drive the kinetics of the HAT process. The solution MUST be rigorously degassed via freeze-pump-thaw or argon sparging. Why? Molecular oxygen is a potent triplet quencher that will deactivate the excited *[W10O32]4- state, completely stalling the reaction.
Irradiation : Irradiate the mixture with a 365 nm LED at ambient temperature for 16-24 hours.
In-Process Control (IPC) : Monitor the consumption of TsCN via TLC.
Self-Validation: Because 1,4-Dioxane-2-carbonitrile lacks a strong UV chromophore, TLC plates must be visualized using a KMnO4 stain. The disappearance of the UV-active TsCN spot indicates reaction completion.
Purification : Concentrate the mixture under reduced pressure (careful: product is volatile) and purify via silica gel flash chromatography.
Causality: Use a Pentane/Diethyl Ether gradient (e.g., 80:20 to 70:30) rather than standard Hexane/Ethyl Acetate. Ether provides superior resolution for polar oxygenated heterocycles and allows for low-temperature solvent removal to prevent product loss[4].
Final Validation (NMR) : The isolated colorless liquid must be validated via 1H NMR (400 MHz, CDCl3).
Self-Validation: A successful synthesis is confirmed by the diagnostic triplet of the α-methine proton at δ = 4.53 ppm (J = 3.4 Hz), with the remaining ring protons appearing as multiplets between 3.68 and 4.05 ppm[4].
Applications in Medicinal Chemistry
1,4-Dioxane-2-carbonitrile serves as a highly modular hub. The cyano group can be cleanly reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to a tetrazole, enabling rapid diversification.
Receptor Antagonists : The 1,4-dioxane scaffold has been successfully utilized to develop novel M1-M5 muscarinic acetylcholine receptor (mAChR) antagonists. The stereochemistry and substitution pattern on the dioxane ring strictly dictate the pharmacological selectivity profile, often outperforming traditional 1,3-dioxolane analogues in terms of metabolic stability and target affinity[5].
Morpholine Surrogates : When elaborated, these building blocks act as excellent morpholine surrogates. They offer unique three-dimensional exit vectors that are highly prized in structure-based drug design, bridging the gap between simple cyclic ethers and more complex bicyclic 1,4-dioxepanes[2].
Confirming the Absence of Residual Catalysts in Purified 1,4-Dioxane-2-carbonitrile: A Comparative Analytical Guide
As pharmaceutical formulations grow increasingly complex, the purity of chemical intermediates like 1,4-Dioxane-2-carbonitrile dictates the safety and efficacy of the final active pharmaceutical ingredient (API). Recent...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical formulations grow increasingly complex, the purity of chemical intermediates like 1,4-Dioxane-2-carbonitrile dictates the safety and efficacy of the final active pharmaceutical ingredient (API). Recent synthetic breakthroughs often utilize direct C(sp³)–H cyanation of 1,4-dioxane to produce this nitrile. While highly efficient, these pathways frequently rely on active photocatalysts, such as tetrabutylammonium decatungstate (TBADT), or transition-metal sensitizers[1].
Consequently, standard commercial grades of this intermediate often carry over trace amounts of heavy metals or organic catalysts. Under the stringent International Council for Harmonisation (ICH) Q3D guidelines adopted by the FDA and EMA, drug development professionals must rigorously quantify and control these elemental impurities based on Permitted Daily Exposure (PDE) limits[2][3].
This guide objectively compares catalyst-free grades against standard commercial grades and provides a self-validating analytical methodology to confirm the absence of residual catalysts.
Product Comparison: Catalyst-Free vs. Standard Commercial Grade
When sourcing 1,4-Dioxane-2-carbonitrile, researchers must evaluate whether the downstream application can tolerate trace catalytic impurities. The table below summarizes the quantitative differences between highly purified (catalyst-free) and standard commercial grades.
Specification Parameter
High-Purity (Catalyst-Free) Grade
Standard Commercial Grade
Impact on Drug Development
Overall Purity (GC/NMR)
≥ 99.5%
95.0% – 98.0%
Higher purity prevents side-reactions in subsequent API coupling steps.
Residual Tungsten (W)
< 0.1 ppm (Below LOD)
5 ppm – 50 ppm
W is a common residue from TBADT photocatalysis[1]; requires strict ICH Q3D monitoring.
Residual Palladium (Pd)
< 0.1 ppm (Below LOD)
10 ppm – 100 ppm
Pd is highly toxic and strictly regulated; high levels risk failing final API release testing.
Application Suitability
cGMP API Synthesis, Clinical Trials
R&D, Basic Research
Catalyst-free grades bypass the need for costly downstream metal-scavenging steps.
Analytical Workflows: ICP-MS vs. ICP-OES
To confirm the absence of residual catalysts, laboratories typically evaluate Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) versus Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
The Causality of Method Selection:
While ICP-OES is sufficient for bulk elemental analysis (parts-per-billion, ppb), ICP-MS is the undisputed gold standard for pharmaceutical compliance[4]. ICP-MS operates by aerosolizing the sample into an argon plasma at approximately 10,000 °C, ionizing the elements, and separating them by their mass-to-charge (m/z) ratio[5]. This mechanism allows for ultra-trace detection down to parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels[5].
Because 1,4-Dioxane-2-carbonitrile is a dense organic matrix, direct injection into an ICP-MS is fundamentally flawed. The high carbon load will deposit on the spectrometer cones (causing signal drift) and generate polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ mimicking ⁵²Cr⁺). Therefore, coupling ICP-MS with closed-vessel microwave digestion is the only way to create a reliable, self-validating analytical system.
ICP-MS analytical workflow for residual catalyst quantification.
To ensure absolute trustworthiness, the following experimental protocol is designed as a self-validating system. By combining complete matrix destruction with internal standardization, any physical or chemical suppression of the analyte signal is actively and automatically corrected.
Step 1: Sample Preparation (Microwave Digestion)
Causality: Destroying the 1,4-dioxane ring structure prevents carbon buildup on the interface cones and eliminates carbon-based polyatomic overlaps, ensuring the baseline remains true.
Weigh exactly 0.100 g of 1,4-Dioxane-2-carbonitrile into a pre-cleaned PTFE microwave digestion vessel.
Add 5.0 mL of concentrated ultra-pure Nitric Acid (HNO₃) and 1.0 mL of 30% Hydrogen Peroxide (H₂O₂).
Seal the vessels and execute a ramped temperature program up to 200 °C, holding for 20 minutes to ensure complete oxidation.
Allow the vessels to cool, then quantitatively transfer and dilute to a final volume of 50.0 mL with Type 1 ultrapure water (18.2 MΩ·cm).
Step 2: Internal Standard Addition
Causality: Instrument fluctuations (e.g., nebulizer clogging or plasma energy shifts) can artificially lower catalyst readings. By spiking the sample with an internal standard not naturally present in the matrix (e.g., Rhodium or Iridium), the system self-validates. If the Rhodium signal drops by 10% during the run, the software mathematically corrects the target catalyst signal upward by 10%, preventing false-negative purity reports.
Spike the diluted sample with a multi-element internal standard mix (Rh, In, Ir) to achieve a continuous final concentration of 10 ppb.
Step 3: Instrumental Analysis
Tune the ICP-MS using a standard tuning solution (1 ppb Ce, Co, Li, Tl, Y) to optimize lens voltages and minimize oxide formation (CeO⁺/Ce⁺ < 2%).
Introduce the sample via a concentric nebulizer and a cyclonic spray chamber.
Measure target isotopes (e.g., ¹⁸²W for decatungstate residues, ¹⁰⁶Pd for palladium).
Critical Step: Utilize Collision/Reaction Cell (CRC) mode with Helium gas. Causality: Helium gas collides with larger, slower polyatomic interference molecules, causing them to lose kinetic energy and be rejected by the mass filter, allowing only the true elemental catalyst ions to reach the detector.
Step 4: Data Validation & ICH Q3D Compliance
Quantify the metal concentration against a 5-point external calibration curve (0.1, 1, 5, 10, 50 ppb).
Calculate the Permitted Daily Exposure (PDE) contribution. According to ICH Q3D, if the residual catalyst level is consistently demonstrated to be <30% of the PDE limit, routine testing of the intermediate may be omitted in future commercial batches[3].
Risk assessment decision tree based on ICH Q3D guidelines.
Conclusion
For drug development professionals, utilizing a high-purity, catalyst-free grade of 1,4-Dioxane-2-carbonitrile significantly de-risks the API manufacturing process. By employing a self-validating ICP-MS workflow equipped with microwave digestion and internal standardization, laboratories can confidently confirm the absence of residual photocatalysts and transition metals, ensuring seamless compliance with ICH Q3D regulatory standards.
References
Direct C(sp³)
Q3D(R2)
Elemental Impurities in Drug Products
A3P / FDA Guidance for Industry
ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety
AELAB Group
ICP-MS – Heavy Metal Elemental Analysis
Pacific BioLabs
Personal protective equipment for handling 1,4-Dioxane-2-carbonitrile
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline of understanding chemical causality. Handling 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) requ...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline of understanding chemical causality. Handling 1,4-Dioxane-2-carbonitrile (CAS: 14717-00-1) requires a rigorous, self-validating safety system due to its bifunctional hazard profile.
This compound merges the insidious toxicity of an aliphatic nitrile with the explosive instability of a cyclic ether[1]. To build a fail-safe operational environment, we must first understand the molecular mechanisms that dictate these hazards.
Hazard Assessment & Mechanistic Causality
The handling protocols for 1,4-Dioxane-2-carbonitrile are dictated by two distinct chemical pathways:
Autooxidation (The Dioxane Ring): Cyclic ethers are highly susceptible to radical abstraction by atmospheric oxygen at the alpha-carbon adjacent to the ether oxygen. This process forms unstable hydroperoxides[2]. If the solvent is concentrated (e.g., via rotary evaporation), these peroxides can violently detonate upon exposure to thermal or mechanical shock. 1,4-Dioxane derivatives are classified as Group B Peroxide-Forming Chemicals (concentration hazards)[2].
Histotoxic Hypoxia (The Nitrile Group): Aliphatic nitriles are readily absorbed through the skin and respiratory tract. Once systemic, hepatic Cytochrome P450 enzymes (specifically CYP2E1) hydroxylate the alpha-carbon to form an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes to release free hydrogen cyanide (HCN)[3]. Cyanide aggressively binds to cytochrome c oxidase in the mitochondria, halting cellular respiration and causing rapid histotoxic hypoxia[4].
Figure 1: Mechanism of aliphatic nitrile toxicity via CYP450-mediated cyanide release.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this reagent. Because standard nitrile gloves (0.11 mm) are rapidly permeated by cyclic ethers, specialized barrier materials are required to prevent systemic cyanide poisoning via dermal absorption.
PPE Category
Specification
Mechanistic Justification
Hand Protection
Butyl Rubber or Silver Shield (PE/EVAL/PE)
Standard nitrile gloves offer only incidental splash protection. Butyl rubber prevents dermal absorption and subsequent CYP450 metabolism[4].
Eye/Face
Chemical Splash Goggles + Face Shield
Protects mucous membranes from toxic splashes and provides a physical barrier against micro-detonations from trace peroxides.
Body
Flame-Resistant (FR) Lab Coat & Apron
Mitigates severe fire risk if concentrated peroxides auto-ignite during handling or distillation.
Respiratory
Class II Fume Hood (Min. 100 fpm)
Prevents inhalation of toxic vapors (H332) and safely vents potential HCN off-gassing[1].
Operational Workflow & Handling Protocol
Every step in handling a Group B peroxide former must be a self-validating system. We test before use to validate safety, and we purge after use to validate long-term stability.
Quantitative Peroxide Action Limits
Peroxide Level
Operational Status
Required Action
0 - 25 ppm
Safe for Standard Use
Proceed with protocol. Purge headspace with argon after use.
26 - 100 ppm
Restricted Use
Do not distill, evaporate, or concentrate. Dispose of within 30 days.
> 100 ppm
CRITICAL HAZARD
Do not move or open the container. Contact EHS immediately[2].
Step-by-Step Handling Methodology
Verification: Verify the date the bottle was received and opened. Discard as hazardous waste if it has been open for more than 12 months, regardless of volume remaining[2].
Peroxide Testing: Working inside a fume hood, dip a Quantofix peroxide test strip into the reagent. Read the concentration after 15 seconds. Proceed only if levels are <25 ppm.
Pre-Extraction Purging: Insert a needle connected to a low-flow Argon or Nitrogen line into the headspace of the bottle to displace atmospheric oxygen.
Extraction: Use a glass syringe with a stainless-steel needle to withdraw the required volume. Avoid plastic syringes, as cyclic ethers can leach plasticizers.
Post-Extraction Purging: Purge the stock bottle's headspace with Argon for 30 seconds to ensure a completely inert atmosphere before tightly sealing the PTFE-lined cap.
Storage: Wrap the bottle in aluminum foil (to prevent photo-initiation of radicals) and store at 2-8°C in a dedicated flammables/toxics cabinet[1].
Figure 2: Standard operating procedure for handling peroxide-forming nitriles.
Emergency Response & Spill Management
In the event of a spill, the primary risks are inhalation of toxic vapors and the concentration of peroxides as the solvent evaporates.
Step-by-Step Spill Protocol
Evacuate & Ventilate: Immediately evacuate the immediate area. Ensure the fume hood sashes are open to maximize room exhaust.
Don Maximum PPE: Responders must wear Butyl rubber gloves, a chemical suit, and a NIOSH-approved respirator with Organic Vapor (OV) cartridges[4].
Absorb (No Combustibles): Cover the spill with an inert, non-combustible absorbent material like vermiculite or dry sand. Never use paper towels or sawdust , as these provide fuel for a potential peroxide-driven fire.
Neutralize: Carefully spray the absorbed mixture with a 10% w/v solution of sodium bisulfite (a reducing agent) to neutralize any trace peroxides.
Contain: Scoop the material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste bucket.
Figure 3: Emergency spill response and peroxide neutralization workflow.
Disposal & Waste Management
Improper disposal of 1,4-Dioxane-2-carbonitrile can lead to catastrophic laboratory incidents.
Never Distill to Dryness: Always leave at least 10-20% bottoms during any rotary evaporation or distillation to prevent peroxide concentration and detonation.
Acid Segregation: Never mix nitrile waste with strong acids. Acidic conditions can hydrolyze the nitrile group, releasing lethal hydrogen cyanide (HCN) gas.
Labeling: Waste containers must be explicitly labeled as containing both a "Toxic Nitrile" and a "Group B Peroxide Former" .